molecular formula C5H11NO2S B3328617 DL-Methionine-13C CAS No. 49705-26-2

DL-Methionine-13C

カタログ番号: B3328617
CAS番号: 49705-26-2
分子量: 150.21 g/mol
InChIキー: FFEARJCKVFRZRR-YWQIHCTDSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

DL-Methionine-13C is a useful research compound. Its molecular formula is C5H11NO2S and its molecular weight is 150.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-amino-4-(113C)methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEARJCKVFRZRR-YWQIHCTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]SCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49705-26-2
Record name L-Methionine-methyl-13c
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049705262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-METHIONINE-METHYL-13C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55YCX1IL8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Cornerstone of Cellular Dynamics: A Technical Guide to Stable Isotope Labeling with DL-Methionine-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology and drug discovery, understanding the dynamic processes that govern life at the molecular level is paramount. Stable isotope labeling has emerged as a powerful tool to unravel these complexities, and among the various labeled compounds, DL-Methionine-¹³C holds a place of prominence. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of DL-Methionine-¹³C in metabolic research, proteomics, and drug development.

The Central Role of Methionine in Cellular Metabolism

Methionine, an essential sulfur-containing amino acid, is a linchpin in a multitude of critical cellular processes. Its metabolism is intricately linked to three major pathways: the methionine cycle, the transsulfuration pathway, and the polyamine synthesis pathway.[1] The methionine cycle is central to cellular methylation reactions, where methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[1] Following methyl group donation, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can either be remethylated to regenerate methionine, completing the cycle, or be channeled into the transsulfuration pathway.

The transsulfuration pathway irreversibly converts homocysteine to cysteine, a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1] This pathway plays a crucial role in maintaining cellular redox balance and mitigating oxidative stress. Finally, decarboxylated SAM is a key component in the biosynthesis of polyamines, which are essential for cell growth, proliferation, and differentiation.

Given its central role, tracing the fate of methionine provides a window into the real-time activity of these fundamental cellular processes. By replacing the naturally occurring ¹²C atom in methionine with the stable, non-radioactive isotope ¹³C, researchers can effectively "label" and track the molecule and its metabolic derivatives through various biochemical pathways.

Principles of Stable Isotope Labeling with DL-Methionine-¹³C

Stable isotope labeling by amino acids in cell culture (SILAC) is a widely used technique that employs stable isotope-labeled amino acids to quantify differences in protein abundance between different cell populations.[2] In a typical SILAC experiment, one population of cells is grown in a "light" medium containing the natural amino acid (e.g., ¹²C-methionine), while another population is grown in a "heavy" medium containing the stable isotope-labeled amino acid (e.g., ¹³C-methionine).[2] After a number of cell divisions, the labeled amino acid is fully incorporated into the cellular proteome.

The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined, and the proteins are extracted and digested into peptides. These peptides are then analyzed by mass spectrometry (MS). Because the "heavy" and "light" peptides are chemically identical but differ in mass, they appear as distinct peaks in the mass spectrum. The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the two cell populations.

Beyond quantitative proteomics, ¹³C-methionine is a crucial tracer in metabolic flux analysis (MFA). By tracking the incorporation of the ¹³C label into various downstream metabolites, researchers can quantify the rates (fluxes) of metabolic pathways. This provides a dynamic picture of cellular metabolism that is not attainable through static measurements of metabolite concentrations.

Quantitative Data Presentation

The power of stable isotope labeling lies in its ability to generate precise quantitative data. The following tables summarize representative data from metabolic flux analysis and quantitative proteomics experiments using ¹³C-methionine.

Table 1: Metabolic Fluxes in Methionine Metabolism of Human Fibrosarcoma Cells (HT1080)

This table presents the metabolic fluxes for key reactions in the methionine cycle and related pathways in a human fibrosarcoma cell line (HT1080). The data, adapted from a study by Ducker et al. (2016), highlights the quantitative insights that can be gained into cellular metabolism using ¹³C-methionine labeling.[3]

FluxReactionFlux Value (nmol/μL-cells/h)
Methionine Uptake Extracellular Met -> Intracellular Met0.8 ± 0.1
Transmethylation SAM -> SAH0.12 ± 0.02
Propylamine Transfer Decarboxylated SAM -> MTA0.11 ± 0.015
Homocysteine Secretion Intracellular Hcy -> Extracellular Hcy~0.1
Methionine Synthase Hcy -> Met0.03 ± 0.02

Data is presented as mean ± standard deviation.

Table 2: Representative Protein Quantification using SILAC with ¹³C-Methionine

This table showcases a selection of proteins with altered abundance in response to a hypothetical treatment, as would be determined in a SILAC experiment using ¹³C-methionine. The ratios represent the abundance of each protein in the "heavy" (treated) sample relative to the "light" (control) sample.

ProteinGeneH/L Ratiop-valueRegulation
Casein kinase II subunit alphaCSNK2A12.54< 0.01Upregulated
40S ribosomal protein S3RPS30.48< 0.01Downregulated
Heat shock protein HSP 90-alphaHSP90AA11.05> 0.05Unchanged
Pyruvate kinase PKMPKM1.89< 0.05Upregulated
Lactate dehydrogenase ALDHA0.62< 0.05Downregulated

H/L Ratio: Heavy/Light ratio. A ratio > 1 indicates upregulation in the treated sample, while a ratio < 1 indicates downregulation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving stable isotope labeling with DL-Methionine-¹³C.

Cell Culture and Labeling for SILAC

This protocol outlines the steps for labeling mammalian cells with ¹³C-methionine for quantitative proteomics.

Materials:

  • Mammalian cell line of interest

  • SILAC-grade DMEM or RPMI-1640 medium lacking L-methionine

  • Dialyzed fetal bovine serum (dFBS)

  • L-Methionine-¹²C (light)

  • DL-Methionine-¹³C (heavy)

  • Penicillin-Streptomycin solution

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks or plates

Procedure:

  • Media Preparation:

    • Prepare "light" medium by supplementing the methionine-deficient base medium with "light" L-Methionine-¹²C to the desired final concentration (typically the same as in standard medium). Add dFBS and penicillin-streptomycin.

    • Prepare "heavy" medium by supplementing the methionine-deficient base medium with "heavy" DL-Methionine-¹³C to the same final concentration as the light medium. Add dFBS and penicillin-streptomycin.

  • Cell Adaptation:

    • Culture the cells in the "heavy" medium for at least five to six cell doublings to ensure complete incorporation (>95%) of the ¹³C-methionine into the proteome.[2]

    • Culture a parallel set of cells in the "light" medium.

  • Experimental Treatment:

    • Once full incorporation is achieved, treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment).

    • Treat the "light" labeled cells with the control condition.

  • Cell Harvesting:

    • After the desired treatment period, wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.

    • The combined cell pellet can be stored at -80°C until further processing.

Sample Preparation for Mass Spectrometry

This protocol describes the steps for protein extraction, digestion, and preparation of peptides for LC-MS/MS analysis.

Materials:

  • Combined "light" and "heavy" cell pellet

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Protein Extraction:

    • Resuspend the combined cell pellet in ice-cold lysis buffer.

    • Lyse the cells by sonication or repeated freeze-thaw cycles.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant containing the soluble proteins.

  • Protein Reduction and Alkylation:

    • Add DTT to the protein lysate to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate the reduced cysteines.

  • In-solution Protein Digestion:

    • Dilute the protein sample with ammonium bicarbonate buffer to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 to 1:100 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid.

    • Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

    • Elute the desalted peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows discussed in this guide.

Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Substrate Substrate SAM->Substrate Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS, BHMT Cystathionine Cystathionine Hcy->Cystathionine CBS Cys Cysteine Cystathionine->Cys CTH GSH Glutathione (GSH) Cys->GSH Methylated_Substrate Methylated Substrate Substrate->Methylated_Substrate

Core Methionine Metabolic Pathways

cluster_light Light Culture cluster_heavy Heavy Culture Light_Cells Cells in 'Light' Medium (¹²C-Methionine) Control_Treatment Control Treatment Light_Cells->Control_Treatment Combine_Lysates Combine Lysates (1:1) Control_Treatment->Combine_Lysates Heavy_Cells Cells in 'Heavy' Medium (¹³C-Methionine) Experimental_Treatment Experimental Treatment Heavy_Cells->Experimental_Treatment Experimental_Treatment->Combine_Lysates Protein_Digestion Protein Digestion (Trypsin) Combine_Lysates->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

SILAC Experimental Workflow

Conclusion

Stable isotope labeling with DL-Methionine-¹³C is a versatile and powerful technique that provides invaluable insights into the dynamic nature of cellular processes. From quantifying proteome-wide changes in response to stimuli to delineating the flux through critical metabolic pathways, the applications of ¹³C-methionine are vast and continue to expand. This guide has provided a foundational understanding of the principles, methodologies, and data interpretation associated with this technique. By leveraging the information presented here, researchers, scientists, and drug development professionals can effectively design and execute experiments that will further our understanding of cellular function in health and disease, ultimately paving the way for novel therapeutic interventions.

References

Fueling Discovery: A Technical Guide to DL-Methionine-¹³C in In Vivo Protein Synthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of DL-Methionine-¹³C as a stable isotope tracer for the quantitative analysis of in vivo protein synthesis. Stable isotope tracers have become an indispensable tool in metabolic research, offering a safe and effective means to dynamically measure the synthesis and breakdown of proteins in living organisms. Among these, ¹³C-labeled methionine holds a significant place due to methionine's essential role as a precursor in protein synthesis. This document details the underlying metabolic pathways, experimental methodologies, and data interpretation, providing a technical resource for designing and conducting in vivo protein synthesis studies.

The Central Role of Methionine in Protein Metabolism

Methionine is an essential amino acid in humans, meaning it cannot be synthesized de novo and must be obtained from the diet.[1] Its significance extends beyond being a fundamental building block for proteins. Methionine is a key player in the methionine cycle, a critical metabolic pathway that influences a wide range of cellular processes, including the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA and histone methylation.[2][3]

The initiation of protein synthesis itself is dependent on methionine, which is carried by the initiator tRNA (tRNAi^Met) to the start codon of messenger RNA (mRNA) on the ribosome.[2] This integral role makes labeled methionine an ideal tracer to monitor the rate of protein synthesis. By introducing DL-Methionine-¹³C into a biological system, researchers can track the incorporation of the "heavy" ¹³C isotope into newly synthesized proteins over time.

Experimental Design and Methodologies

The use of stable isotope tracers like DL-Methionine-¹³C allows for the dynamic measurement of metabolic processes, providing more insightful information than static measurements of metabolite concentrations.[4] The general principle involves administering the labeled tracer and subsequently measuring its incorporation into proteins using mass spectrometry.[5]

Tracer Administration

Two primary methods are employed for administering stable isotope tracers in vivo:

  • Continuous Intravenous Infusion: This method aims to achieve a steady-state enrichment of the tracer in the plasma, which simplifies the modeling of protein kinetics.[6] L-[1-¹³C]leucine, for example, is often administered as a 4- to 6-hour intravenous infusion to assess whole-body protein kinetics.[6] A similar approach can be adapted for DL-Methionine-¹³C.

  • Bolus Injection: A single dose of the tracer is administered, and the decay of the tracer enrichment in the plasma and its incorporation into tissue proteins are monitored over time.

The choice between these methods depends on the specific research question and the biological system being studied.

Sample Collection and Preparation

Following tracer administration, biological samples are collected at various time points. These can include:

  • Blood samples: To determine the plasma enrichment of the tracer over time.

  • Tissue biopsies: To measure the incorporation of the tracer into tissue-specific proteins.

Proteins are then extracted from the collected tissues, hydrolyzed into their constituent amino acids, and derivatized for analysis.

Analytical Technique: Mass Spectrometry

Mass spectrometry (MS) is the cornerstone for analyzing stable isotope tracer studies.[5][6] It allows for the precise measurement of the ratio of the labeled (heavy) to unlabeled (light) amino acids.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Often used for the analysis of derivatized amino acids to determine isotopic enrichment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique for proteomic analysis, enabling the identification and quantification of tracer incorporation into specific proteins.[7][8]

Quantifying Protein Synthesis

The data obtained from mass spectrometry is used to calculate the Fractional Synthesis Rate (FSR), which represents the percentage of the protein pool that is newly synthesized per unit of time. The fundamental calculation for FSR is:

FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100

Where:

  • E_protein is the enrichment of the ¹³C-methionine in the protein-bound pool.

  • E_precursor is the enrichment of the ¹³C-methionine in the precursor pool (typically plasma or intracellular free amino acids).

  • t is the duration of the tracer incorporation period in hours.

A Novel Approach: Simultaneous Measurement of Protein Synthesis and Breakdown

Recent advancements have demonstrated the potential of using a dually labeled methionine tracer, methyl[D₃]-¹³C-methionine, to simultaneously measure muscle protein synthesis (MPS) and muscle protein breakdown (MPB) in vitro.[9][10][11]

  • Protein Synthesis: Measured by the incorporation of [¹³C]-methionine into protein.[9][10]

  • Protein Breakdown: Assessed by tracking the appearance of methyl[D₃]-histidine, which is formed when the deuterated methyl group from S-adenosylmethionine (derived from the tracer) is transferred to histidine residues in proteins like actin and myosin.[9][10]

This innovative method provides a more comprehensive picture of protein turnover from a single tracer.

Quantitative Data Summary

The following tables summarize key quantitative data related to methionine metabolism and protein synthesis studies.

ParameterValueOrganism/SystemReference
Plasma Methionine Concentration 20.08 ± 0.86 nmol/mLHealthy Adult Humans[12]
Muscle Protein Synthesis Rate (PET) 0.50 ± 0.040 nmol methionine/min/gHealthy Adult Humans[12]
Fractional Synthesis Rate (Mixed Muscle Proteins) 0.125 ± 0.01 %/hourHealthy Adult Humans[12]
In Vitro Study: C2C12 MyotubesControlIGF-1InsulinDexamethasoneReference
Fractional Synthesis Rate (%/hr) ~2.5IncreasedIncreasedReduced[10]
Fractional Breakdown Rate (%/hr) ~2.3ReducedReducedAccelerated[10][11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate the methionine metabolic pathway and a typical experimental workflow for an in vivo protein synthesis study.

Methionine_Metabolism cluster_cycle Methionine Cycle cluster_synthesis Protein Synthesis cluster_transsulfuration Transsulfuration Pathway Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Hcy Homocysteine Protein Newly Synthesized Protein (*¹³C) Met->Protein Translation SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation) SAH->Hcy SAHH Hcy->Met MS (Vitamin B12) Cystathionine Cystathionine Hcy->Cystathionine CBS (Vitamin B6) Tracer DL-Methionine-¹³C (Tracer) Tracer->Met Cysteine Cysteine Cystathionine->Cysteine

Figure 1: Methionine Metabolic Pathways.

InVivo_Workflow cluster_protocol Experimental Protocol Start Start: Acclimatize Subject TracerAdmin Administer DL-Methionine-¹³C (e.g., continuous infusion) Start->TracerAdmin Sampling Collect Blood and Tissue Samples at Timed Intervals TracerAdmin->Sampling SamplePrep Sample Preparation: Protein Hydrolysis & Derivatization Sampling->SamplePrep MS_Analysis Mass Spectrometry Analysis (GC-MS or LC-MS/MS) SamplePrep->MS_Analysis DataAnalysis Data Analysis: Calculate Fractional Synthesis Rate (FSR) MS_Analysis->DataAnalysis End End: Interpret Results DataAnalysis->End

Figure 2: In Vivo Protein Synthesis Study Workflow.

Conclusion

DL-Methionine-¹³C is a powerful and versatile tracer for investigating in vivo protein synthesis. Its central role in protein metabolism makes it an ideal candidate for tracking the dynamics of protein turnover. The methodologies outlined in this guide, from tracer administration to mass spectrometry analysis, provide a framework for researchers to design and execute robust studies. The continued development of novel tracer techniques, such as those for the simultaneous measurement of synthesis and breakdown, will further enhance our understanding of protein metabolism in health and disease, aiding in the development of new therapeutic strategies.

References

Unveiling the Core: A Technical Guide to DL-Methionine-¹³C in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the fundamental properties and experimental applications of DL-Methionine-¹³C. This isotopically labeled amino acid is a powerful tool in a multitude of research areas, from elucidating metabolic pathways to understanding protein dynamics and advancing drug discovery. This document provides a detailed overview of its core characteristics, experimental methodologies, and its role in crucial signaling pathways.

Core Properties of DL-Methionine-¹³C

DL-Methionine-¹³C is a stable, non-radioactive isotopologue of the essential amino acid methionine, where one or more carbon atoms have been replaced with the ¹³C isotope. This substitution provides a distinct mass shift that can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, making it an invaluable tracer in biological systems.

Quantitative Data Summary

The following table summarizes the key quantitative properties of DL-Methionine-¹³C, with specific values varying depending on the position and number of ¹³C labels.

PropertyValueCitations
Molecular Formula C₄¹³CH₁₁NO₂S (for single ¹³C label)[1][2]
Molecular Weight ~150.21 g/mol (for single ¹³C label)[3][4]
CAS Number (unlabeled) 59-51-8[5][6]
CAS Number (1-¹³C labeled) 81202-04-2[3]
CAS Number (methyl-¹³C labeled) 49705-26-2[7][8]
Melting Point ~281-284 °C (decomposes)[9][10][11][12]
Solubility in Water Sparingly soluble[12][13][14]
Isotopic Enrichment Typically ≥98-99 atom % ¹³C[15][16]
Chemical Purity Typically ≥98-99%[2][3][17]

Key Experimental Applications and Methodologies

DL-Methionine-¹³C is a versatile tool employed in a range of sophisticated experimental techniques to probe biological systems. Below are detailed methodologies for some of the most prominent applications.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful method for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids into proteins. DL-Methionine-¹³C, often in combination with labeled lysine and arginine, is used to differentiate between protein populations from different experimental conditions.

Experimental Workflow for SILAC

SILAC_Workflow cluster_prep Cell Culture Preparation cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Analysis A Control Cells ('Light' Medium) C Cell Growth and Protein Synthesis (≥ 5 doublings for >95% incorporation) A->C B Experimental Cells ('Heavy' Medium with DL-Methionine-13C) B->C D Cell Lysis and Protein Extraction C->D E Combine Protein Lysates (1:1 ratio) D->E F Protein Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis F->G H Data Analysis: - Peptide Identification - Quantification of 'Light' vs 'Heavy' Peptides G->H

Caption: Workflow of a typical SILAC experiment.

Detailed Methodology:

  • Cell Culture and Labeling: Two populations of cells are cultured in parallel. The control ("light") population is grown in standard medium, while the experimental ("heavy") population is grown in medium where natural methionine is replaced with DL-Methionine-¹³C.[18] To ensure near-complete incorporation of the labeled amino acid, cells should be cultured for at least five to six doublings.[18][19]

  • Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. vehicle).

  • Cell Lysis and Protein Mixing: Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein from the "light" and "heavy" lysates are then combined.[18]

  • Protein Digestion: The combined protein mixture is digested into peptides, typically using an enzyme like trypsin.[18]

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the presence of ¹³C in the "heavy" sample.[19][20]

  • Data Analysis: The relative abundance of proteins between the two conditions is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell. By introducing a ¹³C-labeled substrate like DL-Methionine-¹³C and measuring the distribution of the ¹³C label in downstream metabolites, researchers can map the flow of carbon through metabolic pathways.[21][22][23]

Experimental Workflow for ¹³C-MFA

MFA_Workflow A Cell Culture with 13C-labeled Substrate (e.g., this compound) B Achieve Isotopic Steady State A->B C Metabolite Quenching and Extraction B->C D Measurement of Mass Isotopomer Distributions (GC-MS or LC-MS/MS) C->D E Computational Flux Estimation and Modeling D->E F Flux Map Generation and Statistical Analysis E->F

Caption: General workflow of a ¹³C-MFA experiment.

Detailed Methodology:

  • Isotopic Labeling Experiment: Cells are cultured in a defined medium containing DL-Methionine-¹³C as the tracer until a metabolic and isotopic steady state is reached.[21]

  • Metabolite Quenching and Extraction: To halt enzymatic activity and preserve the in vivo metabolic state, metabolism is rapidly quenched, often using cold solvents. Intracellular metabolites are then extracted.[21]

  • Analytical Measurement: The isotopic labeling patterns of the extracted metabolites are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24][25]

  • Computational Flux Estimation: The measured mass isotopomer distributions are used as input for computational models that estimate the intracellular metabolic fluxes.[21] This involves fitting the experimental data to a metabolic network model.

  • Statistical Analysis: A goodness-of-fit analysis is performed to validate the flux map and determine the confidence intervals of the estimated fluxes.[21]

NMR Spectroscopy for Protein Structure and Dynamics

Incorporating ¹³C-labeled amino acids, such as DL-Methionine-¹³C, into proteins allows for the study of their structure, dynamics, and interactions using NMR spectroscopy. The ¹³C nucleus is NMR-active, and its presence at specific sites provides valuable information.

Experimental Workflow for Protein NMR

Protein_NMR_Workflow A Protein Expression in Minimal Medium with this compound B Protein Purification A->B C NMR Sample Preparation B->C D NMR Data Acquisition (e.g., 1H-13C HSQC) C->D E Spectral Analysis and Interpretation D->E

Caption: Workflow for NMR studies of ¹³C-labeled proteins.

Detailed Methodology:

  • Protein Expression and Labeling: The protein of interest is overexpressed in a suitable expression system (e.g., E. coli) using a minimal medium supplemented with DL-Methionine-¹³C. This ensures that the ¹³C label is incorporated specifically at methionine residues.

  • Protein Purification: The labeled protein is purified to homogeneity using standard chromatographic techniques.

  • NMR Sample Preparation: The purified, labeled protein is concentrated and exchanged into a suitable NMR buffer.

  • NMR Data Acquisition: A variety of NMR experiments can be performed. For example, a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment can be used to obtain a fingerprint of all the methionine methyl groups in the protein.

  • Data Analysis: The NMR spectra are processed and analyzed to obtain information on protein structure, dynamics, and interactions with other molecules.

Signaling Pathways Involving Methionine

DL-Methionine-¹³C is instrumental in tracing the flow of methionine through key metabolic and signaling pathways.

One-Carbon Metabolism: The Methionine Cycle

The methionine cycle is a central hub of one-carbon metabolism, crucial for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA and histone methylation.

Methionine_Cycle Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Methyltransferases SAH S-Adenosylhomocysteine (SAH) Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS THF Tetrahydrofolate (THF) MeTHF 5-Methyl-THF MeTHF->THF MS Methylation->SAH

Caption: The Methionine Cycle.

This cycle begins with the activation of methionine to SAM by methionine adenosyltransferase (MAT). SAM then donates its methyl group in various methylation reactions, becoming S-adenosylhomocysteine (SAH). SAH is subsequently hydrolyzed to homocysteine, which can then be remethylated back to methionine, completing the cycle. This remethylation step often utilizes a methyl group from 5-methyltetrahydrofolate (5-Methyl-THF), linking the methionine cycle to folate metabolism.

The Transsulfuration Pathway

Homocysteine, a key intermediate in the methionine cycle, can also be directed into the transsulfuration pathway to be irreversibly converted into cysteine. This pathway is vital for the synthesis of glutathione, a major cellular antioxidant.

Transsulfuration_Pathway Hcy Homocysteine Cystathionine Cystathionine Hcy->Cystathionine CBS Ser Serine Ser->Cystathionine Cysteine Cysteine Cystathionine->Cysteine CGL GSH Glutathione Cysteine->GSH

Caption: The Transsulfuration Pathway.

In this pathway, homocysteine condenses with serine to form cystathionine, a reaction catalyzed by cystathionine β-synthase (CBS). Cystathionine is then cleaved by cystathionine γ-lyase (CGL) to produce cysteine.

Methionine and mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Recent studies have shown that methionine availability can influence mTORC1 signaling. S-adenosylmethionine (SAM), derived from methionine, acts as a critical signaling molecule in this pathway.

mTOR_Signaling Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAMTOR SAMTOR SAM->SAMTOR inhibits binding GATOR1 GATOR1 SAMTOR->GATOR1 inhibits mTORC1 mTORC1 GATOR1->mTORC1 inhibits Growth Cell Growth and Proliferation mTORC1->Growth promotes

Caption: Methionine sensing and mTORC1 activation.

When methionine levels are high, the resulting high levels of SAM lead to the dissociation of the SAM sensor, SAMTOR, from the GATOR1 complex. This relieves the inhibition of mTORC1 by GATOR1, leading to the activation of mTORC1 and the promotion of cell growth and proliferation.

Conclusion

DL-Methionine-¹³C is an indispensable tool for researchers and scientists across various disciplines. Its fundamental properties allow for precise and sensitive tracking of methionine metabolism and its incorporation into proteins. The experimental methodologies outlined in this guide, including SILAC, ¹³C-MFA, and NMR spectroscopy, provide powerful avenues to investigate complex biological processes. Furthermore, the ability to trace the journey of methionine through critical signaling pathways, such as one-carbon metabolism and mTOR signaling, offers profound insights into cellular regulation, disease pathogenesis, and potential therapeutic interventions. This guide provides a solid foundation for the effective application of DL-Methionine-¹³C in cutting-edge scientific research.

References

Unlocking Cellular Dynamics: A Technical Guide to the Applications of 13C-Labeled Methionine in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics, understanding the dynamic nature of proteins is paramount to deciphering cellular function, disease mechanisms, and therapeutic responses. Stable isotope labeling has emerged as a powerful tool for quantitative proteomics, and among the various labeling strategies, the use of 13C-labeled methionine offers a versatile and insightful approach. This essential amino acid plays a crucial role not only in protein synthesis but also as the precursor for S-adenosylmethionine (SAM), the universal methyl group donor. This dual role makes 13C-labeled methionine an invaluable probe for investigating a wide array of cellular processes, from protein turnover and methylation dynamics to signaling pathway perturbations and the impact of oxidative stress.

This technical guide provides an in-depth exploration of the core applications of 13C-labeled methionine in proteomics. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge, detailed experimental protocols, and quantitative insights necessary to leverage this powerful technique in their own research endeavors. We will delve into the principles and methodologies of key techniques, present quantitative data in a clear and comparative format, and provide visual representations of experimental workflows and signaling pathways to facilitate a comprehensive understanding.

Core Applications and Methodologies

The versatility of 13C-labeled methionine stems from its metabolic integration into two fundamental cellular processes: protein synthesis and methylation. This allows for the precise tracking and quantification of protein dynamics and modifications.

Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely adopted metabolic labeling strategy for accurate quantitative proteomics.[1] By growing cells in media containing either the natural "light" (12C) or a "heavy" (13C) isotope-labeled essential amino acid, such as methionine, two distinct, mass-encoded proteomes are generated.[1] This allows for the direct comparison of protein abundance between different experimental conditions.

  • Cell Culture and Labeling:

    • Culture cells in DMEM specifically lacking methionine.[2]

    • For the "heavy" condition, supplement the medium with 13C-labeled L-methionine. For the "light" condition, use natural L-methionine.

    • Ensure complete incorporation of the labeled amino acid by passaging the cells for at least five divisions.[2]

  • Experimental Treatment:

    • Once labeling is complete, subject the "heavy" and/or "light" cell populations to the desired experimental conditions (e.g., drug treatment, growth factor stimulation).

  • Cell Lysis and Protein Extraction:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Mix equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion:

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the protein mixture into peptides using a protease such as trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture using high-resolution LC-MS/MS. The mass difference between the "light" and "heavy" peptide pairs allows for their relative quantification.

SILAC_Workflow cluster_0 Cell Culture cluster_1 Experiment cluster_2 Sample Preparation cluster_3 Analysis Light Culture Cells in 'Light' Medium (12C-Methionine) Treatment Apply Experimental Conditions Light Culture->Treatment Heavy Culture Cells in 'Heavy' Medium (13C-Methionine) Heavy Culture->Treatment Lysis Cell Lysis Treatment->Lysis Mix Mix Lysates 1:1 Lysis->Mix Digestion Protein Digestion Mix->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quant Quantitative Analysis (Heavy/Light Ratios) LCMS->Quant

A general workflow for a SILAC experiment.
Investigating Protein Methylation Dynamics with "Heavy Methyl-SILAC"

Leveraging the role of methionine as the precursor to the methyl donor SAM, "heavy methyl-SILAC" is a powerful technique to study protein methylation dynamics.[3][4] By using methionine labeled with 13C and deuterium on the methyl group ([13CD3]-methionine), a "heavy" methyl group is incorporated into newly methylated proteins.[4][5] This allows for the distinction between pre-existing and newly synthesized methylation marks.[5]

  • Cell Culture and Labeling:

    • Culture cells in methionine-deficient medium supplemented with L-methionine-methyl-13C, D3.[5]

    • Harvest cells at various time points to track the incorporation of the heavy methyl group.

  • Protein Extraction and Digestion:

    • Isolate the protein fraction of interest (e.g., histones, whole-cell lysate).

    • Perform in-solution or in-gel digestion with an appropriate protease.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by high-resolution mass spectrometry.

    • The mass shift of +4 Da for each incorporated heavy methyl group allows for the identification and quantification of mono-, di-, and trimethylated peptides.[6]

Heavy_Methyl_SILAC_Workflow cluster_0 Labeling cluster_1 Time Course cluster_2 Sample Preparation cluster_3 Analysis Labeling Culture cells with [13CD3]-Methionine Harvest Harvest cells at different time points Labeling->Harvest Extraction Protein Extraction Harvest->Extraction Digestion Digestion Extraction->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quant Quantify Heavy/Light Methylated Peptides LCMS->Quant

Workflow for heavy methyl-SILAC experiments.
Measuring Protein Turnover Rates

Understanding the rates at which proteins are synthesized and degraded is crucial for comprehending cellular homeostasis and its dysregulation in disease.[3] Dynamic SILAC experiments, where cells are switched from a "light" to a "heavy" medium (or vice versa), allow for the measurement of protein turnover on a proteome-wide scale.[7] The rate of incorporation of the heavy isotope into peptides is a direct measure of the protein's synthesis rate.

  • Cell Culture and Medium Switch:

    • Grow cells to a steady state in "light" medium.

    • At time zero, switch the cells to a "heavy" medium containing 13C-labeled methionine.

    • Collect cell samples at multiple time points after the switch.

  • Sample Preparation and Analysis:

    • Lyse the cells, extract proteins, and digest them into peptides.

    • Analyze the peptide mixtures by LC-MS/MS.

  • Data Analysis:

    • For each peptide, determine the ratio of the heavy to the light form at each time point.

    • Fit the data to an exponential rise to calculate the protein synthesis rate constant (k_syn) and, subsequently, the protein half-life (t_1/2 = ln(2)/k_syn).

The following table summarizes the half-lives of EGFR in different NSCLC cell lines with varying mutations, as determined by SILAC-based protein turnover experiments.[8]

Cell LineEGFR MutationEGFR Half-life (hours)
A431Wild-type28
H3255L858R10
PC-9del E746-A7507.2 - 7.5
H1975L858R, T790M9.2

Data compiled from a study on the effects of activating mutations on EGFR cellular protein turnover.[8]

Quantifying Methionine Oxidation

Methionine is susceptible to oxidation, a post-translational modification that can alter protein structure and function and is implicated in aging and disease.[9][10] Quantifying the extent of methionine oxidation in vivo has been challenging due to artifactual oxidation during sample preparation.[11] Isotopic labeling strategies have been developed to overcome this limitation. One such method involves using 18O-labeled hydrogen peroxide (H218O2) to label unoxidized methionines, allowing for their differentiation from in vivo oxidized methionines.[11]

  • Cell Lysis and Labeling:

    • Lyse cells in a buffer containing H218O2. This will oxidize all previously unoxidized methionine residues, incorporating an 18O atom. In vivo oxidized methionines will retain the natural 16O.

  • Protein Digestion and MS Analysis:

    • Digest the proteins and analyze the peptides by LC-MS/MS.

    • The 2 Da mass difference between peptides containing 16O- and 18O-methionine sulfoxide allows for their relative quantification.[11]

Met_Ox_Workflow cluster_0 Sample Preparation cluster_1 Analysis Lysis Cell Lysis in presence of H2[18]O2 Digestion Protein Digestion Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quant Quantify 16O vs 18O Methionine Sulfoxide LCMS->Quant

Workflow for quantifying methionine oxidation.

Application in Signaling Pathway Analysis: The EGFR Signaling Network

Quantitative proteomics using 13C-labeled methionine is particularly powerful for elucidating the dynamics of signaling pathways in response to stimuli or therapeutic interventions. A prime example is the study of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in cancer.

A SILAC-based study investigated the changes in the proteome of A431 epidermoid carcinoma cells, which overexpress EGFR, in response to treatment with the EGFR tyrosine kinase inhibitor (TKI) gefitinib. This approach identified a significant number of proteins whose abundance was altered upon EGFR inhibition, providing insights into the downstream effects of this targeted therapy.

The following table highlights a selection of proteins that showed a statistically significant change in abundance in A431 cells following a 16-hour treatment with 100 nM gefitinib.

ProteinGeneFunctionFold Change (Gefitinib/Control)
Programmed cell death protein 4PDCD4Tumor suppressor2.1
S100 calcium-binding protein A9S100A9Inflammation, cell proliferation0.4
Serpin family E member 1SERPINE1Fibrinolysis, cell migration0.3
Cadherin-17CDH17Cell adhesion0.5
Trop-2TACSTD2Signal transduction0.6
EpCAMEPCAMCell adhesion, signaling0.7

Data extracted from a quantitative proteomic profiling study of EGFR kinase inhibition.

The following diagram illustrates a simplified EGFR signaling pathway and highlights some of the proteins identified to have altered abundance upon gefitinib treatment.

EGFR_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Gefitinib Action cluster_4 Downstream Effects (Protein Abundance Changes) EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription of Target Genes ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription PDCD4 PDCD4 (up) Transcription->PDCD4 S100A9 S100A9 (down) Transcription->S100A9 SERPINE1 SERPINE1 (down) Transcription->SERPINE1 Gefitinib Gefitinib Gefitinib->EGFR Inhibits (TKI)

EGFR signaling and effects of gefitinib.

Conclusion

The use of 13C-labeled methionine in proteomics provides a robust and multifaceted approach to quantitatively explore the dynamic nature of the proteome. From elucidating protein abundance changes in signaling pathways with SILAC to tracking the kinetics of protein synthesis and degradation and dissecting the complexities of post-translational modifications like methylation and oxidation, this stable isotope labeling strategy offers invaluable insights for basic research and drug development. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for researchers aiming to implement these powerful techniques to unravel the intricate molecular mechanisms governing cellular life. As mass spectrometry technologies continue to advance in sensitivity and resolution, the applications of 13C-labeled methionine are poised to further expand, promising even deeper insights into the dynamic world of proteins.

References

An In-depth Technical Guide to DL-Methionine-13C: Structure, Enrichment, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of DL-Methionine-13C, a stable isotope-labeled amino acid crucial for a range of applications in scientific research and drug development. This document details its chemical structure, commercially available isotopic enrichment levels, and in-depth experimental protocols for its use in metabolic studies and protein analysis.

Chemical Structure and Properties of this compound

DL-Methionine is an essential, sulfur-containing amino acid. Its 13C-labeled form, this compound, is a powerful tool for tracing metabolic pathways and elucidating molecular structures and dynamics. The 13C isotope can be incorporated at various positions within the methionine molecule, or uniformly, to suit different experimental needs.

The general structure of DL-Methionine consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain containing a thioether. The carbon atoms are numbered starting from the carboxyl carbon.

Chemical Structure of DL-Methionine with Carbon Numbering cluster_methionine Chemical Structure of DL-Methionine with Carbon Numbering C1 C¹(OOH) C2 C²(H) C2->C1 C3 C³(H₂) C2->C3 N N(H₂) C2->N C4 C⁴(H₂) C3->C4 S S C4->S C5 C⁵(H₃) S->C5

Caption: Chemical structure of DL-Methionine with numbered carbon atoms indicating potential sites for 13C isotopic labeling.

Key Properties:

  • Molecular Formula: C₅H₁₁NO₂S[1][2][3]

  • Molecular Weight: Approximately 149.21 g/mol (unlabeled)[1][4]

  • CAS Number: 59-51-8 (for unlabeled DL-Methionine)[1][2][3][5]

Isotopic Enrichment Levels

This compound is commercially available in various forms, with the 13C label at specific carbon positions or uniformly distributed throughout the molecule. The isotopic enrichment level, typically expressed as atom percent 13C, is a critical parameter for experimental design. High enrichment levels are essential for achieving a strong signal in sensitive analytical techniques.

Labeled PositionIsotopic Enrichment (Atom % 13C)
DL-Methionine (1-13C)99%[6][7]
L-Methionine (1-13C)99%[8]
DL-Methionine (methyl-13C)99%[6]
L-Methionine (methyl-13C)99%[9]
DL-Methionine (1,2,3,4-13C4)99%[6]
DL-Methionine (UL-13C5)99%[6]
DL-Methionine (UL-13C5, 97-99%; D8, 97-99%; 15N, 97-99%)97-99%[7]

Experimental Protocols

This compound is extensively used in metabolic research, particularly in metabolic flux analysis (MFA) and for studying protein structure and dynamics using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Protein Labeling for NMR Spectroscopy

Selective labeling of methionine residues with 13C provides a sensitive probe for studying protein structure, dynamics, and interactions.[10][11]

Objective: To incorporate 13C-labeled methionine into a target protein for NMR analysis.

Methodology:

  • Expression System: Utilize an E. coli expression system that is auxotrophic for methionine or a system where protein expression can be tightly controlled.

  • Culture Medium: Grow the bacterial culture in a minimal medium containing all necessary nutrients except for methionine. For perdeuterated samples, which reduce NMR signal overlap and relaxation rates, use a D₂O-based medium.

  • Induction and Labeling: Induce protein expression and supplement the culture with the desired 13C-labeled methionine. For specific labeling of the methyl group, [methyl-¹³C]methionine is used.[12]

  • Cell Harvest and Protein Purification: After a suitable incubation period to allow for protein expression and incorporation of the labeled amino acid, harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • NMR Data Acquisition: Prepare the purified, labeled protein in a suitable buffer for NMR analysis. Acquire 1H-13C correlation spectra, such as the HSQC (Heteronuclear Single Quantum Coherence) experiment, to observe the signals from the labeled methionine residues.[10][12]

Metabolic Flux Analysis (MFA) using 13C-Labeling

13C-MFA is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell.[13][14]

Objective: To determine intracellular metabolic fluxes by tracing the incorporation of 13C from a labeled substrate, such as this compound, into various metabolites.

Methodology:

  • Tracer Experiment: Culture cells in a defined medium containing a known concentration of a 13C-labeled substrate (e.g., uniformly 13C-labeled glucose or a specific 13C-labeled amino acid like methionine). The cells are grown until they reach a metabolic and isotopic steady state.[13][15]

  • Metabolite Extraction: Rapidly quench the cellular metabolism and extract the intracellular metabolites.

  • Measurement of Isotopic Labeling: Analyze the extracted metabolites using mass spectrometry (GC-MS or LC-MS) or NMR to determine the mass isotopomer distribution for each metabolite.[16][17] This provides information on how the 13C label has been incorporated into the metabolic network.

  • Flux Estimation: Utilize a computational model of the cell's metabolic network. The measured mass isotopomer distributions and other physiological data (e.g., substrate uptake and product secretion rates) are used to mathematically estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.[18]

  • Statistical Analysis: Perform a statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.[13]

General Workflow for a 13C Labeling Experiment cluster_workflow General Workflow for a 13C Labeling Experiment start Start: Cell Culture with 13C-Labeled Substrate quench Metabolic Quenching start->quench extract Metabolite and/or Protein Extraction quench->extract analysis Analytical Measurement (MS or NMR) extract->analysis data_processing Data Processing and Isotopomer Analysis analysis->data_processing modeling Metabolic Flux Modeling data_processing->modeling results Flux Map and Biological Interpretation modeling->results

Caption: A generalized workflow for conducting a 13C stable isotope labeling experiment for metabolic analysis.

Applications in Drug Development and Research

  • Target Identification and Validation: By tracing the metabolic pathways affected by a drug candidate, researchers can identify its mechanism of action and potential off-target effects.

  • Biomarker Discovery: Metabolic profiling using 13C-labeled compounds can help in the discovery of novel biomarkers for disease diagnosis and for monitoring therapeutic responses.

  • Understanding Disease Metabolism: this compound can be used to study alterations in metabolic pathways associated with various diseases, such as cancer and metabolic disorders.

  • Protein Dynamics and Function: NMR studies with 13C-labeled methionine provide insights into protein conformational changes, enzyme kinetics, and protein-ligand interactions, which are critical for structure-based drug design.[10][11]

References

A Deep Dive into Metabolic Flux Analysis Using DL-Methionine-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, researchers can quantify the flux through various metabolic pathways, providing a dynamic snapshot of cellular metabolism. This guide focuses on the application of DL-Methionine-¹³C as a tracer to investigate the intricate network of methionine metabolism. Methionine, an essential amino acid, plays a central role in numerous cellular processes beyond protein synthesis, including one-carbon metabolism, transmethylation, transsulfuration, and the synthesis of polyamines.[1][2] Understanding the flux through these pathways is critical for research in various fields, including oncology, neurobiology, and drug development, as many diseases, particularly cancer, exhibit a profound dependence on methionine metabolism.[3][4] This guide provides a comprehensive overview of the theoretical underpinnings, experimental protocols, data analysis, and applications of DL-Methionine-¹³C-based MFA.

Core Concepts in Methionine Metabolism

Methionine metabolism is a complex network of interconnected pathways vital for cellular function. The primary pathways of interest in ¹³C-methionine tracing studies are:

  • The Methionine Cycle: In this cycle, methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions, including DNA, RNA, and protein methylation.[3] After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated to regenerate methionine, thus completing the cycle.

  • The Transsulfuration Pathway: This pathway provides an alternative fate for homocysteine, converting it to cystathionine and subsequently to cysteine. Cysteine is a precursor for the synthesis of glutathione, a major cellular antioxidant.[5]

  • Polyamine Synthesis: SAM is also a key substrate for the synthesis of polyamines, such as spermidine and spermine, which are essential for cell growth and proliferation.

The relative flux of methionine through these pathways is tightly regulated and can be significantly altered in pathological states, making it a key area of investigation.

Experimental Design and Protocols

A successful metabolic flux analysis experiment using DL-Methionine-¹³C requires careful planning and execution. The general workflow involves culturing cells in a medium where standard methionine is replaced with a known concentration of DL-Methionine-¹³C, followed by the collection of samples at various time points for mass spectrometry analysis.

Experimental Workflow

The following diagram illustrates the typical workflow for a ¹³C-DL-Methionine metabolic flux analysis experiment.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture media_prep Prepare ¹³C-Methionine Medium labeling ¹³C-Methionine Labeling media_prep->labeling sampling Time-course Sampling labeling->sampling extraction Metabolite Extraction sampling->extraction ms_analysis LC-MS/MS Analysis extraction->ms_analysis data_processing Data Processing & Normalization ms_analysis->data_processing flux_analysis Metabolic Flux Calculation data_processing->flux_analysis data_analysis_workflow raw_data Raw LC-MS Data peak_picking Peak Picking & Integration raw_data->peak_picking isotope_correction Natural Isotope Abundance Correction peak_picking->isotope_correction fractional_enrichment Calculate Fractional Enrichment (M+n) isotope_correction->fractional_enrichment flux_estimation Flux Estimation using Software (e.g., INCA, 13CFLUX2) fractional_enrichment->flux_estimation metabolic_model Define Metabolic Network Model metabolic_model->flux_estimation statistical_analysis Statistical Analysis & Confidence Intervals flux_estimation->statistical_analysis flux_map Generate Flux Map statistical_analysis->flux_map signaling_pathway cluster_stress Low Methionine Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM Low_SAM Low SAM SAMTOR SAMTOR SAM->SAMTOR activates mTORC1 mTORC1 SAMTOR->mTORC1 inhibits Growth Cell Growth & Proliferation mTORC1->Growth promotes Autophagy Autophagy mTORC1->Autophagy inhibits AMPK AMPK AMPK_activation AMPK Activation Low_SAM->AMPK_activation AMPK_activation->mTORC1 inhibits AMPK_activation->Autophagy promotes

References

A Technical Guide to DL-Methionine-13C for Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of DL-Methionine-13C in mass spectrometry-based proteomics. Designed for both beginners and those looking to refine their understanding, this document details the core principles, experimental protocols, data interpretation, and troubleshooting strategies associated with this powerful quantitative technique.

Introduction to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust metabolic labeling strategy that enables accurate relative quantification of proteins between different cell populations. The core principle of SILAC involves replacing a standard, or "light," amino acid in the cell culture medium with a non-radioactive, stable isotope-labeled counterpart, referred to as the "heavy" amino acid.[1][2] As cells grow and divide, they incorporate these heavy amino acids into their newly synthesized proteins.

After a sufficient number of cell divisions (typically at least five), the entire proteome of the cells grown in the "heavy" medium will be labeled.[3][4] Subsequently, protein lysates from the "light" and "heavy" cell populations, which may have been subjected to different experimental conditions, are mixed. This early-stage mixing minimizes quantitative errors that can arise from variations in sample preparation.[5]

When the mixed protein sample is analyzed by mass spectrometry, the chemically identical but isotopically distinct peptides appear as doublets in the mass spectrum, separated by a specific mass difference corresponding to the incorporated heavy isotope. The ratio of the signal intensities of these heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.[6]

The Role of Methionine and this compound in Proteomics

Methionine is an essential amino acid, meaning it cannot be synthesized by mammals and must be obtained from the diet or cell culture medium.[7] This makes it an excellent candidate for metabolic labeling, as its incorporation into proteins can be controlled by its concentration in the medium.

DL-Methionine vs. L-Methionine: Naturally occurring methionine in proteins is the L-enantiomer. DL-Methionine is a racemic mixture containing both the D- and L-isomers.[8] While only L-methionine is directly incorporated into proteins, mammalian cells possess enzymes that can convert D-methionine to L-methionine, making DL-methionine a viable, and often more cost-effective, option for SILAC experiments.[8][9]

This compound: In this compound, one of the five carbon atoms in the methionine molecule is replaced with its heavier isotope, ¹³C. This results in a predictable mass shift in labeled proteins and their constituent peptides, which is the basis for quantification.

Quantitative Data in this compound SILAC

Accurate quantification in SILAC relies on achieving high labeling efficiency and understanding the resulting mass shifts.

Labeling Efficiency

For accurate quantification, it is crucial to achieve a labeling efficiency of over 95%, meaning that more than 95% of the specific amino acid in the cellular proteome is the heavy-labeled version.[2] This is typically achieved after at least five to six cell doublings in the SILAC medium.[4][10] The doubling time can vary between cell lines; for instance, the doubling time for HeLa cells in SILAC medium is approximately 24.7 hours.[11]

Table 1: Exemplary Labeling Efficiencies for ¹³C-Labeled Amino Acids in Common Cell Lines

Cell LineTypical Doubling Time (hours)Recommended Number of DoublingsEstimated Labeling Efficiency
HeLa24-265-6> 97%
HEK29322-245-6> 98%
A54922-245-6> 97%
Jurkat35-405-6> 95%

Note: This table provides estimated values. It is always recommended to empirically determine the labeling efficiency for your specific cell line and experimental conditions.

Mass Shift Calculations

The incorporation of DL-Methionine-¹³C results in a predictable mass increase in the labeled peptides. The exact mass shift depends on the number of methionine residues in the peptide and the charge state of the peptide ion.

Table 2: Theoretical Mass Shifts for Peptides Containing DL-Methionine-¹³C

Number of Methionine ResiduesMonoisotopic Mass Shift (Da)m/z Shift for z=1m/z Shift for z=2m/z Shift for z=3
11.003351.003350.501680.33445
22.006702.006701.003350.66890
33.010053.010051.505031.00335

The monoisotopic mass of ¹²C is 12.000000 Da, and the monoisotopic mass of ¹³C is 13.003355 Da.

The mass shift is also observed in the fragment ions generated during tandem mass spectrometry (MS/MS). The type of fragment ion (e.g., b-ions or y-ions) determines whether the mass shift is present.

Table 3: Expected Mass Shifts in Fragment Ions for a Peptide Containing One DL-Methionine-¹³C

Fragment Ion TypeContains N-terminusContains C-terminusExpected Mass Shift (Da)
a-ionYesNo1.00335 (if Met is N-terminal to cleavage)
b-ionYesNo1.00335 (if Met is N-terminal to cleavage)
c-ionYesNo1.00335 (if Met is N-terminal to cleavage)
x-ionNoYes1.00335 (if Met is C-terminal to cleavage)
y-ionNoYes1.00335 (if Met is C-terminal to cleavage)
z-ionNoYes1.00335 (if Met is C-terminal to cleavage)

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical SILAC experiment using DL-Methionine-¹³C.

Media Preparation
  • Select a SILAC-compatible medium: Choose a medium formulation that lacks L-methionine (e.g., DMEM for SILAC).

  • Prepare 'Light' and 'Heavy' Media:

    • Light Medium: Supplement the methionine-deficient medium with the standard, unlabeled L-methionine to the desired final concentration.

    • Heavy Medium: Supplement the methionine-deficient medium with DL-Methionine-¹³C to the same final concentration as the light medium.

  • Add Dialyzed Serum: Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids from the serum.[12]

  • Sterile Filtration: Sterile-filter the prepared media using a 0.22 µm filter.[1]

Cell Culture and Labeling
  • Adaptation Phase: Culture two separate populations of your cells, one in the 'light' medium and one in the 'heavy' medium.

  • Passage Cells: Passage the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acid.[3][4]

  • Verify Labeling Efficiency (Optional but Recommended): After the adaptation phase, harvest a small number of cells from the 'heavy' culture. Extract proteins, digest them into peptides, and analyze by mass spectrometry to confirm a labeling efficiency of >95%.[2]

Experimental Treatment and Sample Collection
  • Apply Treatment: Once labeling is complete, apply your experimental treatment to one of the cell populations (e.g., the 'heavy' population) while the other serves as a control.

  • Harvest Cells: After the treatment period, harvest both the 'light' and 'heavy' cell populations.

  • Cell Lysis: Lyse the cells using a mass spectrometry-compatible lysis buffer (e.g., RIPA buffer without harsh detergents).[1]

  • Protein Quantification: Determine the protein concentration of both lysates using a standard protein assay (e.g., BCA assay).

  • Mix Lysates: Combine equal amounts of protein from the 'light' and 'heavy' lysates.

Protein Digestion
  • Reduction and Alkylation: Reduce the disulfide bonds in the proteins using a reducing agent like dithiothreitol (DTT) and then alkylate the free cysteines with an alkylating agent such as iodoacetamide (IAA) to prevent them from reforming.

  • Enzymatic Digestion: Digest the proteins into peptides using a sequence-specific protease. Trypsin, which cleaves after lysine and arginine residues, is the most commonly used enzyme in proteomics.[13]

Peptide Cleanup
  • Desalting: Remove salts and other contaminants from the peptide mixture using a C18 solid-phase extraction (SPE) column or tip. This step is crucial for optimal performance in the mass spectrometer.[14]

Mass Spectrometry Analysis
  • Liquid Chromatography (LC): Separate the complex peptide mixture using reverse-phase liquid chromatography. This separation reduces the complexity of the sample being introduced into the mass spectrometer at any given time.

  • Mass Spectrometry (MS): Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

    • MS1 Scan: The mass spectrometer will first perform a full scan (MS1) to detect the peptide precursor ions. In a SILAC experiment, this is where you will observe the 'light' and 'heavy' peptide pairs.

    • MS2 Scan (Tandem MS): The most abundant precursor ions are then selected for fragmentation (e.g., using Collision-Induced Dissociation - CID, Higher-energy Collisional Dissociation - HCD, or Electron-Transfer Dissociation - ETD) to generate fragment ions.[15][16] The resulting MS2 spectrum provides sequence information for peptide identification.

Data Analysis
  • Database Searching: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database to identify the peptides and, by inference, the proteins.

  • Quantification: The software will also identify the 'light' and 'heavy' SILAC pairs in the MS1 scans and calculate the ratio of their intensities. This ratio represents the relative abundance of the protein in the two samples.

Visualizing Methionine Metabolism and Experimental Workflows

Understanding the biological context of methionine and the experimental process is crucial for effective experimental design and data interpretation.

The One-Carbon Metabolism Pathway

Methionine is a key player in the one-carbon metabolism pathway, which is essential for numerous cellular processes, including DNA synthesis and methylation reactions.[7]

One_Carbon_Metabolism One-Carbon Metabolism Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Methyl_THF->Homocysteine Methyl_THF->THF Methylation->SAH

Caption: A simplified diagram of the one-carbon metabolism pathway highlighting the central role of methionine.

SILAC Experimental Workflow

The overall workflow of a SILAC experiment can be visualized as a series of sequential steps from cell culture to data analysis.

SILAC_Workflow This compound SILAC Experimental Workflow cluster_light Control Condition cluster_heavy Experimental Condition Light_Culture Cell Culture ('Light' Medium) Light_Harvest Harvest Cells Light_Culture->Light_Harvest Light_Lysate Cell Lysis Light_Harvest->Light_Lysate Mix_Lysates Mix Lysates (1:1) Light_Lysate->Mix_Lysates Heavy_Culture Cell Culture ('Heavy' DL-Met-13C Medium) Heavy_Harvest Harvest Cells Heavy_Culture->Heavy_Harvest Heavy_Lysate Cell Lysis Heavy_Harvest->Heavy_Lysate Heavy_Lysate->Mix_Lysates Digestion Protein Digestion Mix_Lysates->Digestion Cleanup Peptide Cleanup Digestion->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis Data Analysis (Identification & Quantification) LC_MS->Data_Analysis

Caption: A flowchart illustrating the key steps in a SILAC experiment using DL-Methionine-¹³C.

Logic of Peptide Identification and Quantification

The data generated from a SILAC experiment is processed through a logical pipeline to arrive at protein identification and relative quantification.

Data_Logic Logic of SILAC Data Analysis MS1 MS1 Spectrum (Precursor Ions) MS2 MS2 Spectrum (Fragment Ions) MS1->MS2 Fragmentation SILAC_Pair SILAC Pair Detection (Light/Heavy) MS1->SILAC_Pair Peptide_ID Peptide Identification MS2->Peptide_ID Database Protein Database Database->Peptide_ID Protein_ID Protein Identification Peptide_ID->Protein_ID Quantification Relative Protein Quantification Protein_ID->Quantification Ratio_Calc Ratio Calculation SILAC_Pair->Ratio_Calc Ratio_Calc->Quantification

Caption: The logical flow of data processing for peptide identification and quantification in a SILAC experiment.

Troubleshooting

Even with a well-designed protocol, challenges can arise in SILAC experiments.

Table 4: Common Issues and Troubleshooting Strategies in DL-Methionine-¹³C SILAC

IssuePossible CauseSuggested Solution
Low Labeling Efficiency (<95%) Insufficient number of cell doublings.Increase the duration of the cell culture in SILAC medium to ensure at least 5-6 doublings.[10]
Contamination with 'light' amino acids from non-dialyzed serum.Always use dialyzed FBS in your SILAC media.[12]
Mycoplasma contamination affecting amino acid metabolism.Regularly test cell cultures for mycoplasma.
Inconsistent H/L Ratios Inaccurate protein quantification before mixing.Use a reliable protein quantification assay and ensure accurate pipetting.
Incomplete cell lysis.Optimize your lysis protocol to ensure complete protein extraction.
Arginine-to-Proline Conversion Some cell lines can metabolically convert arginine to proline.While this guide focuses on methionine, if you are also using labeled arginine, this can be an issue. Adding unlabeled proline to the medium can help suppress this conversion.[17]

Conclusion

DL-Methionine-¹³C is a valuable tool for quantitative proteomics, enabling precise and accurate measurement of relative protein abundance. By understanding the fundamental principles of SILAC, adhering to detailed experimental protocols, and being aware of potential challenges, researchers can successfully employ this technique to gain valuable insights into cellular biology, disease mechanisms, and drug development. This guide provides a solid foundation for beginners to embark on their quantitative proteomics journey with confidence.

References

A Technical Guide to the Core Advantages of Using Stable Isotopes like DL-Methionine-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling is a powerful technique that has revolutionized the study of dynamic biological systems. By replacing atoms in a molecule with their heavier, non-radioactive counterparts, researchers can trace the metabolic fate of compounds with high precision and safety.[1][2] Among these tracers, DL-Methionine-¹³C is of particular importance due to methionine's central role in numerous critical cellular processes, including protein synthesis, one-carbon metabolism, and methylation reactions.[3][4] This guide provides an in-depth overview of the key advantages of using DL-Methionine-¹³C, detailed experimental protocols, and the application of this technique in metabolic research and drug development.

Core Advantages of Stable Isotope Tracing

The use of stable isotopes like ¹³C offers significant benefits over traditional methods and radioactive isotopes. These advantages make them ideal for a wide range of studies, from basic research to clinical trials.[1][5]

  • Enhanced Safety Profile : Unlike radioactive isotopes (e.g., ¹⁴C or ³H), stable isotopes are non-radioactive and pose no radiation risk to researchers or subjects.[1][6] This inherent safety is paramount, especially in human studies and when working with vulnerable populations such as children or pregnant women.[1] The U.S. FDA does not require special regulatory approval for the administration of stable isotope-labeled compounds beyond the requirements for their unlabeled counterparts.[7]

  • Precision in Metabolic Flux Analysis (MFA) : Stable isotope tracers are instrumental in metabolic flux analysis, a technique used to quantify the rates (fluxes) of reactions within metabolic pathways.[8][9][10] By introducing a ¹³C-labeled substrate like methionine, researchers can track the incorporation of the ¹³C atom into downstream metabolites.[11][12] Analysis using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy reveals the relative contributions of different pathways to the production of a particular metabolite, providing a dynamic view of cellular metabolism that cannot be achieved by measuring metabolite concentrations alone.[8][11]

  • Suitability for Repeat and Longitudinal Studies : The safety of stable isotopes allows for their repeated administration to the same subject.[13] This is a distinct advantage for longitudinal studies that monitor metabolic changes over time or in response to an intervention, such as a new drug therapy.[1] The ability for a subject to serve as their own control reduces inter-individual variability and increases the statistical power of the study.[13]

  • Non-Invasive Methodologies : Many stable isotope studies can be conducted non-invasively. For example, ¹³CO₂ produced from the metabolism of a ¹³C-labeled compound can be measured in a subject's breath, offering a simple and repeatable way to assess metabolic function without the need for blood draws or biopsies.[1]

  • Versatility in Research and Development : The applications of stable isotope labeling are vast. In drug development, it is crucial for ADME (Absorption, Distribution, Metabolism, and Excretion) studies, helping to map a drug's journey through the body and identify its metabolites.[14][][16] In biomedical research, it provides invaluable insights into the metabolic dysregulation that underlies diseases like cancer and metabolic syndrome.[5][8]

Quantitative Data Summary

The use of stable isotopes provides quantitative data on metabolic dynamics. Below are tables summarizing key comparative and quantitative information.

Table 1: Comparison of Stable vs. Radioactive Isotopes in Metabolic Tracing

FeatureStable Isotopes (e.g., ¹³C)Radioactive Isotopes (e.g., ¹⁴C)
Safety Non-radioactive, no radiation exposure risk.[1][6]Radioactive, requires specialized handling and disposal.
Detection Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).[13]Scintillation counting, Autoradiography.
Human Studies Widely used and considered safe for all populations.[1][7]Use is highly restricted due to radiation exposure limits.
Repeat Dosing Allows for multiple, repeated studies in the same subject.[13]Limited by cumulative radiation dose.
Disposal No special disposal procedures required.[13][17]Requires costly and regulated radioactive waste disposal.
Resolution Can distinguish between different isotopologues (molecules with different numbers of isotopic labels).[13]Primarily measures total radioactivity.

Table 2: Example Flux Quantification using ¹³C-Methionine in a Human Fibrosarcoma Cell Line

Metabolic FluxPercentage of Net Methionine UptakeDescription
Transmethylation Flux ~15%Represents the rate at which methionine, via S-adenosylmethionine (SAM), donates its methyl group for methylation reactions.[12]
Propylamine Transfer Flux ~15%Reflects the rate of polyamine biosynthesis, where decarboxylated SAM is a key donor.[12]
Net Methionine Uptake 100%The overall rate at which cells take up methionine from the extracellular environment.[12]

Key Metabolic Pathways and Experimental Workflows

Visualizing the complex relationships in metabolism and experimental design is crucial for understanding the application of DL-Methionine-¹³C.

Methionine Metabolism

Methionine is an essential amino acid at the crossroads of several vital metabolic pathways.[18][19] When labeled with ¹³C (typically on the methyl group or throughout the carbon backbone), its journey through these pathways can be meticulously tracked.[12] The primary pathways include the Methionine Cycle, where it is converted to S-adenosylmethionine (SAM), the universal methyl donor, and the Transsulfuration Pathway, which leads to the synthesis of cysteine and glutathione.[3][20]

Caption: The central role of Methionine in metabolism.

Experimental Workflow for Stable Isotope Tracing

A typical stable isotope tracing experiment involves several distinct stages, from preparing the labeled medium to analyzing the results with mass spectrometry.[21][22] This structured approach ensures reproducibility and accuracy in quantifying metabolic fluxes.

Experimental_Workflow prep 1. Media Preparation culture 2. Cell Culture & Labeling prep->culture sub_prep Supplement Met-free medium with DL-Methionine-¹³C and dialyzed FBS. extract 3. Metabolite Extraction culture->extract sub_culture Seed cells and culture until ~80% confluency. Replace with labeling medium for a set time. analyze 4. LC-MS/MS Analysis extract->analyze sub_extract Quench metabolism rapidly. Extract metabolites using ice-cold 80% methanol. data 5. Data Processing & Flux Analysis analyze->data sub_analyze Separate metabolites via LC. Detect and quantify labeled and unlabeled species via MS. sub_data Correct for natural abundance. Calculate isotopic enrichment. Model metabolic fluxes.

Caption: General workflow for a ¹³C-Methionine tracing experiment.

Logical Advantages of Stable Isotope Tracing

The core advantages of using stable isotopes are logically interconnected, leading to their power as a research tool. Safety enables repeatability, while the distinct mass allows for precise detection and, ultimately, dynamic metabolic analysis.

Advantages_Logic Safety Property: Non-Radioactive (Safety) Repeat Advantage: Repeatable & Longitudinal Studies Safety->Repeat enables NonInvasive Advantage: Non-Invasive Potential Safety->NonInvasive enables Mass Property: Heavier Mass Detection Advantage: MS-Based Detection Mass->Detection allows Human Outcome: Broad Applicability in Humans Repeat->Human critical for NonInvasive->Human critical for Tracing Outcome: Precise Metabolic Tracing Detection->Tracing enables MFA Outcome: Dynamic Metabolic Flux Analysis Tracing->MFA is the basis of

Caption: Interconnected advantages of stable isotope tracers.

Experimental Protocols

The following protocols provide a generalized methodology for conducting a stable isotope tracing experiment in cultured mammalian cells using DL-Methionine-¹³C.

Protocol 1: Preparation of ¹³C-Methionine Labeling Medium

Objective: To prepare a cell culture medium where standard methionine is replaced with its ¹³C-labeled counterpart.

Materials:

  • Methionine-free DMEM or RPMI-1640 base medium (powdered or liquid)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids.[21]

  • DL-Methionine-¹³C (e.g., [¹³C₅]-L-Methionine)

  • Standard supplements (e.g., L-glutamine, penicillin-streptomycin)

  • Sterile, cell culture grade water

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Reconstitute Base Medium: If using a powdered medium, dissolve it in sterile water according to the manufacturer's instructions. Ensure complete dissolution.

  • Prepare ¹³C-Methionine Stock: Calculate the amount of DL-Methionine-¹³C needed to achieve the desired final concentration (typically matching the physiological concentration in standard media). Dissolve the labeled methionine in a small volume of sterile water and filter it through a 0.22 µm syringe filter.

  • Supplement Medium: Add dFBS to the base medium to the desired final concentration (e.g., 10%). Add other required supplements like L-glutamine and antibiotics.

  • Add ¹³C-Methionine Tracer: Add the sterile DL-Methionine-¹³C stock solution to the supplemented base medium to achieve the final target concentration.

  • Final Filtration and Storage: Sterile filter the complete labeling medium using a 0.22 µm bottle-top filter. Store the medium at 4°C for short-term use or at -20°C for long-term storage.[21]

Protocol 2: Cell Labeling and Metabolite Extraction

Objective: To culture cells in the labeling medium and then extract metabolites for analysis.

Materials:

  • Prepared ¹³C-Methionine labeling medium

  • Cultured mammalian cells (e.g., in 6-well plates)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes (pre-chilled to -80°C)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will achieve ~80% confluency at the time of the experiment.[22]

  • Initiate Labeling: When cells reach the target confluency, aspirate the standard medium. Quickly wash the cells once with pre-warmed PBS. Aspirate the PBS and immediately add the pre-warmed ¹³C-Methionine labeling medium.

  • Incubation: Incubate the cells for a predetermined period. The duration depends on the metabolic pathway of interest; a time-course experiment is often recommended to ensure an isotopic steady state is reached for the metabolites of interest.

  • Quench Metabolism and Extract: a. Place the cell culture plate on ice. b. Quickly aspirate the labeling medium and wash the cells once with ice-cold PBS. c. Immediately add 1 mL of ice-cold 80% methanol to each well to quench all enzymatic activity.[12][22] d. Use a cell scraper to detach the cells in the cold methanol. e. Transfer the cell lysate into a pre-chilled microcentrifuge tube.

  • Sample Processing: a. Vortex the tubes vigorously for 30 seconds. b. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[22] c. Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube. d. Dry the metabolite extracts completely using a vacuum concentrator. e. Store the dried extracts at -80°C until LC-MS analysis.[22]

Protocol 3: LC-MS/MS Analysis and Data Interpretation

Objective: To analyze the isotopic enrichment in methionine and its downstream metabolites.

Methodology:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and organic solvent compatible with the chosen chromatography).

  • LC Separation: Inject the sample into an LC system. For polar metabolites involved in methionine metabolism, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed.[22]

  • MS Detection: The eluent from the LC column is introduced into a high-resolution mass spectrometer. The MS is operated to scan for the expected mass-to-charge ratios (m/z) of the target metabolites.

  • Data Acquisition: Data is collected for both the unlabeled (M+0) and the ¹³C-labeled isotopologues (e.g., M+1, M+2, etc.) of each metabolite.

  • Data Analysis: a. Use specialized software to identify metabolite peaks and integrate their areas. b. Correct the raw isotopic distribution data for the natural abundance of ¹³C. c. Calculate the fractional or percent enrichment for each metabolite to determine the extent of ¹³C incorporation. d. Use the isotopic labeling data as input for computational metabolic flux analysis (MFA) software to estimate intracellular reaction rates.[10][11]

References

A Technical Guide to Preliminary Studies Using ¹³C-Labeled Methionine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine is an essential amino acid crucial for cellular function, serving not only as a building block for proteins but also as a central node in one-carbon metabolism. Its derivative, S-adenosylmethionine (SAM), is the universal methyl donor for the methylation of DNA, RNA, histones, and other proteins, profoundly impacting epigenetics and cell signaling. Furthermore, the methionine cycle is linked to the synthesis of polyamines and antioxidants like cysteine and taurine.

Many cancer cells exhibit a unique dependence on exogenous methionine, a phenomenon known as "methionine addiction" or the "Hoffman effect," making these metabolic pathways attractive targets for therapeutic intervention[1]. Stable isotope tracing using DL-Methionine-¹³C, in its various isotopologue forms, has emerged as a powerful technique to dissect the complexities of methionine metabolism in vitro. By replacing standard methionine with a ¹³C-labeled version in cell culture media, researchers can trace the journey of carbon atoms through various metabolic pathways. This guide provides an in-depth overview of the core methodologies, quantitative data from preliminary studies, and key applications of ¹³C-methionine in cell culture.

Core Concepts and Methodologies

The fundamental principle of ¹³C-methionine tracing is metabolic labeling. Cells cultured in a specially formulated medium incorporate the heavy isotope-labeled methionine into newly synthesized proteins and metabolites. Subsequent analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy allows for the differentiation and quantification of labeled versus unlabeled molecules. This approach, often part of a broader strategy known as Metabolic Flux Analysis (MFA), enables the precise measurement of reaction rates (fluxes) within the metabolic network[2][3][4][5].

Key Techniques:

  • Stable Isotope Labeling: Cells are grown in a medium where natural methionine is replaced with a ¹³C-labeled form (e.g., [U-¹³C₅]-Methionine, [¹³C-methyl]-Methionine). The choice of isotopologue depends on which part of the metabolic pathway is under investigation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common analytical platform used to separate and detect labeled metabolites. High-resolution MS can distinguish between different mass isotopomers, providing detailed information on labeling patterns[2][3][6][7].

  • Metabolic Flux Analysis (MFA): This computational method uses the measured labeling patterns of intracellular metabolites to calculate the rates of metabolic reactions throughout a network[2][5]. Non-stationary MFA is particularly useful for methionine studies, as the large media pool can prevent the system from reaching an isotopic steady state during the experiment[2][3][4].

Experimental Protocols and Workflows

A typical ¹³C-methionine tracing experiment follows a standardized workflow, from cell culture preparation to data analysis.

Generalized Experimental Workflow

The overall process involves careful planning and execution of cell culture, labeling, sample preparation, and analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Culture 1. Cell Culture (e.g., Cancer cell line) Labeling 2. Media Exchange (Switch to custom medium with DL-Methionine-¹³C) Culture->Labeling Seeding Incubation 3. Incubation (Time-course or steady-state labeling) Labeling->Incubation Quenching 4. Metabolism Quenching (e.g., Cold methanol) Incubation->Quenching Extraction 5. Metabolite Extraction (Separation of polar/non-polar metabolites) Quenching->Extraction LCMS 6. LC-MS/MS Analysis (Detect and quantify labeled metabolites) Extraction->LCMS Data 7. Data Processing & Flux Analysis (MAVEN, IsoMS, etc.) LCMS->Data

General workflow for a ¹³C-methionine stable isotope tracing experiment.
Detailed Methodologies

1. Cell Culture and Labeling:

  • Cell Lines: A variety of cell lines have been used, most commonly human cancer cells (e.g., fibrosarcoma, breast cancer) and murine myotubes[2][8].

  • Media Preparation: A custom growth medium is prepared, identical to the standard medium but lacking natural methionine. The ¹³C-labeled methionine is then added at a physiological concentration. For example, some studies use RPMI medium free of methionine, supplemented with [¹³C-methyl]-Met[9].

  • Labeling Strategy:

    • Steady-State Labeling: For MFA, cells are often cultured for several population doublings in the labeled medium to ensure that intracellular metabolite pools reach isotopic steady state.

    • Kinetic (Pulse-Chase) Labeling: To measure flux rates dynamically, cells can be "pulsed" with ¹³C-methionine for a short period. In some protocols, cells are first starved of methionine for several hours (e.g., 16 hours) before the pulse to enhance tracer incorporation[1]. For protein breakdown studies, cells are labeled for a period (e.g., 24 hours), then washed and switched to fresh, unlabeled media (the "chase")[8].

2. Metabolite Extraction:

  • Quenching: To halt metabolic activity instantly, the culture medium is rapidly removed, and cells are washed with ice-cold saline. Metabolism is then quenched, typically by adding a cold solvent mixture like 80% methanol kept at -40°C or colder[7].

  • Extraction: Cells are scraped into the quenching solution. The mixture is then processed through freeze-thaw cycles and centrifugation to separate the insoluble fraction (containing proteins and lipids) from the soluble fraction (containing polar metabolites).

3. Analytical Methods:

  • LC-MS/MS: The extracted metabolites are analyzed using LC-MS/MS systems. Different chromatography methods (e.g., reversed-phase, HILIC) can be employed to achieve broad coverage of metabolites[2].

  • Data Analysis: Raw data is processed using software suites like MAVEN to correct for natural ¹³C abundance and determine the mass isotopomer distributions (MIDs) of detected metabolites[2]. This data is the primary input for computational flux analysis.

Key Applications and Quantitative Findings

Tracing the Methionine Cycle and Methylation

¹³C-methionine tracers are ideal for studying the methionine cycle, which is central to cellular methylation potential. The label, often on the methyl group, can be tracked as methionine is converted to SAM, which then donates the labeled methyl group to a wide range of acceptor molecules.

G Met Methionine-¹³C SAM S-Adenosylmethionine (SAM-¹³C) Met->SAM MAT ATP ATP ATP->SAM Met_Acceptor Methylated-¹³C Acceptor SAM->Met_Acceptor SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl- transferases dcSAM dcSAM SAM->dcSAM SAMDC Acceptor Acceptor (DNA, RNA, Protein) Acceptor->Met_Acceptor Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MTR (Remethylation) Cyst Cystathionine Hcy->Cyst CBS (Transsulfuration) Ser Serine Ser->Cyst Cys Cysteine Cyst->Cys THF THF MTHF 5-CH₃-THF MTHF->Hcy MTHF->THF Spermidine Spermidine/Spermine dcSAM->Spermidine Propylamine Transfer

Tracing the ¹³C label (yellow nodes) through the methionine cycle.
Quantifying Metabolic Fluxes

A key application is the quantification of metabolic fluxes to understand how cells partition methionine between competing pathways, such as protein synthesis and transmethylation.

One study in a human fibrosarcoma cell line (HT1080) used [U-¹³C₅]-methionine to measure fluxes through the major pathways. They found that a significant portion of methionine uptake is directed towards metabolic cycles rather than just protein synthesis. The approach was robust enough to quantify changes in response to genetic modifications, such as the deletion of the MTAP enzyme, which is common in cancer[2][3][4]. Deletion of MTAP was found to double the flux through ornithine decarboxylase, a pro-tumorigenic enzyme[3][4].

Metabolic Flux Value (% of Net Methionine Uptake) Cell Line Reference
Transmethylation Flux~15%Human Fibrosarcoma[2][3][4]
Propylamine Transfer Flux~15%Human Fibrosarcoma[2][3][4]

Table 1: Summary of key methionine metabolic fluxes measured in human fibrosarcoma cells using ¹³C-methionine tracing.

Measuring Protein Synthesis and Breakdown

Dual-labeling strategies can simultaneously quantify protein synthesis and breakdown. A novel method utilized methyl[D₃]-¹³C-methionine in C2C12 myotubes[8].

  • Protein Synthesis: Measured by the rate of incorporation of ¹³C-methionine into cellular protein (Fractional Synthesis Rate, FSR).

  • Protein Breakdown: Measured by tracking the appearance of methyl[D₃]-3-methylhistidine in the culture media. The deuterated methyl group from the labeled methionine is transferred to histidine residues in actin and myosin. When these proteins are degraded, methyl[D₃]-3-methylhistidine is released and not re-incorporated, making it an excellent marker for myofibrillar breakdown (Fractional Breakdown Rate, FBR)[8].

A time-course experiment provided detailed quantitative data on these dynamic processes.

Time Point Fractional Synthesis Rate (FSR) (%/h) Fractional Breakdown Rate (FBR) (%/h) Reference
4 h2.2 ± 0.12.3 ± 0.3[8]
6 h2.6 ± 0.12.2 ± 0.2[8]
48 h1.4 ± 0.014.8 ± 0.2[8]

Table 2: Protein turnover rates in C2C12 myotubes measured using methyl[D₃]-¹³C-methionine. Data shows an initial peak in synthesis followed by a decline, while breakdown rates increase significantly by 48 hours.

Conclusion and Future Perspectives

The use of DL-Methionine-¹³C in cell culture is a versatile and powerful tool for elucidating complex metabolic pathways. Preliminary studies have demonstrated its utility in quantifying fluxes through the methionine cycle, profiling methylation activity, and simultaneously measuring protein synthesis and degradation. These quantitative insights are invaluable for understanding the metabolic reprogramming that occurs in diseases like cancer and for identifying and validating novel drug targets.

Future applications will likely involve combining ¹³C-methionine tracing with other 'omics' technologies, such as proteomics and transcriptomics, to create more comprehensive systems-level models of cellular metabolism. As analytical technologies continue to improve in sensitivity and resolution, researchers will be able to apply these techniques to more complex in vitro models, such as 3D organoids and co-culture systems, bringing us closer to understanding metabolic dynamics in a physiologically relevant context.

References

Methodological & Application

Application Notes and Protocols for DL-Methionine-¹³C Labeling in SILAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy in quantitative proteomics.[1][2][3] This technique enables the accurate relative quantification of thousands of proteins between different cell populations. The core principle of SILAC involves the metabolic incorporation of "light" (natural abundance) or "heavy" (stable isotope-labeled) amino acids into the entire proteome of cultured cells.[3][4][5] When cells are grown in a medium where a specific essential amino acid is replaced with its heavy isotopic counterpart, newly synthesized proteins incorporate this heavy amino acid.

This application note provides a detailed protocol for conducting SILAC experiments using DL-Methionine-¹³C as the heavy amino acid. While lysine and arginine are the most commonly used amino acids in SILAC due to their prevalence in tryptic peptides, methionine labeling offers unique advantages, particularly in studying protein synthesis, turnover, and post-translational modifications like methylation.[6]

Principle of DL-Methionine-¹³C SILAC

In a typical two-plex SILAC experiment using DL-Methionine-¹³C, two populations of cells are cultured in parallel. One population is grown in a "light" medium containing the natural, unlabeled L-methionine. The second population is cultured in a "heavy" medium, which is identical to the light medium except that it is supplemented with DL-Methionine-¹³C. Over several cell divisions, the heavy methionine is incorporated into the proteome of the second cell population, resulting in a mass shift for every methionine-containing peptide.

After the experimental treatment, the "light" and "heavy" cell populations are combined, and the proteins are extracted, digested (typically with trypsin), and analyzed by mass spectrometry (MS).[4] In the mass spectrometer, a given peptide from the heavy sample will appear at a higher mass-to-charge (m/z) ratio than its light counterpart. The relative abundance of the protein is then determined by comparing the signal intensities of the heavy and light peptide pairs.

Experimental Workflow Overview

The overall workflow for a DL-Methionine-¹³C SILAC experiment can be summarized in the following key stages:

  • Cell Culture and Labeling: Adapting cells to SILAC media and ensuring complete incorporation of the heavy amino acid.

  • Experimental Treatment: Applying the specific experimental conditions to the labeled cell populations.

  • Sample Harvesting and Lysis: Collecting and lysing the cells to extract proteins.

  • Protein Digestion: Digesting the protein mixture into peptides suitable for mass spectrometry.

  • Mass Spectrometry Analysis: Separating and analyzing the peptides to identify and quantify them.

  • Data Analysis: Processing the mass spectrometry data to determine relative protein abundance.

Detailed Experimental Protocols

Cell Culture and DL-Methionine-¹³C Labeling

1.1. Preparation of SILAC Media

  • Required Materials:

    • DMEM or RPMI-1640 medium deficient in L-methionine.

    • Dialyzed Fetal Bovine Serum (dFBS) to minimize the presence of unlabeled amino acids.[7]

    • "Light" L-Methionine.

    • "Heavy" DL-Methionine-¹³C (ensure high isotopic purity, >98%).

    • Other necessary supplements (e.g., L-glutamine, penicillin/streptomycin).

  • Procedure:

    • Prepare two separate batches of methionine-deficient medium.

    • For the "light" medium, supplement one batch with the standard concentration of "light" L-Methionine.

    • For the "heavy" medium, supplement the second batch with "heavy" DL-Methionine-¹³C at the same concentration as the light version.

    • Add dFBS to a final concentration of 10% (or as required by the cell line) to both media.

    • Add other required supplements to both media.

    • Sterile-filter the complete "light" and "heavy" media using a 0.22 µm filter.

1.2. Cell Adaptation and Labeling

  • Procedure:

    • Culture the chosen cell line in the "light" SILAC medium for at least two passages to adapt them to the custom medium.

    • Split the adapted cell population into two separate flasks. Continue to culture one population in the "light" medium.

    • Culture the second population in the "heavy" SILAC medium.

    • Passage the cells in their respective "light" and "heavy" media for at least five to six cell doublings to ensure near-complete incorporation (>95%) of the heavy methionine.[2][5][8]

    • Verification of Labeling Efficiency (Optional but Recommended):

      • After 5-6 doublings, harvest a small aliquot of cells from the "heavy" culture.

      • Extract proteins, perform a quick in-gel digestion of a prominent protein band (e.g., actin or tubulin), and analyze by MS to confirm the incorporation efficiency.

Experimental Treatment
  • Once complete labeling is achieved, the two cell populations can be subjected to the desired experimental conditions (e.g., drug treatment vs. vehicle control).

  • Ensure that both the "light" and "heavy" cell populations are treated under identical conditions, with the only difference being the specific variable under investigation.

Sample Harvesting, Lysis, and Protein Quantification
  • Procedure:

    • After the experimental treatment, harvest the "light" and "heavy" cell populations separately.

    • Wash the cell pellets with ice-cold PBS to remove any residual medium.

    • Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

    • Determine the protein concentration of the combined lysate using a standard protein assay (e.g., BCA assay).

In-Solution Protein Digestion
  • Procedure:

    • Take a desired amount of protein lysate (e.g., 100 µg) and adjust the volume with 50 mM ammonium bicarbonate.

    • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.

    • Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.

    • Digestion: Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalting: Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

    • Dry the purified peptides in a vacuum centrifuge.

Mass Spectrometry Analysis
  • Procedure:

    • Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid, 2% acetonitrile in water).

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.

    • Set up the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.

Data Analysis
  • Procedure:

    • Use a specialized proteomics software package (e.g., MaxQuant) to analyze the raw mass spectrometry data.

    • Configure the software to search the data against a relevant protein database (e.g., UniProt).

    • Specify the following parameters in the search:

      • Enzyme: Trypsin

      • Fixed modifications: Carbamidomethyl (C)

      • Variable modifications: Oxidation (M), Acetyl (Protein N-term), and DL-Methionine-¹³C (M).

      • SILAC labels: Specify the heavy label for methionine.

    • The software will identify peptides and proteins and calculate the heavy-to-light (H/L) ratios for each protein, representing the relative abundance between the two experimental conditions.

Data Presentation

Quantitative data from SILAC experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Example of Protein Quantification Data from a DL-Methionine-¹³C SILAC Experiment

Protein IDGene NameProtein DescriptionH/L Ratiop-valueRegulation
P0C0L4HSP90AA1Heat shock protein HSP 90-alpha2.150.001Upregulated
P62258ACTBActin, cytoplasmic 11.020.95No Change
Q06830CASP3Caspase-30.450.005Downregulated
P10636G6PDGlucose-6-phosphate 1-dehydrogenase1.890.01Upregulated

Troubleshooting

Table 2: Common Issues and Troubleshooting in DL-Methionine-¹³C SILAC

IssuePossible CauseSuggested Solution
Incomplete Labeling Insufficient number of cell doublings. Presence of unlabeled methionine in the medium or serum.Ensure at least 5-6 cell doublings in the heavy medium. Use dialyzed FBS to minimize unlabeled amino acids.[7]
Low Protein/Peptide Yield Inefficient cell lysis or protein extraction. Suboptimal digestion conditions.Optimize lysis buffer and extraction protocol. Ensure correct trypsin-to-protein ratio and digestion time/temperature.
High Variability in H/L Ratios Inaccurate mixing of "light" and "heavy" cell populations. Inconsistent sample handling.Carefully count cells or measure protein concentration before mixing. Minimize pipetting errors and ensure consistent processing of all samples.
Arginine-to-Proline Conversion A known metabolic conversion that can affect quantification if arginine is also labeled.Not directly relevant for methionine labeling but a consideration in multi-amino acid SILAC experiments.

Visualizations

Experimental Workflow

SILAC_Workflow cluster_labeling Cell Culture & Labeling cluster_experiment Experimental Treatment cluster_processing Sample Processing cluster_analysis Analysis Light_Culture Culture in 'Light' Medium (Natural Methionine) Treatment_Light Control Treatment Light_Culture->Treatment_Light Heavy_Culture Culture in 'Heavy' Medium (DL-Methionine-13C) Treatment_Heavy Experimental Treatment Heavy_Culture->Treatment_Heavy Combine Combine Light & Heavy Cells (1:1) Treatment_Light->Combine Treatment_Heavy->Combine Lysis Cell Lysis & Protein Extraction Combine->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis

Caption: Workflow for DL-Methionine-¹³C SILAC experiment.

Signaling Pathway Example (Illustrative)

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Protein_Synthesis Increased Protein Synthesis (Quantified by SILAC) TranscriptionFactor->Protein_Synthesis

Caption: Example signaling pathway leading to protein synthesis.

References

Application Notes and Protocols: Metabolic Flux Analysis with DL-Methionine-13C

Author: BenchChem Technical Support Team. Date: December 2025

A Step-by-Step Guide for Researchers

Abstract

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1] The use of stable isotope tracers, such as ¹³C-labeled compounds, provides detailed insights into the contributions of different pathways to cellular metabolism.[1][2] Methionine is a crucial amino acid involved in numerous cellular processes, including protein synthesis, one-carbon metabolism as a primary methyl donor, and the synthesis of polyamines and cysteine.[3][4][5] This guide provides a detailed, step-by-step protocol for conducting ¹³C-Metabolic Flux Analysis using DL-Methionine-¹³C as a tracer to probe the intricacies of methionine metabolism in mammalian cells. The protocols are intended for researchers, scientists, and drug development professionals aiming to investigate cellular physiology, identify metabolic bottlenecks, or understand the metabolic rewiring in disease states like cancer.[1][6]

Introduction to Methionine Metabolism

Methionine metabolism is central to cellular function and is composed of several interconnected pathways:

  • The Methionine Cycle: Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, proteins, and lipids.[3][4] After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated to regenerate methionine, completing the cycle.[4][7]

  • The Transsulfuration Pathway: Homocysteine can be irreversibly converted to cysteine via a two-step enzymatic process.[3][5] Cysteine is a precursor for the synthesis of glutathione (GSH), a critical antioxidant.[3][4]

  • The Polyamine Synthesis Pathway (Methionine Salvage): SAM is also a donor of an aminopropyl group for the synthesis of polyamines, which are essential for cell growth and proliferation. This pathway recycles the byproduct to regenerate methionine.[3]

Dysregulation of these pathways is implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. ¹³C-MFA with labeled methionine allows for the precise quantification of the carbon flow (flux) through these critical pathways.[8]

Key Metabolic Pathways

The diagram below illustrates the central pathways in methionine metabolism. Understanding these connections is fundamental to designing tracer experiments and interpreting the resulting data.

Methionine_Metabolism Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation (DNA, RNA, Proteins) SAM->Methylation Polyamines Polyamine Synthesis SAM->Polyamines Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS, BHMT Cyst Cystathionine Hcy->Cyst CBS Cys Cysteine Cyst->Cys GSH Glutathione (GSH) Cys->GSH

Caption: Core pathways of methionine metabolism.

Experimental Design and Workflow

A successful ¹³C-MFA experiment requires careful planning, from tracer selection to establishing steady-state conditions. The overall workflow consists of experimental and computational phases.

MFA_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Exp_Design 1. Experimental Design (Tracer Selection) Cell_Culture 2. Cell Culture & Isotopic Labeling Exp_Design->Cell_Culture Quench_Extract 3. Quenching & Metabolite Extraction Cell_Culture->Quench_Extract Analytics 4. Analytical Measurement (LC-MS/MS) Quench_Extract->Analytics Data_Processing 5. Raw Data Processing (MID Calculation) Analytics->Data_Processing Isotopomer Data Modeling 6. Metabolic Network Model Construction Data_Processing->Modeling Flux_Estimation 7. Flux Estimation & Statistical Analysis Modeling->Flux_Estimation Interpretation 8. Flux Map & Biological Interpretation Flux_Estimation->Interpretation Data_Analysis_Workflow Raw_Data Raw LC-MS Data (m/z values) Correction Correction for Natural ¹³C Abundance Raw_Data->Correction MID Mass Isotopomer Distributions (MIDs) Correction->MID Flux_Fit Flux Estimation (Least-Squares Regression) MID->Flux_Fit Metabolic_Model Metabolic Network Model (Stoichiometry, Carbon Transitions) Metabolic_Model->Flux_Fit Flux_Map Flux Map (Quantitative Rates) Flux_Fit->Flux_Map Stats Statistical Analysis (Goodness-of-Fit, Confidence Intervals) Flux_Fit->Stats

References

Application Notes and Protocols: DL-Methionine-¹³C Breath Test for Liver Function Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DL-Methionine-¹³C Breath Test is a non-invasive diagnostic tool for the quantitative assessment of hepatic mitochondrial function. Methionine, an essential amino acid, is primarily metabolized in the liver. The rate-limiting step of its metabolism, specifically the oxidation of a ¹³C-labeled methyl group to ¹³CO₂, occurs exclusively within the mitochondria of hepatocytes. Consequently, the measurement of ¹³CO₂ in expired breath following the administration of DL-Methionine-¹³C provides a dynamic and functional measure of liver health. A diminished rate of ¹³CO₂ exhalation is indicative of impaired mitochondrial function, which is a key pathological feature in various liver diseases, including non-alcoholic fatty liver disease (NAFLD), cirrhosis, and drug-induced liver injury. This test offers a safe and effective method for diagnosing, staging, and monitoring the progression of chronic liver diseases and for evaluating the efficacy of therapeutic interventions.

Principle of the Test

The test is based on the hepatic metabolism of orally or intravenously administered DL-Methionine labeled with a stable, non-radioactive isotope of carbon, ¹³C, at the methyl position. In the liver, methionine undergoes a series of metabolic reactions, including transmethylation and transsulfuration pathways.[1] A key step involves the conversion of a carbon fragment to formaldehyde within the mitochondria, which is then oxidized to ¹³CO₂. This labeled carbon dioxide diffuses into the bloodstream, is transported to the lungs, and subsequently exhaled. The rate of appearance of ¹³CO₂ in the breath directly correlates with the liver's capacity to metabolize methionine, thus reflecting hepatic mitochondrial function.[2] Breath samples are collected at specified intervals and the ratio of ¹³CO₂ to ¹²CO₂ is measured using analytical techniques such as isotope ratio mass spectrometry (IRMS) or non-dispersive isotope selective infrared spectroscopy (NDIRS).[3][4]

Data Presentation

The results of the DL-Methionine-¹³C Breath Test are typically expressed as the cumulative percentage of the ¹³C dose recovered (cPDR) over a specific time period, usually 90 to 120 minutes. The cPDR value provides a quantitative measure of liver function.

Patient Group Liver Condition Mean cPDR (%) at 90-120 min (± SD)
Healthy ControlsNormal Liver Function9.16 ± 2.62[2]
NAFLDSimple Steatosis6.36 ± 0.56[3][5]
NAFLDBorderline NASH4.80 ± 0.88[3][5]
NAFLDDefinite NASH3.24 ± 1.12[3][5]
NAFLDNASH with Advanced Fibrosis (F2-3)2.50 ± 0.95[3]
CirrhosisChild-Pugh A4.10 ± 4.53[2]
CirrhosisChild-Pugh B2.57 ± 1.37[2]
CirrhosisChild-Pugh C1.33 ± 0.76[2]
CirrhosisNASH Cirrhosis1.32 ± 0.94[3][5]

Note: Values are aggregated from multiple studies and should be used for reference. Each laboratory should establish its own reference ranges.

Experimental Protocols

Patient Preparation
  • Fasting: Patients should fast for a minimum of 8 hours prior to the test. Water can be consumed during this period.

  • Medications: Certain medications may interfere with the test results. A thorough review of the patient's current medications should be conducted, and discontinuation of any potentially interfering drugs should be considered in consultation with a physician.

  • Smoking: Patients should refrain from smoking for at least one hour before and during the test.[6]

  • Physical Activity: Patients should be at rest for 30 minutes before and throughout the duration of the test.

Test Substrate
  • Substrate: [methyl-¹³C]-DL-Methionine (99% atom isotopic enrichment).

  • Dosage: 2 mg/kg body weight.[3]

  • Administration: The substrate is dissolved in 100 mL of water for oral administration. For intravenous administration, sterile, pyrogen-free [¹³C]-Methionine is used.[4][7]

Breath Sample Collection
  • Baseline Sample (T=0): Before administering the substrate, a baseline breath sample is collected. The patient exhales fully into a collection bag or tube.

  • Substrate Administration: The patient drinks the prepared DL-Methionine-¹³C solution.

  • Post-Substrate Samples: Breath samples are collected at regular intervals. A common collection schedule is at 10, 20, 30, 45, 60, 75, 90, 105, and 120 minutes after substrate ingestion.[8] For some applications, collection at 20-minute intervals for 120 minutes is also utilized.[4]

Sample Analysis
  • Instrumentation: The ratio of ¹³CO₂ to ¹²CO₂ in the collected breath samples is analyzed using either an Isotope Ratio Mass Spectrometer (IRMS) or a Non-Dispersive Isotope Selective Infrared Spectrometer (NDIRS).[3][4] IRMS is considered the gold standard for its high sensitivity and precision.[8]

  • Data Expression: The results are expressed as the delta over baseline (DOB), which represents the change in the ¹³CO₂/¹²CO₂ ratio from the baseline sample.

  • Calculation of cPDR: The cumulative percentage of the ¹³C dose recovered (cPDR) is calculated from the DOB values over the collection period.

Visualizations

experimental_workflow cluster_prep Patient Preparation cluster_procedure Test Procedure cluster_analysis Sample Analysis & Data Interpretation prep1 8-Hour Fast prep2 Medication Review prep1->prep2 prep3 No Smoking prep2->prep3 proc1 Collect Baseline Breath Sample (T=0) prep3->proc1 Proceed to Test proc2 Administer 2 mg/kg DL-Methionine-13C proc1->proc2 proc3 Collect Breath Samples (e.g., every 15-20 min for 120 min) proc2->proc3 ana1 Measure 13CO2/12CO2 Ratio (IRMS or NDIRS) proc3->ana1 Analyze Samples ana2 Calculate cPDR (%) ana1->ana2 ana3 Assess Liver Function ana2->ana3

Caption: Experimental workflow for the DL-Methionine-¹³C breath test.

metabolic_pathway cluster_ingestion Administration cluster_liver Hepatic Metabolism cluster_exhalation Exhalation methionine This compound (Oral or IV) transmethylation Transmethylation Pathway methionine->transmethylation Primary Pathway transsulfuration Transsulfuration Pathway methionine->transsulfuration mitochondria Mitochondrial Oxidation transmethylation->mitochondria transsulfuration->mitochondria co2 13CO2 mitochondria->co2 Rate-limiting step lungs Lungs co2->lungs Bloodstream Transport breath Exhaled Breath lungs->breath

Caption: Metabolic pathway of DL-Methionine-¹³C in the liver.

References

Application Notes and Protocols for NMR Sample Preparation using ¹³C-Labeled DL-Methionine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at an atomic level. Isotopic labeling of proteins, particularly with ¹³C, is often essential for resolving spectral overlap and enabling advanced multi-dimensional NMR experiments, which is crucial for proteins larger than 20 kDa.[1] Methionine is a particularly useful amino acid to label for several reasons: its methyl group (Cε) provides a sensitive probe in a relatively uncongested region of the NMR spectrum, its sulfur atom isolates the Cε from the rest of the carbon chain, simplifying relaxation studies, and methionine residues are often located in functionally important regions of proteins, such as hydrophobic cores and protein-protein interaction sites.[2][3]

This document provides detailed protocols for the preparation of protein samples selectively labeled with ¹³C on the methyl group of methionine residues using DL-Methionine-¹³C as a precursor. These methods are primarily designed for expression in Escherichia coli (E. coli), a common host for recombinant protein production.[4]

Overview of the Labeling Strategy

The core of this protocol involves expressing the protein of interest in a minimal medium where the sole source of methionine is the exogenously supplied ¹³C-labeled DL-Methionine. To maximize the incorporation of the labeled amino acid, it is often necessary to inhibit the endogenous methionine biosynthesis pathway in the E. coli host.[4] This ensures that the protein synthesis machinery preferentially utilizes the ¹³C-labeled methionine provided in the growth medium.

Experimental Protocols

Protein Expression and ¹³C-Methionine Labeling

This protocol is adapted for high-yield expression in E. coli grown in M9 minimal medium.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • M9 minimal medium components.

  • ¹⁵NH₄Cl (if ¹⁵N labeling is also desired).

  • Glucose (or other carbon source, consider using deuterated glucose for larger proteins to reduce relaxation).

  • DL-Methionine-¹³C (or L-Methionine-¹³C).

  • Amino acids for inhibition of the methionine biosynthesis pathway (Lysine, Threonine, Phenylalanine, Leucine, Isoleucine, Valine).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Antibiotics.

Protocol:

  • Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

  • Main Culture Inoculation: The next day, pellet the starter culture by centrifugation and resuspend the cells in 1 L of M9 minimal medium supplemented with the appropriate antibiotic. Use this to inoculate the main culture volume (typically 1-2 L of M9 medium per flask).

  • Cell Growth: Grow the main culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Inhibition of Methionine Biosynthesis: Approximately 30 minutes before inducing protein expression, add a mixture of amino acids to inhibit the methionine biosynthesis pathway. A common mixture is:

    • Lysine, Threonine, Phenylalanine (100 mg/L each)

    • Leucine, Isoleucine, Valine (50 mg/L each)

  • Addition of ¹³C-Methionine: Immediately after adding the inhibitory amino acids, add the ¹³C-labeled DL-Methionine to the culture. A typical concentration is 50-100 mg/L.[4]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Protein Purification

The purification protocol will be specific to the protein of interest and the affinity tag used (e.g., His-tag, GST-tag). A general workflow for a His-tagged protein is provided below.

Materials:

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Dialysis buffer (NMR buffer, see section 3.3).

  • Lysozyme, DNase I, and protease inhibitors.

  • IMAC (Immobilized Metal Affinity Chromatography) resin (e.g., Ni-NTA).

  • Size-exclusion chromatography (SEC) column.

Protocol:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30-60 minutes to pellet cell debris.

  • Affinity Chromatography: Apply the clarified supernatant to a pre-equilibrated IMAC column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the target protein with elution buffer.

  • Tag Cleavage (Optional): If necessary, cleave the affinity tag using a specific protease (e.g., TEV, thrombin).

  • Further Purification (SEC): For high purity (>95%), further purify the protein using size-exclusion chromatography.[5] This step also serves to exchange the protein into the final NMR buffer.

  • Purity and Concentration Check: Assess the purity of the protein by SDS-PAGE. Determine the protein concentration using a spectrophotometer (at 280 nm) or a colorimetric assay (e.g., Bradford, BCA).

NMR Sample Preparation

The final preparation of the NMR sample is critical for acquiring high-quality spectra.

Materials:

  • Purified, ¹³C-methionine labeled protein.

  • NMR buffer (e.g., 20 mM Sodium Phosphate pH 6.0-7.0, 50-150 mM NaCl).[5][6]

  • Deuterium oxide (D₂O).

  • DSS or TSP for chemical shift referencing.

  • NMR tubes (high-precision, e.g., Shigemi tubes for smaller volumes).[5][6]

Protocol:

  • Buffer Exchange and Concentration: Concentrate the purified protein and exchange it into the final NMR buffer using ultrafiltration devices. The final protein concentration should typically be between 0.1 and 2.5 mM.[5] For many proteins, a concentration of 0.3-0.5 mM is a good starting point.[1]

  • Final Sample Preparation:

    • Add D₂O to the protein solution to a final concentration of 5-10% (v/v) for the NMR lock.

    • Add a chemical shift reference compound like DSS or TSP to a final concentration of 10-50 µM.[5]

    • Filter the final sample through a 0.22 µm filter to remove any small precipitates.

  • Transfer to NMR Tube: Carefully transfer the final sample into a clean, high-quality NMR tube. For sample volumes around 250-300 µL, Shigemi tubes are recommended to improve sensitivity.[5][6]

  • Quality Control: Before starting long NMR experiments, it is advisable to run a quick 1D ¹H and 2D ¹H-¹⁵N HSQC (if ¹⁵N labeled) spectrum to check for sample homogeneity and proper folding.

Data Presentation

The following tables summarize typical quantitative data for the preparation of ¹³C-methionine labeled protein samples for NMR spectroscopy.

Table 1: Protein Expression and Labeling Efficiency

ParameterTypical ValueReference
Culture Volume1-2 L[6]
¹³C-Methionine Concentration50-100 mg/L[4]
Final Protein Yield0.6 - 50 mg/L[4][7]
Isotope Incorporation Efficiency59% - >95%[4][8]

Table 2: Final NMR Sample Parameters

ParameterTypical ValueReference
Protein Concentration0.1 - 2.5 mM[5]
Sample Volume250 - 550 µL[5][6]
Buffer pH6.0 - 7.5[5][6]
Ionic Strength< 150 mM[5]
D₂O Concentration5 - 10% (v/v)[5][6]
Purity> 95%[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_expression Protein Expression cluster_purification Purification cluster_nmr_prep NMR Sample Preparation starter_culture Starter Culture (LB) main_culture Main Culture (M9) starter_culture->main_culture inhibition Inhibit Met Biosynthesis main_culture->inhibition labeling Add ¹³C-Met inhibition->labeling induction Induce with IPTG labeling->induction harvest Harvest Cells induction->harvest lysis Cell Lysis harvest->lysis clarification Clarification lysis->clarification affinity Affinity Chromatography clarification->affinity sec Size-Exclusion Chromatography affinity->sec concentration Concentration & Buffer Exchange sec->concentration final_sample Add D₂O & Reference concentration->final_sample nmr_tube Transfer to NMR Tube final_sample->nmr_tube

Caption: Workflow for ¹³C-Methionine labeled protein sample preparation.

Logic of Methionine Biosynthesis Inhibition

inhibition_logic cluster_pathway Endogenous Met Biosynthesis cluster_inhibition Experimental Intervention precursors Cellular Precursors pathway Biosynthesis Pathway precursors->pathway endogenous_met Unlabeled Methionine pathway->endogenous_met protein ¹³C-Labeled Protein endogenous_met->protein Minimized Incorporation inhibitors Add Inhibitory Amino Acids inhibitors->pathway Inhibits labeled_met Add ¹³C-DL-Methionine labeled_met->protein

Caption: Logic of inhibiting endogenous methionine synthesis.

References

Unraveling Methionine Metabolism: Application of DL-Methionine-¹³C in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methionine is an essential amino acid pivotal to numerous cellular functions, including protein synthesis, methylation reactions, and antioxidant defense. Its metabolic pathways, the methionine cycle and the transsulfuration pathway, are central to cellular homeostasis, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. Stable isotope tracing using DL-Methionine-¹³C offers a powerful methodology to quantitatively and dynamically investigate these pathways. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of DL-Methionine-¹³C to elucidate methionine metabolism.

Introduction

The study of metabolic pathways has been significantly advanced by the use of stable isotope tracers. DL-Methionine-¹³C, a non-radioactive labeled form of methionine, serves as an invaluable tool to trace the fate of methionine through its metabolic network. By introducing ¹³C-labeled methionine into a biological system, researchers can track its incorporation into various downstream metabolites. Subsequent analysis using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy allows for the quantification of metabolic fluxes and the elucidation of pathway dynamics.[1][2][3] This approach provides unparalleled insights into cellular metabolism, enabling the study of genetic alterations, disease states, and the effects of therapeutic interventions.[3]

Core Metabolic Pathways

Methionine metabolism primarily encompasses two interconnected pathways: the Methionine Cycle and the Transsulfuration Pathway.

  • The Methionine Cycle: This pathway is crucial for regenerating methionine and for providing methyl groups for a vast array of methylation reactions.[4] Methionine is first converted to S-adenosylmethionine (SAM), the universal methyl donor.[4] After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can then be re-methylated to form methionine, thus completing the cycle.[5]

  • The Transsulfuration Pathway: When homocysteine is not re-methylated, it can enter the transsulfuration pathway.[4] This pathway converts homocysteine to cystathionine and then to cysteine.[6] Cysteine is a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH), linking methionine metabolism to cellular redox balance.[4][7]

Applications in Research and Drug Development

The use of DL-Methionine-¹³C as a tracer has broad applications:

  • Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic reactions within the methionine cycle and transsulfuration pathway.[1][8]

  • Disease Research: Investigating alterations in methionine metabolism in diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.[9]

  • Drug Development: Assessing the impact of novel therapeutic agents on methionine metabolism and related pathways.[9]

  • Nutritional Science: Understanding the metabolic fate of dietary methionine and its impact on health.[10][11]

Quantitative Data Summary

The following table summarizes quantitative data from a study investigating methionine metabolism in healthy young men in the fed and postabsorptive (PA) states using [methyl-²H₃]- and [1-¹³C]methionine tracers.[10][12] The data represents metabolic fluxes in µmol·kg⁻¹·h⁻¹.

Metabolic FluxPostabsorptive (PA) State (µmol·kg⁻¹·h⁻¹)Fed State (µmol·kg⁻¹·h⁻¹)
Protein Synthesis (S)20 ± 0.526 ± 2.5
Protein Breakdown (B)24 ± 0.518 ± 2
Transmethylation (TM)5.8 ± 0.614 ± 1.3
Remethylation (RM)1.8 ± 0.45.7 ± 0.9
Transsulfuration (TS)4.0 ± 0.48.3 ± 0.6

Data presented as mean ± SE.[10][12]

Experimental Protocols

Protocol 1: In Vitro Stable Isotope Tracing of Methionine Metabolism in Cultured Cells

This protocol outlines a general procedure for tracing the metabolism of DL-Methionine-¹³C in mammalian cell culture.

Materials:

  • DL-Methionine-¹³C (e.g., from MedChemExpress or Cambridge Isotope Laboratories)[13][14][15]

  • Cell culture medium deficient in methionine

  • Dialyzed fetal bovine serum (FBS)

  • Cultured mammalian cells (e.g., HT1080 fibrosarcoma)[1]

  • Phosphate-buffered saline (PBS)

  • Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard growth medium.

  • Media Preparation: Prepare the labeling medium by supplementing methionine-free medium with a known concentration of DL-Methionine-¹³C and dialyzed FBS.

  • Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed ¹³C-labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 6, 12, 24 hours) to approach isotopic steady state.[9]

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Add a specific volume of ice-cold 80% methanol to the plate.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Analysis:

    • Analyze the extracted metabolites using LC-MS to measure the isotopic enrichment in methionine and its downstream metabolites (e.g., SAM, SAH, homocysteine, cystathionine, cysteine).[1]

  • Data Analysis:

    • Correct the raw data for natural ¹³C abundance.

    • Calculate the fractional enrichment of each metabolite over time.

    • Use metabolic flux analysis software (e.g., MAVEN) to quantify metabolic fluxes.[1]

Protocol 2: In Vivo Infusion of DL-Methionine-¹³C in Human Subjects

This protocol is a summary of a method used to study whole-body methionine metabolism in humans.[10][16] Note: All human studies must be conducted under strict ethical guidelines and with approval from an Institutional Review Board (IRB).

Materials:

  • Sterile, injectable [1-¹³C]methionine

  • Infusion pumps

  • Blood collection tubes

  • Gas chromatography-mass spectrometry (GC-MS) or LC-MS system

  • Isotope ratio mass spectrometer

Procedure:

  • Subject Preparation: Subjects are typically studied in a postabsorptive state (after an overnight fast) or a fed state (receiving small, frequent meals).[10][12]

  • Tracer Infusion: A primed, constant intravenous infusion of [1-¹³C]methionine is administered for several hours (e.g., 5 hours).[10][11] A priming dose helps to achieve isotopic steady state more quickly.[16]

  • Sample Collection:

    • Blood samples are collected at baseline and at regular intervals during the infusion to measure plasma methionine isotopic enrichment.

    • Expired air samples can be collected to measure the enrichment of ¹³C in expired CO₂.[10]

  • Sample Processing:

    • Plasma is separated from blood samples.

    • Amino acids in the plasma are often derivatized to make them suitable for GC-MS analysis.

  • Sample Analysis:

    • Plasma samples are analyzed by GC-MS or LC-MS to determine the isotopic enrichment of methionine.

    • Expired air samples are analyzed by isotope ratio mass spectrometry.[16]

  • Data Analysis and Modeling:

    • The isotopic data is fitted to a stochastic model of amino acid metabolism to calculate rates of protein synthesis, protein breakdown, transmethylation, remethylation, and transsulfuration.[10][12][16]

Visualizations

Methionine Metabolism Pathways

Methionine_Metabolism cluster_methionine_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (CH3 donation) HCY Homocysteine SAH->HCY SAHH HCY->Met MS, BHMT Cystathionine Cystathionine HCY->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL GSH Glutathione (GSH) Cysteine->GSH

Caption: Overview of the Methionine Cycle and Transsulfuration Pathway.

Experimental Workflow for In Vitro ¹³C-Methionine Tracing

in_vitro_workflow start Seed Cells in Culture Plates culture Culture to Desired Confluency start->culture wash1 Wash with PBS culture->wash1 add_label Add DL-Methionine-13C Labeling Medium wash1->add_label incubate Incubate for Time Course add_label->incubate wash2 Wash with Cold PBS incubate->wash2 extract Extract Metabolites with 80% Methanol wash2->extract analyze Analyze by LC-MS extract->analyze data_analysis Data Processing and Flux Analysis analyze->data_analysis end Quantified Metabolic Fluxes data_analysis->end

Caption: Step-by-step workflow for in vitro ¹³C-methionine tracing experiments.

Conclusion

The use of DL-Methionine-¹³C as a stable isotope tracer provides a robust and insightful method for dissecting the complexities of methionine metabolism. The protocols and data presented herein offer a foundation for researchers to design and execute experiments that can significantly advance our understanding of cellular metabolism in health and disease, and aid in the development of novel therapeutic strategies. The continued application of these techniques will undoubtedly uncover new regulatory mechanisms and therapeutic targets within these critical metabolic pathways.

References

Application Notes and Protocols for In Vivo DL-Methionine-¹³C Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vivo DL-Methionine-¹³C tracing studies. The protocols outlined below cover experimental design, tracer administration, sample collection and processing, and analytical methods for quantifying methionine metabolism.

Introduction

Methionine is an essential amino acid that plays a central role in numerous metabolic processes, including protein synthesis, methylation reactions, and the production of other sulfur-containing compounds. In vivo tracing studies using stable isotopes like ¹³C-labeled methionine are powerful tools for elucidating the dynamics of these pathways in a physiological context. By tracking the incorporation and conversion of DL-Methionine-¹³C, researchers can gain insights into cellular proliferation, metabolic reprogramming in disease states, and the mechanism of action of novel therapeutics.

Core Methionine Metabolic Pathways

Methionine metabolism is primarily centered around the methionine cycle and the transsulfuration pathway.[1] In the methionine cycle, methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions.[2] After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can either be remethylated to regenerate methionine or enter the transsulfuration pathway to be converted to cysteine.[3] This pathway is crucial for the synthesis of glutathione, a major cellular antioxidant.

Methionine_Metabolism Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Proteins Protein Synthesis Met->Proteins SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl- transferases Methyl_Acceptor Methyl Acceptor SAM->Methyl_Acceptor Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS, BHMT (Remethylation) Cys Cysteine Hcy->Cys CBS, CGL (Transsulfuration) GSH Glutathione Cys->GSH Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product

Caption: Core pathways of methionine metabolism.

Experimental Design and Protocols

A typical in vivo DL-Methionine-¹³C tracing study involves several key stages, from animal preparation to data analysis. The following protocols provide a detailed methodology for each step.

Experimental Workflow Overview

The overall workflow for an in vivo DL-Methionine-¹³C tracing study is depicted below.

Experimental_Workflow Animal_Acclimation Animal Acclimation & Baseline Measurements Tracer_Admin DL-Methionine-¹³C Administration Animal_Acclimation->Tracer_Admin Sample_Collection Tissue and Biofluid Collection Tracer_Admin->Sample_Collection Quenching Metabolic Quenching Sample_Collection->Quenching Metabolite_Extraction Metabolite Extraction Quenching->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis & Flux Calculation LC_MS_Analysis->Data_Analysis LCMS_Workflow Sample Reconstituted Metabolite Extract LC Liquid Chromatography (Separation) Sample->LC MS1 Mass Spectrometry (Precursor Ion Scan) LC->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem Mass Spectrometry (Product Ion Scan) CID->MS2 Detection Detection & Quantification MS2->Detection

References

Application Notes and Protocols for Measuring DL-Methionine-¹³C Incorporation in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of DL-Methionine-¹³C incorporation into proteins is a cornerstone of modern proteomics and drug development. This stable isotope labeling approach provides a powerful tool for quantifying protein synthesis, degradation, and turnover rates. Furthermore, it enables the study of metabolic pathways and the impact of therapeutic agents on cellular processes. This document provides detailed application notes and protocols for two primary analytical techniques used to measure DL-Methionine-¹³C incorporation: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The fundamental principle involves introducing DL-Methionine with a carbon-13 (¹³C) isotope into a biological system, such as cell culture.[1][2] The cellular machinery then incorporates this "heavy" amino acid into newly synthesized proteins.[1][2] By differentiating between the mass of proteins containing the naturally abundant carbon-12 (¹²C) and those incorporating ¹³C, researchers can gain quantitative insights into dynamic cellular processes.[2][3]

Key Techniques and Methodologies

Two principal analytical methods are employed for the detection and quantification of ¹³C-Methionine incorporation:

  • Mass Spectrometry (MS): A highly sensitive technique that measures the mass-to-charge ratio of ionized molecules.[1] In this context, MS is used to differentiate between peptides containing ¹²C-Methionine and those containing the heavier ¹³C-Methionine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A technique that exploits the magnetic properties of atomic nuclei.[4][5] NMR can provide detailed information about the chemical environment of the ¹³C-labeled methionine within the protein structure, allowing for the study of protein conformation and dynamics.[5]

Application Note 1: Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Mass Spectrometry

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for quantitative proteomics.[6][7][8] By growing two cell populations in media containing either the "light" (¹²C) or "heavy" (¹³C) form of an essential amino acid like methionine, one can accurately compare the relative abundance of thousands of proteins between different experimental conditions.[6][7][9]

Experimental Workflow

The general workflow for a SILAC experiment involving ¹³C-Methionine is as follows:

SILAC_Workflow cluster_culture Cell Culture & Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Analysis light_culture Grow cells in 'Light' medium (containing ¹²C-Methionine) control Control Condition light_culture->control heavy_culture Grow cells in 'Heavy' medium (containing ¹³C-Methionine) treatment Experimental Condition heavy_culture->treatment mix Combine equal amounts of cell lysates treatment->mix digest Protein Digestion (e.g., with Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms quant Data Analysis & Quantification lcms->quant NMR_Workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis transform Transform expression vector into E. coli culture Grow E. coli in minimal medium transform->culture induce Induce protein expression and add ¹³C-Methionine culture->induce lyse Cell Lysis induce->lyse purify Protein Purification (e.g., Affinity Chromatography) lyse->purify nmr NMR Spectroscopy purify->nmr data Data Analysis nmr->data Methionine_Metabolism Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM MAT Protein Protein Synthesis Met->Protein Translation SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions SAM->Methylation Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS

References

Application Notes and Protocols: DL-Methionine-¹³C in Cancer Cell Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the practical applications of DL-Methionine-¹³C in unraveling the complexities of cancer cell metabolism. The accompanying detailed protocols offer step-by-step guidance for key experiments, enabling researchers to leverage this powerful tool in their studies.

Application Notes

Introduction to Methionine Metabolism in Cancer

Methionine, an essential amino acid, plays a central role in cellular metabolism, extending beyond its function in protein synthesis. It is a critical component of one-carbon metabolism, which is fundamental for the biosynthesis of nucleotides, polyamines, and the universal methyl donor, S-adenosylmethionine (SAM). SAM is indispensable for the methylation of DNA, RNA, proteins, and lipids, processes that are frequently dysregulated in cancer.

Many cancer cells exhibit a heightened dependence on exogenous methionine for survival and proliferation, a phenomenon known as "methionine addiction" or the "Hoffman effect".[1] This metabolic vulnerability makes the methionine pathway an attractive target for cancer therapy. Stable isotope tracing using DL-Methionine-¹³C is a powerful technique to investigate the intricacies of methionine metabolism in cancer cells, providing insights into metabolic fluxes, pathway activities, and the impact of therapeutic interventions.[2][3]

Key Applications of DL-Methionine-¹³C in Cancer Research
  • Metabolic Flux Analysis (MFA): DL-Methionine-¹³C allows for the quantitative measurement of metabolic fluxes through the methionine cycle and related pathways, such as the transsulfuration and polyamine synthesis pathways. By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can determine the rates of key enzymatic reactions and identify metabolic bottlenecks or rerouting in cancer cells.[2][3]

  • Investigating Methionine Dependency: Tracing with DL-Methionine-¹³C can elucidate the metabolic basis of methionine addiction in different cancer types. This includes assessing the rates of SAM synthesis, utilization in methylation reactions, and regeneration of methionine through the salvage pathway.

  • Epigenetic and Post-Translational Modifications: The methyl group of methionine, tracked by the ¹³C label, is ultimately transferred to DNA, RNA, and proteins (e.g., histones). This allows for the study of how methionine metabolism fuels the cancer epigenome and proteome, influencing gene expression and cellular signaling.

  • Drug Development and Target Validation: DL-Methionine-¹³C is a valuable tool for evaluating the efficacy of drugs that target methionine metabolism. Researchers can assess how these drugs alter metabolic fluxes and impact downstream cellular processes, thereby validating their mechanism of action.

  • Understanding Therapy Resistance: Metabolic reprogramming is a hallmark of cancer and a common mechanism of drug resistance. DL-Methionine-¹³C tracing can help to identify metabolic adaptations that contribute to resistance to chemotherapy or targeted therapies, paving the way for the development of novel combination strategies.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing ¹³C-methionine to investigate cancer cell metabolism.

Table 1: Methionine Metabolic Fluxes in Human Fibrosarcoma Cells (HT1080)

Metabolic FluxFlux Rate (relative to net methionine uptake)Reference
Transmethylation~15%[2][3]
Propylamine Transfer~15%[2][3]

Data adapted from a study quantifying methionine metabolic fluxes in a human fibrosarcoma cell line.[2][3]

Table 2: Impact of Methionine Restriction on Methylated Metabolites in Breast Cancer Cells

MetaboliteFold Change (Cancer vs. Normal)Reference
1-Methyl-nicotinamideDecreased Significantly[4]
Trimethylglycine-glutamic acid-lysine> 5-fold Increase[4]
Trimethyl-lysine> 5-fold Increase[4]

This table highlights the disruption of methylated metabolites in breast cancer cells compared to mammary epithelial cells, as determined by ¹³CD₃-methionine metabolic labeling.[4]

Experimental Protocols

Protocol 1: ¹³C-Methionine Labeling and Metabolite Extraction for LC-MS Analysis

This protocol describes the general procedure for labeling cancer cells with DL-Methionine-¹³C and extracting polar metabolites for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • DL-Methionine-¹³C (or L-Methionine-¹³C₅)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (v/v) in water, pre-chilled to -80°C

  • Cell scrapers

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cancer cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to attach and reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing methionine-free medium with DL-Methionine-¹³C at the desired concentration (typically the same as in the complete medium).

  • Labeling:

    • Aspirate the complete medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed ¹³C-methionine labeling medium to the cells.

    • Incubate the cells for a specific duration to allow for isotopic labeling. The labeling time can range from a few hours to several days depending on the experimental goals (e.g., reaching isotopic steady-state).

  • Metabolite Extraction:

    • Place the culture vessels on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular metabolites.

    • Add a sufficient volume of pre-chilled 80% methanol to the cells (e.g., 1 mL for a well in a 6-well plate).

    • Use a cell scraper to detach the cells and ensure they are submerged in the methanol.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Incubate at -80°C for at least 15 minutes to precipitate proteins.

  • Sample Processing:

    • Centrifuge the samples at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the polar metabolites.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried metabolite extracts at -80°C until LC-MS analysis.

Protocol 2: Analysis of ¹³C Incorporation into Histone Methylation

This protocol outlines a method to assess the impact of methionine metabolism on histone methylation using ¹³C-methionine labeling followed by histone extraction and mass spectrometry analysis.

Materials:

  • Cancer cells labeled with DL-Methionine-¹³C (from Protocol 1)

  • Histone extraction buffer (e.g., containing 0.25 N HCl)

  • Trichloroacetic acid (TCA)

  • Acetone

  • Propionylation or derivatization reagents (optional, for improved MS analysis)

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Cell Lysis and Nuclear Isolation:

    • Following ¹³C-methionine labeling, harvest the cells.

    • Lyse the cells using a hypotonic buffer to release the nuclei.

    • Isolate the nuclei by centrifugation.

  • Histone Extraction:

    • Resuspend the nuclear pellet in a histone extraction buffer (e.g., 0.25 N HCl) and incubate on ice to extract acid-soluble proteins (histones).

    • Centrifuge to pellet the remaining nuclear debris.

    • Transfer the supernatant containing the histones to a new tube.

  • Histone Precipitation:

    • Precipitate the histones by adding TCA.

    • Wash the histone pellet with acetone to remove residual acid.

    • Air-dry the histone pellet.

  • Sample Preparation for Mass Spectrometry:

    • Resuspend the histone pellet in an appropriate buffer.

    • (Optional) Perform in-solution digestion of histones using an appropriate protease (e.g., trypsin).

    • (Optional) Derivatize the histone peptides to improve chromatographic separation and ionization efficiency.

  • LC-MS/MS Analysis:

    • Analyze the histone samples by LC-MS/MS to identify and quantify the incorporation of the ¹³C-methyl group into specific histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3).

    • The mass shift corresponding to the ¹³C label will indicate that the methyl group originated from the supplied ¹³C-methionine.

Visualizations

Signaling Pathways and Experimental Workflows

Methionine_Metabolism_and_Cancer Overview of ¹³C-Methionine Tracing in Cancer Metabolism cluster_0 Methionine Cycle cluster_1 Downstream Effects cluster_2 Transsulfuration Pathway DL-Methionine-13C This compound Methionine Methionine This compound->Methionine SAM S-adenosylmethionine (SAM-13CH3) Methionine->SAM MAT Protein_Synthesis Protein Synthesis Methionine->Protein_Synthesis SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases DNA_Methylation DNA Methylation SAM->DNA_Methylation Histone_Methylation Histone Methylation SAM->Histone_Methylation Polyamine_Synthesis Polyamine Synthesis SAM->Polyamine_Synthesis Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL Glutathione Glutathione Cysteine->Glutathione

Caption: Tracing ¹³C from DL-Methionine in cancer cell metabolism.

Experimental_Workflow Experimental Workflow for ¹³C-Methionine Metabolic Tracing Start Start: Cancer Cell Culture Labeling ¹³C-Methionine Labeling Start->Labeling Extraction Metabolite Extraction Labeling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing & Flux Analysis Analysis->Data_Processing Interpretation Biological Interpretation Data_Processing->Interpretation

Caption: Workflow for ¹³C-Methionine metabolic tracing experiments.

Logical_Relationship Logical Relationship of Methionine Addiction in Cancer Methionine_Addiction Methionine Addiction (Hoffman Effect) Increased_Flux Increased Flux Through Methionine Cycle Methionine_Addiction->Increased_Flux Therapeutic_Target Therapeutic Target Methionine_Addiction->Therapeutic_Target High_Demand High Demand for SAM Increased_Flux->High_Demand Methylation Aberrant DNA/Histone Methylation High_Demand->Methylation Proliferation Uncontrolled Cell Proliferation Methylation->Proliferation

Caption: The logic of methionine addiction as a therapeutic target in cancer.

References

Troubleshooting & Optimization

optimizing DL-Methionine-13C labeling efficiency in mammalian cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with ¹³C-labeled DL-Methionine in mammalian cell culture for applications such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Troubleshooting Guide

This section addresses specific issues that may arise during your labeling experiments.

Q1: Why is my ¹³C-Methionine labeling efficiency low or incomplete?

Low labeling efficiency is one of the most common issues. For accurate quantification, the incorporation of the "heavy" amino acid should be greater than 97%.[1][2] Incomplete labeling can lead to an underestimation of heavy-to-light ratios in your mass spectrometry data.

  • Insufficient Cell Doublings: The most frequent cause of incomplete labeling is an insufficient number of cell divisions in the labeling medium. It takes at least five to six cell doublings to dilute the pre-existing "light" proteins and achieve near-complete incorporation of the "heavy" amino acid.[1][3][4][5]

  • Presence of Unlabeled Methionine: Standard fetal bovine serum (FBS) contains unlabeled amino acids. It is crucial to use dialyzed FBS, which has small molecules like amino acids removed, to prevent competition with your labeled methionine.

  • Use of DL-Methionine Racemic Mixture: You are using DL-Methionine, which is a 50:50 mixture of D- and L-methionine. Mammalian cells directly incorporate only the L-methionine isomer into proteins.[6][7] The D-methionine must first be converted to L-methionine by cellular enzymes.[8] If this conversion is inefficient in your specific cell line, it can lead to lower-than-expected incorporation.

  • Incorrect Concentration: The concentration of ¹³C-DL-Methionine may be too low, leading to slower incorporation rates. It should match the concentration of L-Methionine in the standard formulation of your basal medium.

Q2: My cells are growing slowly or dying after switching to the labeling medium. What's wrong?

Poor cell health can compromise your entire experiment. Several factors related to the labeling medium can be the cause.

  • Amino Acid Deprivation Stress: Switching cells to a medium lacking a crucial amino acid can induce a stress response and inhibit proliferation. Ensure that the ¹³C-DL-Methionine is added at a sufficient concentration immediately after switching from the complete medium.

  • High Methionine Concentration Toxicity: While methionine is an essential amino acid, excessively high concentrations have been shown to inhibit cell growth and proliferation in some cell lines, potentially by affecting p53 expression or causing cell cycle arrest.[9]

  • Dialyzed Serum Quality: While necessary, dialyzed FBS may have reduced concentrations of some growth factors compared to standard FBS. Some sensitive cell lines may require a higher percentage of dialyzed FBS (e.g., 15-20%) to maintain optimal growth.

Q3: I'm seeing unexpected peaks in my mass spectrometry data. What could be the cause?

Besides the expected light and heavy peptide pairs, other peaks can complicate data analysis.

  • Metabolic Conversion: While less common for methionine compared to arginine (which can be converted to proline), it's important to be aware that cells can metabolically alter amino acids. Methionine is a precursor for S-adenosylmethionine (SAM), homocysteine, and cysteine.[3] While this doesn't typically alter the carbon backbone being tracked, downstream metabolic issues could theoretically impact results.

  • Contamination: Keratin contamination from dust, skin, and hair is a frequent problem in proteomics. Always work in a laminar flow hood and wear appropriate personal protective equipment.[10]

Frequently Asked Questions (FAQs)

Q1: What is the difference between using L-Methionine-¹³C and DL-Methionine-¹³C?

L-Methionine is the natural, biologically active stereoisomer that is directly used by ribosomes for protein synthesis. DL-Methionine is a racemic (50/50) mixture of L-Methionine and D-Methionine. Mammalian cells must convert the D-isomer into the L-isomer using specific enzymes (racemases) before it can be used.[7][8] While often more cost-effective, DL-Methionine relies on the cell's enzymatic capacity for this conversion, which can be a source of variability. If you encounter issues with labeling efficiency, switching to pure L-Methionine-¹³C is a recommended troubleshooting step.

Q2: How many cell doublings are required for complete labeling?

A minimum of five cell doublings is the standard recommendation to achieve an incorporation efficiency of >97%.[1][3] This is because labeling occurs through both the synthesis of new proteins and the turnover of old, unlabeled proteins. After five divisions, the original proteome is diluted by a factor of 2⁵ (32-fold), leading to near-complete replacement with heavy-labeled proteins.

Q3: How can I check the incorporation efficiency of ¹³C-Methionine?

Before running your main experiment, it is highly recommended to perform a small-scale pilot study.[10]

  • Grow a small population of your cells in the "heavy" labeling medium for the planned duration (e.g., 5-7 doublings).

  • Harvest the cells, extract the proteins, and perform a tryptic digest.

  • Analyze the resulting peptides by LC-MS/MS.

  • Search the data and calculate the ratio of heavy to light peptides for a selection of identified proteins. The goal is to confirm that the incorporation rate is >97%.

Q4: Do I need to use special cell culture media?

Yes. You must use a basal medium that is specifically formulated to lack natural ("light") L-Methionine. Commonly used media like DMEM and RPMI-1640 can be purchased in these deficient formulations. You then create your "heavy" medium by supplementing this deficient medium with your ¹³C-DL-Methionine.

Data & Recommended Concentrations

Table 1: Recommended Starting Concentration for ¹³C-DL-Methionine

The goal is to replace the normal concentration of L-Methionine in your standard medium with an equivalent molar amount of the labeled version. Since DL-Methionine is ~50% L-Methionine, you may consider adjusting the concentration accordingly, though most protocols recommend replacing it at a 1:1 mass ratio.

Medium TypeStandard L-Methionine Concentration (mg/L)Molar Concentration (mM)Recommended ¹³C-DL-Methionine Concentration (mg/L)
RPMI-1640 15.0[9]~0.1015.0 - 30.0
DMEM 30.0~0.2030.0 - 60.0

Note: The concentration for DMEM is based on its formulation containing approximately twice the amino acid concentration of RPMI-1640.

Table 2: Theoretical Labeling Efficiency vs. Cell Doublings

This table illustrates the theoretical dilution of the "light" proteome over successive cell divisions, assuming protein turnover is not factored in. Actual incorporation will be faster due to protein degradation and re-synthesis.

Number of Cell DoublingsPercentage of "Light" Proteome RemainingTheoretical Labeling Efficiency
150%50%
225%75%
312.5%87.5%
46.25%93.75%
5 3.125% 96.875%
6 1.563% 98.437%

Experimental Protocols

Protocol 1: Preparation of Heavy SILAC Medium
  • Base Medium: Start with a commercial formulation of your desired basal medium (e.g., RPMI-1640, DMEM) that is deficient in L-Methionine. Also ensure it is deficient in any other amino acids you plan to label (e.g., L-Lysine, L-Arginine).

  • Supplementation: To 500 mL of this deficient medium, add the required supplements.

    • Dialyzed Fetal Bovine Serum (FBS) to a final concentration of 10-15%.

    • Penicillin-Streptomycin to a final concentration of 1x.

    • ¹³C-DL-Methionine: Add the labeled amino acid to the final concentration recommended in Table 1. Ensure it is fully dissolved.

    • If performing a standard SILAC experiment, also add your other "heavy" amino acids (e.g., ¹³C₆,¹⁵N₂-L-Lysine and ¹³C₆,¹⁵N₄-L-Arginine).

  • Sterilization: Filter the complete "heavy" medium through a 0.22 µm sterile filter. Store at 4°C.

Protocol 2: Cell Adaptation and Labeling
  • Initial Culture: Culture your mammalian cells in your standard, "light" medium (containing natural amino acids) until they are in the logarithmic growth phase.

  • Medium Exchange: To begin adaptation, pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).

  • Wash: Gently wash the cell pellet once with 1x sterile PBS to remove any residual "light" medium.

  • Resuspend in Heavy Medium: Resuspend the washed cells in the pre-warmed "heavy" SILAC medium prepared in Protocol 1.

  • Culture and Passage: Culture the cells in the "heavy" medium for a minimum of five cell doublings to ensure complete incorporation. Passage the cells as you normally would, always maintaining them in the "heavy" medium.

  • Experiment: Once labeling is complete, your cells are ready for your experimental treatment (e.g., drug addition, stimulation). A parallel "light" culture should be maintained and treated as the control.

  • Harvesting: After treatment, harvest both the "light" and "heavy" cell populations, wash with PBS, and store pellets at -80°C for subsequent protein extraction and analysis.

Visualizations

Methionine_Metabolic_Pathway Diagram 1: Overview of Methionine Metabolism Met Methionine-¹³C (from medium) SAM S-Adenosylmethionine-¹³C (SAM) Met->SAM MAT2A Protein Protein Synthesis (¹³C Incorporation) Met->Protein SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation Hcy Homocysteine SAH->Hcy SAHH Hcy->Met Remethylation Cys Cysteine -> Glutathione Hcy->Cys Transsulfuration

Diagram 1: Overview of key pathways involving cellular methionine.

SILAC_Workflow Diagram 2: General SILAC Experimental Workflow cluster_0 Phase 1: Cell Culture & Labeling cluster_1 Phase 2: Sample Processing cluster_2 Phase 3: Analysis Start Start with two cell populations CultureLight Culture in 'Light' Medium (Control) Start->CultureLight CultureHeavy Culture in 'Heavy' Medium (e.g., Met-¹³C) for >5 doublings Start->CultureHeavy TreatLight Apply Control Treatment CultureLight->TreatLight TreatHeavy Apply Experimental Treatment CultureHeavy->TreatHeavy Harvest Harvest Cells TreatLight->Harvest TreatHeavy->Harvest Combine Combine Lysates 1:1 Harvest->Combine Digest Protein Digestion (Trypsin) Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Quantify Heavy/Light Ratios) LCMS->Data

Diagram 2: Step-by-step workflow for a typical SILAC experiment.

Troubleshooting_Flowchart Diagram 3: Troubleshooting Low Labeling Efficiency Start Low Labeling Efficiency (<97%) CheckDoublings Were cells passaged for at least 5 doublings? Start->CheckDoublings CheckSerum Are you using dialyzed FBS? CheckDoublings->CheckSerum Yes Sol_Doublings Action: Continue passaging cells in heavy medium and re-test. CheckDoublings->Sol_Doublings No CheckForm Are you using DL-Methionine? CheckSerum->CheckForm Yes Sol_Serum Action: Switch to dialyzed FBS to remove unlabeled methionine. CheckSerum->Sol_Serum No Sol_Form Action: Consider switching to pure L-Methionine-¹³C. CheckForm->Sol_Form Yes OK Problem Likely Solved CheckForm->OK No

Diagram 3: A logical guide for diagnosing poor labeling efficiency.

References

troubleshooting low incorporation of 13C labeled methionine in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low incorporation of 13C labeled methionine in cell culture experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Troubleshooting Guides

Guide: Troubleshooting Low 13C-Labeled Methionine Incorporation

This guide addresses common issues leading to inefficient labeling of proteins with 13C-methionine.

1. Cell Culture Conditions

  • Q1: Is it possible that my cells have not been cultured for a sufficient number of passages in the labeled medium?

    A: Yes, incomplete labeling is a common issue if cells have not undergone enough doublings in the SILAC medium. For complete incorporation, cells should be cultured for at least five to six doublings.[1] This allows for the dilution and degradation of pre-existing, unlabeled proteins.[1] The actual incorporation rate will also be influenced by natural protein turnover.[1]

  • Q2: Could the health or confluency of my cells be affecting methionine incorporation?

    A: Absolutely. Unhealthy or overly confluent cells can have altered metabolic rates, which can impact amino acid uptake and protein synthesis. It is crucial to ensure that cells are in the logarithmic growth phase and are not overly stressed at the time of labeling. For labeling experiments, it is recommended to conduct them when cells are at 70-80% confluency.

  • Q3: Does the specific cell line I'm using matter?

    A: Yes, different cell lines have distinct metabolic characteristics, including amino acid transport and metabolism rates.[2] Some cell lines may have lower expression of methionine transporters or may utilize alternative metabolic pathways, affecting the efficiency of 13C-methionine incorporation. It is advisable to characterize the labeling efficiency for each new cell line.

2. Labeling Medium and Reagents

  • Q4: How can I be sure that the concentration of 13C-methionine in my SILAC medium is correct?

    A: Using an incorrect concentration of the labeled amino acid can lead to poor incorporation.[3] It is essential to use the recommended concentration of heavy methionine for your specific cell line and media formulation. If you are preparing the medium yourself, double-check all calculations and ensure complete dissolution of the amino acid.

  • Q5: Could there be competing, unlabeled methionine in my medium?

    A: This is a critical factor. The presence of "light" methionine in the SILAC medium will compete with the "heavy" 13C-methionine for incorporation into newly synthesized proteins, thereby reducing labeling efficiency. This contamination can arise from several sources:

    • Dialyzed Serum: Ensure that the fetal bovine serum (FBS) or other serum supplements have been thoroughly dialyzed to remove all free amino acids.

    • Basal Medium: The basal medium itself should be methionine-free before the addition of the labeled amino acid.

    • Cross-Contamination: Avoid any cross-contamination with standard ("light") cell culture media or reagents.

3. Experimental Protocol

  • Q6: I am still observing a significant amount of unlabeled protein. How can I check the incorporation efficiency?

    A: To verify the incorporation efficiency, you can perform a time-course experiment. Harvest a small number of cells at different time points after switching to the SILAC medium (e.g., 1, 3, 5, and 7 cell doublings). Extract proteins, digest them with trypsin, and analyze the peptides by mass spectrometry. This will allow you to determine the percentage of labeled peptides over time.

  • Q7: Could issues with protein digestion be mistaken for low incorporation?

    A: While less common, inefficient protein digestion could potentially lead to a biased representation of peptides during mass spectrometry analysis. Ensure that your protein digestion protocol is optimized and complete.

4. Cellular Factors

  • Q8: Can the metabolic state of my cells influence 13C-methionine incorporation?

    A: Yes, the metabolic state is a key factor. Methionine metabolism is intricately linked to other cellular pathways, such as one-carbon metabolism and the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in the cell.[4] Factors that alter these pathways, such as nutrient availability or drug treatments, can impact methionine uptake and utilization.

  • Q9: Is it possible for the cells to metabolize the 13C-methionine into other molecules?

    A: Methionine is a precursor for other molecules, and its metabolic fate can influence labeling.[4] For instance, the methyl group of methionine is used in numerous methylation reactions. While the carbon backbone is incorporated into proteins, significant diversion into other pathways could potentially limit the pool available for protein synthesis.

Quantitative Data Summary
ParameterRecommended Value/RangeNotes
Cell Doublings for Complete Labeling ≥ 5-6 doublingsEssential for diluting out pre-existing "light" proteins.[1]
Cell Confluency at Labeling 70-80%Ensures cells are in an active metabolic state.
13C-Methionine Purity ≥ 98%High isotopic purity is crucial for accurate quantification.[5]
Mass Shift for 13C6-Methionine +6 DaThis is the expected mass difference for a peptide containing one 13C6-methionine.
Key Experimental Protocols

Protocol 1: Verifying 13C-Methionine Incorporation Efficiency

  • Cell Seeding: Seed cells at a low density in a multi-well plate.

  • Medium Exchange: Once the cells have adhered, replace the standard medium with 13C-methionine SILAC medium.

  • Time-Course Harvest: Harvest cells from one well at various time points corresponding to approximately 1, 2, 3, 4, 5, and 6 cell doublings.

  • Protein Extraction and Digestion: Lyse the cells and extract the proteins. Quantify the protein concentration and digest equal amounts of protein from each time point with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Determine the ratio of "heavy" (13C-labeled) to "light" (unlabeled) peptides for a set of representative proteins at each time point. Plot the percentage of heavy peptide incorporation versus the number of cell doublings to assess the labeling kinetics.

Protocol 2: Preparation of SILAC Medium

  • Basal Medium Selection: Start with a basal medium formulation that is deficient in methionine.

  • Supplementation: Add all necessary supplements (e.g., glutamine, penicillin/streptomycin) to the basal medium.

  • Serum Dialysis: Use dialyzed fetal bovine serum (dFBS) to avoid introducing unlabeled amino acids.

  • Amino Acid Addition:

    • "Light" Medium: Add the standard, unlabeled L-methionine to the manufacturer's recommended concentration.

    • "Heavy" Medium: Add the 13C-labeled L-methionine to the same final concentration as the "light" medium.

  • Sterilization: Filter-sterilize the complete medium using a 0.22 µm filter.

  • Storage: Store the prepared media at 4°C and protect from light.

Visualizations

Methionine_Metabolism Methionine Metabolism and Protein Synthesis Extracellular_Met Extracellular 13C-Methionine Intracellular_Met Intracellular 13C-Methionine Extracellular_Met->Intracellular_Met Amino Acid Transporters Met_tRNA_Synthetase Methionyl-tRNA Synthetase Intracellular_Met->Met_tRNA_Synthetase SAM_Cycle S-adenosylmethionine (SAM) Cycle Intracellular_Met->SAM_Cycle Metabolic Diversion Met_tRNA 13C-Met-tRNA Met_tRNA_Synthetase->Met_tRNA Ribosome Ribosome Met_tRNA->Ribosome Translation Labeled_Protein 13C-Labeled Protein Ribosome->Labeled_Protein One_Carbon One-Carbon Metabolism SAM_Cycle->One_Carbon

Caption: Overview of 13C-Methionine uptake and incorporation into proteins.

Troubleshooting_Workflow Troubleshooting Low 13C-Methionine Incorporation Start Low 13C-Methionine Incorporation Detected Check_Doublings Q: Sufficient cell doublings (>=5) in labeled medium? Start->Check_Doublings Check_Medium Q: Is the SILAC medium prepared correctly? Check_Doublings->Check_Medium Yes Perform_Time_Course Action: Perform time-course incorporation experiment. Check_Doublings->Perform_Time_Course No Check_Cells Q: Are cells healthy and in log phase? Check_Medium->Check_Cells Yes Review_Protocol Action: Review medium preparation protocol. Check_Medium->Review_Protocol No Check_Contamination Q: Any source of 'light' methionine contamination? Check_Cells->Check_Contamination Yes Optimize_Culture Action: Optimize cell culture conditions. Check_Cells->Optimize_Culture No Use_Dialyzed_Serum Action: Ensure use of dialyzed serum. Check_Contamination->Use_Dialyzed_Serum Yes Consult_Expert Consult Technical Support Check_Contamination->Consult_Expert No Success Problem Resolved Perform_Time_Course->Success Review_Protocol->Success Optimize_Culture->Success Use_Dialyzed_Serum->Success

References

Technical Support Center: Enhancing NMR Sensitivity with ¹³C-Methyl Methionine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ¹³C-methyl methionine labeling to improve sensitivity in NMR studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

This guide is designed to help you identify and solve common problems that may arise during your ¹³C-methyl methionine labeling experiments.

ProblemPotential Cause(s)Suggested Solution(s)
Low ¹³C Incorporation Efficiency 1. Suboptimal concentration of ¹³C-methyl methionine precursor. 2. Metabolic scrambling: The labeled methyl group is metabolized by the expression host and incorporated into other amino acids.[1] 3. Incomplete repression of endogenous methionine biosynthesis. 4. Degradation of the labeled precursor in the growth medium. 1. Optimize precursor concentration: Start with the recommended concentration from the literature (e.g., 100-200 mg/L) and perform a titration to find the optimal level for your protein and expression system. 2. Use specific precursors: Employ precursors like methylthio-2-oxobutanoate to minimize scrambling.[2] For bacterial expression, add the labeled methionine just before induction. 3. Use auxotrophic strains: Employ an E. coli strain auxotrophic for methionine to ensure it relies on the supplied labeled amino acid. 4. Freshly prepare media: Add the ¹³C-methyl methionine precursor to the medium immediately before use.
Poor Signal-to-Noise Ratio in NMR Spectra 1. Low protein concentration or sample precipitation. 2. Suboptimal NMR acquisition parameters. 3. Presence of paramagnetic impurities. 4. High background noise from unlabeled protein. 1. Concentrate the sample: Aim for a protein concentration of at least 50 µM.[3] Check for precipitation before and after NMR acquisition. 2. Optimize acquisition time and pulse sequences: Increase the number of scans and use sensitivity-enhanced pulse sequences like ¹H-¹³C HSQC. For larger proteins, consider TROSY-based experiments. 3. Chelate metal ions: Add a small amount of EDTA (e.g., 0.5 mM) to the sample buffer to chelate paramagnetic ions. 4. Improve labeling efficiency: Refer to the "Low ¹³C Incorporation Efficiency" section to maximize the proportion of labeled protein.
Spectral Overlap and Crowding 1. High number of methionine residues in the protein. 2. Limited chemical shift dispersion. 1. Use site-directed mutagenesis: If specific assignments are known, mutate some methionine residues to other amino acids to reduce the number of signals. 2. Employ higher-dimensional NMR experiments: Utilize 3D NMR experiments to resolve overlapping peaks. 3. Optimize sample conditions: Varying temperature or pH can sometimes improve chemical shift dispersion.
Presence of Unwanted Isotopomers (e.g., ¹³CH₂D or ¹³CH₃) 1. Incomplete deuteration of the precursor or background. 2. Contamination of the labeled precursor. 1. Ensure high deuteration levels: Use D₂O with a high isotopic purity (≥98%) for media preparation.[4] 2. Verify precursor purity: Use a high-quality, isotopically pure ¹³CHD₂ precursor.[1][5]

Frequently Asked Questions (FAQs)

1. Why is ¹³C-methyl methionine labeling a preferred method for improving NMR sensitivity?

Methionine methyl groups are excellent probes for protein dynamics and interactions due to their favorable relaxation properties, which result in sharp NMR signals.[1][5] The ¹³C nucleus has a higher gyromagnetic ratio than ¹⁵N, leading to an approximately 10-fold increase in intrinsic sensitivity.[6] Furthermore, the methyl group's three equivalent protons enhance signal intensity.[7]

2. What is the advantage of using ¹³CHD₂-methionine over ¹³CH₃-methionine?

Using ¹³CHD₂-methionine significantly improves sensitivity and spectral quality. The presence of deuterium reduces transverse relaxation rates, leading to sharper lines and higher signal-to-noise. This labeling scheme can increase sensitivity by a factor of approximately 3 compared to samples expressed in media with ¹H,¹³C-glucose and 100% D₂O.[1][5] It also simplifies spectra by eliminating complex scalar couplings.[1][5]

3. When should I consider deuteration in combination with ¹³C-methyl methionine labeling?

Deuteration of the protein background is highly recommended, especially for proteins larger than 25-30 kDa.[2] By replacing protons with deuterium, you reduce the efficiency of dipolar relaxation, which is a major cause of signal broadening in large molecules. This combination of deuteration and specific methyl labeling has enabled studies of very large systems, up to 1 MDa.[4]

4. Can ¹³C-methyl methionine labeling be performed in mammalian cells?

Yes, but it is more challenging and expensive than in bacterial systems. Mammalian cells cannot typically use metabolic precursors in the same way as bacteria.[8] Therefore, labeled amino acids must be supplied in the culture medium. Recent protocols have been developed for isotopic labeling in HEK293 cells, making it more accessible for studying complex human proteins.[9][10]

5. How does the cost of ¹³C-methyl methionine labeling compare to other labeling schemes?

The cost can be comparable to or slightly higher than uniform ¹⁵N labeling, depending on the specific precursors used.[3] While the labeled precursors themselves can be expensive, the significant gains in sensitivity can reduce the required NMR time, potentially offsetting the initial cost. Cost-effective methods for producing labeled precursors are also being developed.[3]

Experimental Protocols

General Protocol for ¹³C-Methyl Methionine Labeling in E. coli

This protocol provides a general framework. Optimization may be required for your specific protein and expression system.

  • Prepare Minimal Medium: Prepare M9 minimal medium using D₂O to the desired final volume. Supplement with deuterated glucose (D-glucose-d7) as the primary carbon source and ¹⁵NH₄Cl as the nitrogen source if ¹⁵N labeling is also desired.

  • Inoculation and Growth: Inoculate a small starter culture in LB medium and grow overnight. The next day, pellet the cells and resuspend them in the D₂O-based minimal medium to an OD₆₀₀ of ~0.1.[4] Grow the culture at the optimal temperature for your protein (e.g., 37°C) with shaking.

  • Induction and Labeling: Monitor the cell growth. When the OD₆₀₀ reaches 0.8-1.0, lower the temperature (e.g., to 18-20°C) for 30-60 minutes. Add the ¹³C-methyl methionine precursor (e.g., 100-200 mg/L). One hour later, induce protein expression with IPTG at the optimized concentration.

  • Harvesting and Purification: Continue to grow the culture for the required expression time (typically 12-16 hours). Harvest the cells by centrifugation. Purify the protein using your standard protocol.

  • NMR Sample Preparation: Exchange the purified protein into a deuterated NMR buffer. Concentrate the sample to the desired concentration (e.g., 50-500 µM).

Quantitative Data Summary

Labeling StrategySystem SizeRelative Sensitivity ImprovementReference
¹³C-methyl (Val, Leu, Ile) vs. ¹⁵N-HSQC< 30 kDa~3-fold[3]
¹³C-methyl/U-¹⁵N,²H vs. ¹⁵N-HSQC> 40 kDa~7-fold[3]
¹³C-methyl/U-¹⁵N,²H vs. ¹⁵N-TROSY> 40 kDa~10-fold[3]
¹³CHD₂-Met vs. ¹H,¹³C-glucose in D₂ON/A~3-fold[1][5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_growth Growth & Labeling cluster_analysis Analysis starter_culture Overnight Starter Culture (LB) inoculation Inoculate Minimal Media starter_culture->inoculation minimal_media Prepare D2O M9 Minimal Media (+ d-Glucose, 15NH4Cl) minimal_media->inoculation growth_to_od Grow to OD600 ~0.8-1.0 inoculation->growth_to_od temp_shift Temperature Shift growth_to_od->temp_shift add_precursor Add 13C-Methyl-Met Precursor temp_shift->add_precursor induction Induce with IPTG add_precursor->induction expression Overnight Expression induction->expression harvest Harvest Cells expression->harvest purification Protein Purification harvest->purification nmr_sample Prepare NMR Sample purification->nmr_sample nmr_acq NMR Data Acquisition (e.g., 1H-13C HSQC) nmr_sample->nmr_acq

Caption: Workflow for ¹³C-Methyl Methionine Labeling in E. coli.

logical_relationship cluster_factors Key Factors for Sensitivity Enhancement cluster_benefits Resulting Benefits goal High-Sensitivity NMR Spectrum labeling 13C-Methyl-Met Labeling sharp_signals Sharper Signals labeling->sharp_signals Favorable relaxation properties deuteration Perdeuteration reduced_relaxation Reduced Relaxation deuteration->reduced_relaxation Suppresses dipolar relaxation nmr_tech Advanced NMR Techniques (e.g., TROSY, CPMG) high_snr High Signal-to-Noise nmr_tech->high_snr Optimized data acquisition sharp_signals->high_snr reduced_relaxation->high_snr high_snr->goal

Caption: Factors contributing to high sensitivity in NMR studies.

References

Technical Support Center: Achieving Complete Labeling with DL-Methionine-13C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stable isotope labeling with DL-Methionine-13C. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is the difference between using this compound and L-Methionine-13C for labeling experiments?

A1: L-Methionine is the biologically active isomer used directly by cells for protein synthesis. DL-Methionine is a racemic mixture containing both the D- and L-isomers.[1] While mammalian cells can convert D-Methionine to L-Methionine, this process relies on the enzyme D-amino acid oxidase (DAAO) and may be inefficient or vary between cell lines.[2][3] For consistent and complete labeling, L-Methionine-13C is strongly recommended.

Q2: Why is achieving complete labeling (>97%) so important?

A2: Incomplete labeling can significantly compromise the accuracy of quantitative proteomics. If the "heavy" cell population contains a mix of light and heavy proteins, the heavy-to-light (H/L) ratio will be underestimated because the unlabeled peptides from the heavy sample contribute to the light peptide signal.[4] For reliable quantification, a labeling efficiency of at least 97% is the standard, typically achieved after a minimum of five cell doublings.[4][5]

Q3: Can the 13C label from methionine be metabolically transferred to other amino acids?

A3: Yes, this is a possibility through the transsulfuration pathway. Methionine is a precursor to homocysteine, which can then be converted to cysteine.[6][7] This means the 13C atoms from methionine could appear in newly synthesized cysteine. This is different from the more problematic arginine-to-proline conversion seen in some SILAC experiments, but it is an important metabolic fate to be aware of during data analysis.[8][9]

Q4: What are the most critical factors for ensuring high labeling efficiency with this compound?

A4: The three most critical factors are:

  • Sufficient Cell Divisions: Cells must undergo at least five to six doublings in the SILAC medium to ensure that the vast majority of the existing "light" protein pool is replaced with newly synthesized "heavy" protein.[5][10]

  • Use of Dialyzed Serum: Standard fetal bovine serum (FBS) contains unlabeled amino acids, including methionine, which will compete with your labeled methionine and prevent complete incorporation. Always use dialyzed FBS, from which small molecules like amino acids have been removed.[11]

  • Cell Line Metabolic Capacity: The efficiency of converting the D-isomer to the L-isomer can be a limiting factor when using a DL-mixture. If you encounter issues, switching to L-Methionine-13C is the most effective solution.

Q5: How can I verify the incorporation efficiency of 13C-Methionine?

A5: Before conducting your main experiment, you should always perform a small-scale pilot study. Culture a small population of your cells in the "heavy" SILAC medium for at least five doublings. Harvest these cells, extract and digest the proteins, and analyze the resulting peptides by mass spectrometry. By examining the mass spectra of several abundant peptides, you can determine the percentage of heavy amino acid incorporation. The goal is to see an incorporation rate of over 97%.[4][12]

Troubleshooting Guides

Issue 1: Low Labeling Efficiency (<95%) Detected in Pilot Study

  • Symptoms: Mass spectra show significant peaks for both the "light" and "heavy" versions of peptides from a culture grown in heavy medium. Protein quantification ratios are compressed towards 1:1.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Insufficient Cell Doublings Ensure cells have undergone at least 5-6 doublings in the SILAC medium. For slow-growing cell lines, a longer culture period may be necessary.[5]
Contamination with Light Methionine Confirm that you are using dialyzed fetal bovine serum (FBS).[11] Double-check that all other media components are free of unlabeled methionine.
Inefficient D- to L-Isomer Conversion The cell line may have low D-amino acid oxidase (DAAO) activity, leading to poor utilization of the D-isomer from the DL-mixture.[2] Solution: Switch to L-Methionine-13C for all future experiments.
Incorrect Media Formulation Verify that the SILAC medium was prepared correctly and completely lacks unlabeled methionine.[11]

Issue 2: Inconsistent or Unexplained Isotope Patterns in Mass Spectra

  • Symptoms: In addition to the expected labeled methionine peptides, you observe other peptides with unexpected mass shifts.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Methionine to Cysteine Conversion The 13C label may be transferred to cysteine via the transsulfuration pathway.[7] Action: During your data analysis, search for the expected mass shift in cysteine-containing peptides. This is a known metabolic pathway and does not necessarily indicate an error, but it must be accounted for.
Methionine Oxidation Methionine is prone to oxidation during sample preparation, which adds 16 Da to its mass.[5] Action: Set methionine oxidation as a variable modification in your mass spectrometry search parameters. This is a common modification and is usually accounted for in standard proteomics software.

Data Presentation

Table 1: Comparison of L-Methionine vs. DL-Methionine for SILAC Experiments

FeatureL-Methionine-13CThis compound
Biological Activity Directly incorporated into proteins.[1]Only the L-isomer is directly used. D-isomer requires enzymatic conversion.[2]
Labeling Efficiency High and predictable, assuming proper cell culture techniques.Variable; depends on the cell line's D-amino acid oxidase (DAAO) activity.[3]
Potential for Incomplete Labeling Low.Higher, due to potentially inefficient D- to L-isomer conversion.
Recommendation Strongly Recommended for reliable and reproducible quantitative proteomics.Use with caution. Recommended to switch to L-Methionine if labeling issues arise.

Table 2: Key Parameters for Achieving >97% Labeling Incorporation

ParameterRecommendationRationale
Cell Doublings Minimum of 5-6 generations.[10]To ensure near-complete turnover of the cellular proteome.
Serum Dialyzed Fetal Bovine Serum (dFBS).[11]Standard FBS contains unlabeled amino acids that compete for incorporation.
Amino Acid Concentration Use concentrations appropriate for your specific cell culture medium (e.g., DMEM, RPMI-1640).Ensure sufficient labeled amino acid is available for protein synthesis without causing toxicity.
Verification Perform a small-scale pilot experiment and analyze by MS before the main experiment.[12]To confirm >97% incorporation and troubleshoot any issues early.

Experimental Protocols

Protocol: Assessing SILAC Labeling Efficiency

This protocol outlines the essential steps to verify the incorporation rate of 13C-labeled methionine before committing to a large-scale experiment.

  • Cell Culture: Culture a small population of your chosen cell line in the "heavy" SILAC medium containing this compound (or L-Methionine-13C) for at least five cell doublings to ensure maximal incorporation.[12]

  • Cell Lysis and Protein Digestion:

    • Harvest the "heavy" labeled cells and lyse them using a compatible lysis buffer (e.g., RIPA buffer).

    • Quantify the protein concentration using a standard method (e.g., BCA assay).

    • Take approximately 20-50 µg of protein for a test digestion.

    • Perform an in-solution or in-gel digestion of the proteins using trypsin.[12]

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS. A high-resolution mass spectrometer (e.g., Orbitrap) is recommended for accurate mass measurement.[12]

  • Data Analysis:

    • Search the mass spectrometry data against a relevant protein database (e.g., Human UniProt).

    • Crucially, do not specify 13C-Methionine as a variable or fixed modification initially. Search the data as if it were an unlabeled sample.

    • Manually inspect the mass spectra of several high-intensity peptides that are known to contain methionine.

    • For each methionine-containing peptide, identify the monoisotopic peak for the "light" (unlabeled) version and the corresponding "heavy" (labeled) version.

    • Calculate the labeling efficiency using the following formula for each peptide:

    Efficiency (%) = [Intensity(Heavy) / (Intensity(Heavy) + Intensity(Light))] * 100

  • Evaluation: Average the efficiency across multiple peptides. The incorporation rate should be >97% to proceed with the main quantitative experiment. If the rate is lower, refer to the troubleshooting guide.[4]

Mandatory Visualizations

G General SILAC Workflow for Methionine Labeling cluster_0 Adaptation Phase cluster_1 Verification (Pilot) cluster_2 Experimental Phase Culture_Light Culture cells in 'Light' medium (unlabeled Met) Culture_Heavy Culture cells in 'Heavy' medium (13C-Met) for >5 doublings Harvest_Pilot Harvest small aliquot of 'Heavy' cells Culture_Heavy->Harvest_Pilot Digest_Pilot Protein Digestion (Trypsin) Harvest_Pilot->Digest_Pilot MS_Pilot LC-MS/MS Analysis Digest_Pilot->MS_Pilot Check_Efficiency Check Labeling Efficiency >97%? MS_Pilot->Check_Efficiency Check_Efficiency->Culture_Heavy No, troubleshoot & continue culture Apply_Treatment Apply experimental treatment to 'Light' & 'Heavy' cultures Check_Efficiency->Apply_Treatment Yes Combine_Lysates Combine lysates 1:1 by protein amount Apply_Treatment->Combine_Lysates Digest_Main Protein Digestion Combine_Lysates->Digest_Main MS_Main LC-MS/MS Analysis Digest_Main->MS_Main Data_Analysis Data Analysis & Quantification MS_Main->Data_Analysis

Caption: General workflow for a SILAC experiment using 13C-Methionine.

G Metabolism of this compound in Mammalian Cells DL_Met This compound (from medium) L_Met L-Methionine-13C DL_Met->L_Met D_Met D-Methionine-13C DL_Met->D_Met Protein Protein Synthesis (Incorporation of 13C) L_Met->Protein SAM S-adenosylmethionine-13C (SAM) L_Met->SAM Methionine Cycle Keto_Acid α-keto-γ-(methylthio)butyrate-13C D_Met->Keto_Acid Step 1 DAAO D-Amino Acid Oxidase (DAAO) D_Met->DAAO Keto_Acid->L_Met Step 2 (Transamination) DAAO->Keto_Acid SAH S-adenosylhomocysteine-13C SAM->SAH Donates 13CH3 Homocysteine Homocysteine-13C SAH->Homocysteine Methylation Methylation Reactions SAH->Methylation Homocysteine->L_Met Remethylation Cysteine Cysteine-13C Homocysteine->Cysteine Transsulfuration Pathway

Caption: Metabolism of this compound, highlighting the D-isomer conversion.

G Key Methionine Metabolic Pathways cluster_0 Methionine Cycle cluster_1 Transsulfuration Pathway Met Methionine-13C Protein Protein Synthesis Met->Protein SAM S-Adenosylmethionine-13C (SAM) Met->SAM SAH S-Adenosylhomocysteine-13C SAM->SAH Methyl_Acceptor Methyl Acceptor (DNA, proteins, etc.) SAM->Methyl_Acceptor Hcy Homocysteine-13C SAH->Hcy Hcy->Met Remethylation Cys Cysteine-13C Hcy->Cys Methylated_Product Methylated Product-13CH3 Methyl_Acceptor->Methylated_Product Methyltransferase

Caption: Key metabolic pathways involving 13C-Methionine.

G Troubleshooting Incomplete Labeling Start Problem: Labeling Efficiency <97% Check_Doublings Have cells divided at least 5 times? Start->Check_Doublings Check_Serum Are you using Dialyzed FBS? Check_Doublings->Check_Serum Yes Continue_Culture Solution: Continue culturing for more doublings. Check_Doublings->Continue_Culture No Check_Source Are you using DL-Methionine? Check_Serum->Check_Source Yes Switch_Serum Solution: Switch to Dialyzed FBS. Check_Serum->Switch_Serum No Switch_Source Solution: Switch to L-Methionine-13C. Check_Source->Switch_Source Yes Recheck Re-check Efficiency Check_Source->Recheck No, other issue. Continue_Culture->Recheck Switch_Serum->Recheck Switch_Source->Recheck

Caption: A decision tree for troubleshooting incomplete labeling.

References

minimizing isotopic dilution in DL-Methionine-13C tracer experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic dilution in DL-Methionine-¹³C tracer experiments.

Troubleshooting Guides

Issue: Low isotopic enrichment of intracellular Methionine-¹³C.

Possible Cause 1: Presence of unlabeled methionine in the culture medium.

  • Solution: Standard fetal bovine serum (FBS) contains high levels of unlabeled amino acids, including methionine, which will compete with the ¹³C-labeled tracer and dilute the isotopic enrichment.[1] It is crucial to use dialyzed fetal bovine serum (dFBS), as the dialysis process removes small molecule metabolites like amino acids while retaining essential growth factors.[1][2]

  • Experimental Protocol: Media Preparation

    • Start with a base medium that is deficient in methionine.[1]

    • Supplement the base medium with DL-Methionine-¹³C to the desired final concentration.

    • Add dFBS to the final concentration required for your cell line.[1]

    • Sterile filter the complete labeling medium using a 0.22 µm filter before use.[1]

Possible Cause 2: Contribution from intracellular protein breakdown.

  • Solution: The breakdown of cellular proteins releases unlabeled methionine, which can dilute the intracellular pool of the ¹³C-labeled tracer. This is a known methodological challenge in measuring muscle protein breakdown (MPB).[3] While this process is inherent to cellular metabolism, its impact can be assessed. A novel approach using methyl[D3]-¹³C-methionine allows for the simultaneous measurement of muscle protein synthesis (MPS) and MPB.[3][4] By quantifying the appearance of methyl[D3]-methylhistidine, researchers can estimate the rate of protein breakdown and account for its diluting effect.[3][4]

Possible Cause 3: Insufficient labeling time to reach isotopic steady state.

  • Solution: The time required to reach isotopic steady state, where the isotopic enrichment of the intracellular pool remains constant, varies depending on the metabolic pathway and the turnover rate of the metabolite pool.[5] For amino acids, this can take several hours. It is recommended to perform a time-course experiment to determine the optimal labeling duration for your specific cell line and experimental conditions.[3] Collect samples at multiple time points (e.g., 4, 8, 12, 24 hours) to track the incorporation of DL-Methionine-¹³C and identify when a plateau is reached.[3]

Issue: High variability in isotopic enrichment between biological replicates.

Possible Cause 1: Inconsistent cell seeding density.

  • Solution: Cell density can influence metabolic rates. Ensure that all experimental wells or flasks are seeded with the same number of cells to achieve a consistent cell confluence (typically 70-90%) at the time of harvest.[2] This helps to normalize the metabolic activity across replicates.

Possible Cause 2: Incomplete quenching of metabolic activity during sample harvesting.

  • Solution: Metabolic activity must be stopped almost instantaneously to get an accurate snapshot of the metabolome.[5] Rapidly quench metabolism by, for example, aspirating the medium and immediately adding ice-cold 80% methanol.[6] All subsequent extraction steps should be performed at low temperatures (e.g., 4°C) to minimize enzymatic activity.[6]

  • Experimental Protocol: Metabolite Extraction

    • Aspirate the labeling medium from the cell culture plate.

    • Immediately add 1 mL of ice-cold 80% methanol to each well.[6]

    • Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.[6]

    • Vortex vigorously for 30 seconds.[6]

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[6]

    • Transfer the supernatant containing the polar metabolites to a new tube.[6]

    • Dry the metabolite extracts using a vacuum concentrator.[6]

    • Store the dried extracts at -80°C until analysis.[6]

Frequently Asked Questions (FAQs)

Q1: What is isotopic dilution and why is it a concern in my DL-Methionine-¹³C tracer experiment?

A1: Isotopic dilution is the decrease in the isotopic enrichment of your ¹³C-labeled methionine tracer by its naturally occurring, unlabeled (¹²C) counterpart.[7] This is a concern because it can lead to an underestimation of the true rate of metabolic processes you are measuring, such as protein synthesis. The primary sources of unlabeled methionine are the culture medium and the breakdown of endogenous proteins.[1][7]

Q2: How can I correct for isotopic dilution in my data analysis?

A2: Isotope dilution mass spectrometry (IDMS) is a quantitative technique that uses isotopically labeled internal standards to correct for analytical variability and determine the absolute concentration of an analyte.[8][9] By adding a known amount of a stable isotope-labeled standard to your sample, you can calculate the concentration of the endogenous, unlabeled methionine based on the measured isotope ratios.[9] Various mathematical models and calibration curves can be employed to accurately quantify the analyte.[8][10]

Q3: What are the key considerations when designing a DL-Methionine-¹³C tracer experiment to minimize dilution?

A3: Careful experimental design is critical. Key considerations include:

  • Media Composition: Always use a methionine-free base medium supplemented with your tracer and dialyzed FBS to eliminate external sources of unlabeled methionine.[1][2]

  • Isotopic Steady State: Determine the time required for your specific system to reach isotopic steady state to ensure that the labeling reflects the true metabolic flux.[5]

  • Cell Culture Conditions: Maintain consistent cell culture conditions, such as seeding density and growth phase, to ensure reproducibility.[2]

  • Sample Handling: Implement rapid and cold harvesting and extraction procedures to prevent metabolic activity from altering metabolite pools post-labeling.[5][6]

Data Presentation

Table 1: Comparison of Fetal Bovine Serum Types for Tracer Experiments

Serum TypeKey CharacteristicsImpact on Isotopic DilutionRecommendation
Standard FBSContains endogenous small molecule metabolites, including amino acids.[1]High potential for isotopic dilution due to competition from unlabeled methionine.[1]Not recommended for most stable isotope tracing experiments.
Dialyzed FBS (dFBS)Small molecule metabolites are removed through dialysis, while larger molecules like growth factors are retained.[1][2]Minimizes isotopic dilution from the media, leading to higher isotopic enrichment.[1]Strongly recommended for all stable isotope tracer experiments.[1]

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_harvest Phase 3: Sample Collection cluster_analysis Phase 4: Analysis A Prepare Methionine-free Medium B Supplement with DL-Methionine-13C A->B C Add Dialyzed FBS B->C D Seed Cells at Consistent Density E Culture to Desired Confluency D->E F Incubate with Labeling Medium (Time-Course) E->F G Rapidly Quench Metabolism (e.g., Cold Methanol) H Extract Metabolites G->H I Store Samples at -80°C H->I J LC-MS or GC-MS Analysis K Data Processing & Isotopic Enrichment Calculation J->K

Caption: Workflow for minimizing isotopic dilution.

Dilution_Pathway cluster_dilution Sources of Isotopic Dilution tracer This compound (Tracer Input) intracellular_pool Intracellular Methionine-13C Pool tracer->intracellular_pool protein_synthesis Incorporation into New Proteins intracellular_pool->protein_synthesis Desired Pathway unlabeled_media Unlabeled Methionine (from non-dialyzed FBS) unlabeled_media->intracellular_pool Dilution protein_breakdown Unlabeled Methionine (from protein catabolism) protein_breakdown->intracellular_pool Dilution

Caption: Sources of isotopic dilution in tracer experiments.

References

Technical Support Center: Quantitative Analysis of DL-Methionine-13C Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Methionine-13C labeled peptides for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound labeling and why is it used in quantitative proteomics?

A1: this compound is a stable isotope-labeled version of the amino acid methionine, where the carbon atoms are replaced with the heavier isotope, Carbon-13. In quantitative proteomics, this technique, often used in the context of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for the accurate relative quantification of proteins between different cell populations.[1] One population of cells is grown in a medium containing the normal "light" methionine, while the other is grown in a medium with "heavy" this compound. When the protein samples from these populations are mixed and analyzed by mass spectrometry, the mass difference between the heavy and light methionine-containing peptides enables the precise measurement of changes in protein abundance.[2]

Q2: What is the typical workflow for a quantitative proteomics experiment using this compound labeling?

A2: The general workflow involves two main phases: an adaptation phase and an experimental phase.[3] In the adaptation phase, cells are cultured for several generations in a medium containing heavy this compound to ensure complete incorporation.[4] The experimental phase involves applying a specific treatment or condition to one of the cell populations (e.g., drug treatment vs. control). Afterwards, the cell populations are harvested, lysed, and the protein extracts are combined. The mixed protein sample is then digested into peptides, which are subsequently analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) for identification and quantification.[2][5]

Q3: How many cell doublings are required for complete incorporation of 13C-Methionine?

A3: For complete incorporation of the labeled amino acid, it is generally recommended that cells undergo at least five to six doublings in the SILAC medium.[2] This ensures that the cellular proteins are fully labeled with the heavy methionine, which is crucial for accurate quantification. Incomplete labeling can lead to an underestimation of protein upregulation and an overestimation of downregulation.[6]

Q4: Can methionine oxidation affect the quantitative analysis?

A4: Yes, methionine oxidation is a common post-translational modification that can occur spontaneously during sample preparation and analysis.[7] The oxidation of methionine to methionine sulfoxide adds 16 Da to the peptide mass, which can interfere with the mass spectrometry data and lead to inaccurate quantification.[8] It is crucial to take steps to minimize or account for methionine oxidation throughout the experimental workflow.

Q5: What is arginine-to-proline conversion and can it impact experiments using 13C-Methionine?

A5: Arginine-to-proline conversion is a metabolic process observed in some cell lines where labeled arginine is converted into labeled proline.[1] While this compound is the primary label in your experiment, SILAC experiments often use labeled arginine and lysine as well, as trypsin, a common enzyme for protein digestion, cleaves after these residues. If you are also using labeled arginine, this conversion can complicate data analysis for proline-containing peptides.[1] This issue is less of a direct concern if only methionine is being labeled, but it's an important consideration in broader SILAC experimental design.

Troubleshooting Guide

Issue 1: Incomplete Labeling with 13C-Methionine

  • Symptoms:

    • Low heavy-to-light (H/L) ratios for proteins that are expected to be upregulated.

    • A significant population of peptides from the "heavy" labeled sample is detected at the "light" mass.

    • Overall poor quantitative accuracy.

  • Possible Causes and Solutions:

CauseSolution
Insufficient Cell Doublings Ensure cells have undergone at least 5-6 doublings in the heavy medium to achieve >97% incorporation. Verify incorporation efficiency with a small-scale pilot experiment before proceeding with the main analysis.[2]
Presence of Unlabeled Methionine Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled methionine from the serum.[1] Ensure the base medium is completely devoid of "light" methionine.
Poor Cell Health Monitor cell viability and growth rate. Suboptimal growth conditions can affect protein turnover and incorporation of the labeled amino acid.

Issue 2: High Levels of Methionine Oxidation

  • Symptoms:

    • Prominent peaks corresponding to oxidized methionine-containing peptides in the mass spectra.

    • Difficulty in quantifying the intended non-oxidized peptides accurately.

    • Variability in oxidation levels between replicate experiments.

  • Possible Causes and Solutions:

CauseSolution
Oxidation during Sample Preparation Minimize exposure of the sample to air and light. Work quickly and keep samples on ice whenever possible. Consider adding antioxidants like DTT or using oxygen-depleted solvents.
Prolonged Digestion Times Optimize the enzymatic digestion protocol to be as short as possible while ensuring complete digestion.
Harsh Lysis Conditions Use lysis buffers and sonication conditions that are effective but gentle to minimize oxidative stress on the proteins.
Artifactual Oxidation during MS Analysis Optimize mass spectrometer source conditions to minimize in-source oxidation.

Issue 3: Low Peptide Identification and Poor Signal Intensity

  • Symptoms:

    • A low number of identified peptides and proteins from the mass spectrometry data.

    • Low signal-to-noise ratio for identified peptides.

    • Poor overall sensitivity of the experiment.

  • Possible Causes and Solutions:

CauseSolution
Inefficient Protein Extraction Use a robust lysis buffer and protein extraction protocol suitable for your cell type and subcellular fraction of interest. Ensure complete cell lysis.
Incomplete Protein Digestion Optimize the trypsin-to-protein ratio and digestion time. Ensure the digestion buffer has the optimal pH (around 8.0). Denature proteins effectively before adding trypsin.[9]
Peptide Loss During Sample Cleanup Use low-binding tubes and pipette tips. Optimize the desalting and cleanup steps to minimize peptide loss.
Suboptimal LC-MS/MS Parameters Optimize the liquid chromatography gradient and mass spectrometry parameters for peptide separation and detection.

Quantitative Data Summary

The following table provides an example of how quantitative data from a this compound labeling experiment can be presented. The "Heavy/Light Ratio" indicates the relative abundance of a protein in the "heavy" labeled sample compared to the "light" control sample.

Protein AccessionGene NameProtein NameNumber of Peptides QuantifiedHeavy/Light Ratiop-valueRegulation
P02768ALBSerum albumin151.050.85Unchanged
P60709ACTBActin, cytoplasmic 1120.980.91Unchanged
P12345XYZHypothetical protein XYZ82.540.001Upregulated
Q67890ABCHypothetical protein ABC50.450.005Downregulated
P98765DEFHypothetical protein DEF101.100.75Unchanged

Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound

  • Media Preparation: Prepare SILAC medium by supplementing a methionine-deficient DMEM or RPMI 1640 medium with either "light" (unlabeled) DL-Methionine or "heavy" (13C-labeled) DL-Methionine. Also, add dialyzed fetal bovine serum to a final concentration of 10%.

  • Cell Adaptation: Culture the cells in the "heavy" and "light" media for at least five to six passages to ensure complete incorporation of the labeled and unlabeled methionine.

  • Experimental Treatment: Once the cells are fully adapted, apply the experimental treatment (e.g., drug, growth factor) to the "heavy" labeled cells, while the "light" labeled cells serve as a control.

  • Cell Harvesting: After the treatment, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.

Protocol 2: Protein Extraction and Digestion

  • Cell Lysis: Resuspend the cell pellets from both "light" and "heavy" populations in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Lyse the cells on ice with sonication.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Pooling: Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Reduction and Alkylation: Reduce the disulfide bonds in the protein mixture with DTT and alkylate the resulting free thiols with iodoacetamide.

  • Protein Digestion: Dilute the protein mixture to reduce the concentration of denaturants and digest the proteins into peptides overnight at 37°C using trypsin.

  • Peptide Cleanup: Stop the digestion by adding formic acid. Desalt and concentrate the peptides using a C18 solid-phase extraction cartridge.

Protocol 3: LC-MS/MS Analysis

  • Peptide Separation: Resuspend the cleaned peptides in a suitable solvent and inject them into a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer. Separate the peptides using a gradient of increasing organic solvent.

  • Mass Spectrometry Analysis: Operate the mass spectrometer in a data-dependent acquisition mode, where the instrument cycles between acquiring a full scan MS spectrum and several MS/MS spectra of the most abundant peptide ions.

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify the peptides from the MS/MS spectra and to quantify the relative abundance of the "heavy" and "light" peptide pairs from the full scan MS spectra.[10]

Visualizations

Experimental_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase cluster_Processing Sample Processing cluster_Analysis Data Analysis Culture_Light Cell Culture ('Light' Met) Control Control Condition Culture_Light->Control Culture_Heavy Cell Culture ('Heavy' 13C-Met) Treatment Experimental Treatment Culture_Heavy->Treatment Harvest Harvest & Lyse Cells Control->Harvest Treatment->Harvest Quantify Quantify Protein Harvest->Quantify Mix Mix Light & Heavy Lysates (1:1) Quantify->Mix Digest Reduce, Alkylate & Digest Mix->Digest Cleanup Peptide Cleanup (C18) Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Identify Peptide Identification LCMS->Identify Quantify_MS Relative Quantification (H/L Ratios) LCMS->Quantify_MS

Caption: Experimental workflow for quantitative proteomics using this compound labeling.

Troubleshooting_Workflow Start Problem with Quantitative Data Incomplete_Labeling Incomplete Labeling? Start->Incomplete_Labeling Check_Doublings Check Cell Doublings (>5) Incomplete_Labeling->Check_Doublings Yes Methionine_Oxidation High Methionine Oxidation? Incomplete_Labeling->Methionine_Oxidation No Check_Media Use Dialyzed Serum & Met-free media Check_Doublings->Check_Media Check_Media->Methionine_Oxidation Optimize_Prep Optimize Sample Prep (Minimize exposure to air/light) Methionine_Oxidation->Optimize_Prep Yes Low_Signal Low Peptide ID / Signal? Methionine_Oxidation->Low_Signal No Optimize_Digestion Optimize Digestion Time Optimize_Prep->Optimize_Digestion Optimize_Digestion->Low_Signal Optimize_Extraction Optimize Protein Extraction Low_Signal->Optimize_Extraction Yes Data_Analysis Review Data Analysis Parameters Low_Signal->Data_Analysis No Optimize_Digestion2 Optimize Protein Digestion Optimize_Extraction->Optimize_Digestion2 Optimize_Cleanup Optimize Peptide Cleanup Optimize_Digestion2->Optimize_Cleanup Optimize_Cleanup->Data_Analysis

Caption: Troubleshooting workflow for common issues in quantitative proteomics experiments.

References

addressing matrix effects in mass spectrometry of DL-Methionine-13C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of DL-Methionine and its stable isotope-labeled internal standard, DL-Methionine-13C. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of DL-Methionine?

A1: Matrix effects are the alteration of ionization efficiency for DL-Methionine and its internal standard, this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate and imprecise quantification.[1][2][3][4] Common sources of matrix components include salts, proteins, lipids, and other endogenous molecules from biological samples.[2]

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically and physically almost identical to the analyte, DL-Methionine, and is therefore expected to behave similarly during sample preparation, chromatography, and ionization. The use of a SIL-IS is considered the gold standard for compensating for matrix effects because it can correct for variations in extraction efficiency and ionization suppression or enhancement.[5][6]

Q3: Can a stable isotope-labeled internal standard like this compound always perfectly correct for matrix effects?

A3: While highly effective, a SIL-IS may not always provide perfect correction. A phenomenon known as the "isotope effect" can sometimes cause slight differences in chromatographic retention times between the analyte and its labeled internal standard.[7] If the analyte and the SIL-IS do not co-elute perfectly, they may experience different degrees of matrix effects, leading to inaccurate quantification.[7] It is crucial to verify co-elution during method development.

Q4: What are the primary strategies to minimize matrix effects?

A4: The primary strategies to combat matrix effects can be categorized as follows:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is often very effective at producing cleaner extracts.[8]

  • Chromatographic Separation: Modifying the liquid chromatography (LC) method to achieve better separation between DL-Methionine and matrix components is a key strategy.[1][9]

  • Use of an Appropriate Internal Standard: Employing a stable isotope-labeled internal standard like this compound is the most common and effective way to compensate for matrix effects.[5]

  • Method of Standard Addition: This calibration technique can be effective in correcting for matrix effects, especially when a blank matrix is not available.[1][9][10]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that closely resembles the study samples can also help to compensate for matrix effects.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS analysis of DL-Methionine using this compound.

Issue Potential Cause Recommended Action
Poor Peak Shape or Tailing for DL-Methionine and/or this compound Interaction with active sites on the column; Inappropriate mobile phase pH.Consider a different LC column chemistry; Adjust mobile phase pH to ensure the analyte is in a single ionic form.
High Variability in Analyte Response Across Different Samples Significant and variable matrix effects between samples.Improve sample cleanup using a more rigorous technique like mixed-mode SPE; Evaluate the use of matrix-matched calibrants.
Inconsistent Analyte/Internal Standard Area Ratios The analyte and internal standard are not co-eluting perfectly and are experiencing different matrix effects.Optimize the chromatographic method to ensure co-elution; Investigate for potential deuterium isotope effect if a deuterated standard is used alongside the 13C-labeled one.[7]
Overall Low Signal Intensity (Ion Suppression) High concentration of co-eluting matrix components (e.g., phospholipids, salts).Enhance sample preparation to remove these components; Dilute the sample if sensitivity allows.[9]
Unexpectedly High Signal Intensity (Ion Enhancement) Co-eluting compounds are enhancing the ionization of the analyte.Improve chromatographic separation to resolve the analyte from the enhancing species.
Non-linear Calibration Curve in Matrix Matrix effects are concentration-dependent.Use a narrower calibration range; Employ a different calibration model (e.g., quadratic); Improve sample cleanup to reduce matrix load.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking

This protocol quantitatively determines the extent of matrix effects.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike DL-Methionine and this compound into the mobile phase or a pure solvent.

    • Set B (Post-Spiked Matrix): Extract a blank matrix sample (e.g., plasma, urine) using the intended sample preparation method. Spike DL-Methionine and this compound into the final extracted blank matrix.

    • Set C (Pre-Spiked Matrix): Spike DL-Methionine and this compound into the blank matrix before the extraction process.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

    • Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

      • A value close to 1.0 suggests that the internal standard effectively compensates for the matrix effect.[3]

Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for sample cleanup to reduce matrix interference.

Methodology:

  • Condition the SPE Cartridge: Wash the cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the stationary phase.

  • Load the Sample: Load the pre-treated sample (e.g., diluted plasma) onto the conditioned cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak solvent to remove loosely bound interfering compounds while retaining the analyte and internal standard.

  • Elute the Analyte: Elute DL-Methionine and this compound from the cartridge using a stronger solvent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow Workflow for Assessing and Mitigating Matrix Effects cluster_assessment Matrix Effect Assessment cluster_mitigation Matrix Effect Mitigation prep_A Set A: Neat Solution analysis_assess LC-MS/MS Analysis prep_A->analysis_assess prep_B Set B: Post-Spiked Matrix prep_B->analysis_assess prep_C Set C: Pre-Spiked Matrix prep_C->analysis_assess calc_mf Calculate Matrix Factor (MF) & Recovery (RE) analysis_assess->calc_mf sample_prep Optimized Sample Prep (e.g., SPE) calc_mf->sample_prep If MF is unacceptable chromatography Chromatographic Separation sample_prep->chromatography data_acquisition Data Acquisition with SIL-IS chromatography->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Workflow for the assessment and mitigation of matrix effects.

spe_protocol Solid-Phase Extraction (SPE) Protocol start Start condition 1. Condition SPE Cartridge (Methanol, then Water) start->condition load 2. Load Sample condition->load wash 3. Wash (Remove Interferences) load->wash elute 4. Elute Analyte (DL-Methionine & DL-Met-13C) wash->elute evap 5. Evaporate & Reconstitute elute->evap analyze Inject into LC-MS evap->analyze

Caption: A typical solid-phase extraction (SPE) workflow for sample cleanup.

References

ensuring purity and stability of DL-Methionine-13C for reproducible results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Methionine-13C. This resource is designed for researchers, scientists, and drug development professionals to ensure the purity and stability of this compound for reproducible experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Issue 1: Inconsistent or Poor Analytical Results

  • Q: My analytical results for this compound are inconsistent across different batches or experiments. What could be the cause?

    A: Inconsistent results can stem from issues with the purity or stability of your this compound standard. It is crucial to verify the integrity of your standard.

    • Purity Verification: The chemical and isotopic purity of your this compound may have been compromised. This can be due to improper storage or handling, leading to degradation or contamination. It is recommended to perform a purity analysis using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Stability Concerns: this compound, like other amino acids, can degrade over time, especially if not stored under the recommended conditions.[1] Degradation can lead to the formation of impurities that may interfere with your analysis.

    • Solution:

      • Always store this compound according to the manufacturer's instructions, typically at low temperatures and protected from light and moisture.

      • Avoid repeated freeze-thaw cycles of stock solutions.[1]

      • Regularly check the purity of your standard, especially for long-term studies.

      • If degradation is suspected, use a freshly opened vial of this compound for comparison.

Issue 2: Low Signal Intensity in Mass Spectrometry

  • Q: I am observing a low or no signal for my this compound internal standard in my LC-MS or GC-MS analysis. What should I do?

    A: A low signal from your stable isotope-labeled internal standard can be due to several factors ranging from sample preparation to instrument settings.[1]

    • Improper Storage and Handling: Degradation due to incorrect storage can lead to a lower concentration of the active compound.[1]

    • Pipetting or Dilution Errors: Inaccurate preparation of stock or working solutions can result in a lower than expected concentration.

    • Degradation in Matrix: The biological matrix you are working with may contain enzymes or other components that degrade this compound.[1]

    • Ion Suppression: In LC-MS, co-eluting compounds from the matrix can suppress the ionization of your analyte, leading to a reduced signal.[2][3]

    • Solution:

      • Verify the storage conditions and preparation of your solutions. Ensure pipettes are calibrated.

      • Perform a stability assessment by incubating this compound in the biological matrix for a period of time and analyzing the recovery.[1]

      • Optimize your chromatographic method to separate this compound from interfering matrix components.

      • Experiment with different ionization sources or parameters on your mass spectrometer.

Issue 3: High Variability in Internal Standard Peak Area

  • Q: The peak area of my this compound internal standard is highly variable across my sample batch. Why is this happening?

    A: High variability in the internal standard response can compromise the accuracy and precision of your quantitative results.[1]

    • Inconsistent Sample Preparation: Variations in extraction recovery between samples can lead to inconsistent internal standard levels.[1]

    • Matrix Effects: If the composition of the matrix varies between samples, it can cause differential ion suppression or enhancement.[2]

    • Instrument Instability: Fluctuations in the performance of the autosampler, pump, or mass spectrometer can also contribute to variability.

    • Solution:

      • Standardize your sample preparation workflow to ensure consistency.

      • Use a sample cleanup method like solid-phase extraction (SPE) to minimize matrix effects.

      • Perform regular maintenance and calibration of your analytical instruments.

      • Monitor system suitability by injecting a standard solution at regular intervals throughout the sample run.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for this compound?

    A: To ensure stability, this compound should be stored in a well-closed container, protected from light, at a cool and dry place.[4] For long-term storage, temperatures of -20°C are often recommended.[5] Always refer to the manufacturer's certificate of analysis for specific storage instructions.

  • Q2: How can I determine the isotopic purity of my this compound?

    A: The isotopic purity, or isotopic enrichment, can be determined using mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is a common technique where the relative abundance of the 13C-labeled isotopologue is compared to the unlabeled (M+0) species.[6][7]

  • Q3: What are the common impurities that can be found in this compound?

    A: Potential impurities can include the unlabeled DL-Methionine, other amino acids, and degradation products such as methionine sulfoxide or methionine sulfone, which can form upon oxidation.[8] The presence of unlabeled analyte in the stable isotope-labeled internal standard can lead to inaccurate quantification.[1]

  • Q4: Can I use this compound directly after dissolving it in a buffer?

    A: It is recommended to use freshly prepared solutions. The stability of this compound in solution can be pH and temperature-dependent. For critical applications, it is advisable to perform a stability study of the solution under your experimental conditions.

  • Q5: What is the expected mass shift for this compound in mass spectrometry?

    A: The mass shift depends on the number and position of the 13C atoms in the molecule. For DL-Methionine-1-13C, a mass shift of M+1 is expected.[9] For uniformly labeled DL-Methionine (13C5), the mass shift would be M+5.[10] Always check the product specifications for the exact labeling pattern.

Quantitative Data Summary

The following tables summarize key quantitative data for ensuring the quality of this compound.

Table 1: Typical Quality Specifications for this compound

ParameterSpecification RangeAnalytical Method
Chemical Purity≥98%HPLC, GC
Isotopic Enrichment≥99 atom % 13CMass Spectrometry, NMR
Optical PurityEnantiomeric excess (as specified)Chiral HPLC
Loss on Drying≤0.5%Gravimetric

Data compiled from various supplier specifications.[4][9][11]

Table 2: Recommended Storage Conditions and Stability

ConditionTemperatureLight/MoistureExpected Stability
Long-term (Solid)-20°CProtected>1 year (refer to expiry date)
Short-term (Solid)2-8°CProtectedMonths
Working Solution2-8°CProtectedDays (stability should be verified)
Freeze-Thaw CyclesAvoid-Can lead to degradation

General guidelines based on best practices for stable isotope-labeled compounds.[1][5]

Experimental Protocols

Protocol 1: Determination of Chemical Purity by HPLC

This protocol provides a general method for determining the chemical purity of this compound.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of methanol and a phosphate buffer (e.g., 0.05M) at a specific pH (e.g., pH 3.2).[12]

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase or a compatible solvent to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to a known concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

    • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Analysis: Inject the standard solutions to create a calibration curve. Inject the sample solution and determine the concentration of this compound. Purity is calculated by comparing the peak area of the main component to the total area of all peaks.

Protocol 2: Determination of Isotopic Enrichment by GC-MS

This protocol outlines a general procedure for determining the isotopic enrichment of this compound.

  • Derivatization: To make this compound volatile for GC analysis, a derivatization step is necessary. A common method is esterification followed by acylation (e.g., using butanol/acetyl chloride and then trifluoroacetic anhydride).[13]

  • Standard and Sample Preparation: Prepare derivatized standards of known isotopic enrichment and the derivatized sample of this compound.

  • GC-MS Conditions:

    • GC Column: A suitable capillary column (e.g., Rtx-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[13]

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to separate the analyte from any impurities.

    • MS Ionization: Electron Impact (EI).

    • MS Detection: Scan or Selected Ion Monitoring (SIM) mode to monitor the molecular ions or characteristic fragment ions of the labeled and unlabeled methionine derivative.

  • Data Analysis: Determine the ion abundance ratios of the 13C-labeled isotopologue to the unlabeled isotopologue. The isotopic enrichment is calculated from these ratios after correcting for the natural abundance of isotopes.

Visualizations

Experimental_Workflow_Purity_Analysis cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Interpretation start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve filter Filter solution dissolve->filter hplc HPLC Analysis filter->hplc For Chemical Purity gcms GC-MS Analysis (after derivatization) filter->gcms For Isotopic Enrichment purity Determine Chemical Purity hplc->purity enrichment Determine Isotopic Enrichment gcms->enrichment

Caption: Workflow for Purity and Isotopic Enrichment Analysis.

Troubleshooting_Logic cluster_purity Purity & Stability Issues cluster_analytical Analytical Method Issues cluster_solution Potential Solutions start Inconsistent Experimental Results? check_storage Verify Storage Conditions start->check_storage Yes check_instrument Calibrate & Maintain Instrument start->check_instrument No, results are consistently poor check_handling Review Handling Procedures (e.g., freeze-thaw) check_storage->check_handling run_purity_test Perform Purity Analysis (HPLC/GC-MS) check_handling->run_purity_test new_standard Use a New Standard run_purity_test->new_standard Purity/Stability Issue Found optimize_method Optimize Separation & Detection check_instrument->optimize_method check_matrix Investigate Matrix Effects optimize_method->check_matrix improve_protocol Refine Experimental Protocol check_matrix->improve_protocol Method Issue Identified reproducible_results Achieve Reproducible Results new_standard->reproducible_results improve_protocol->reproducible_results

Caption: Troubleshooting Logic for Inconsistent Results.

References

overcoming common issues in DL-Methionine-13C based metabolic flux analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Methionine-¹³C based Metabolic Flux Analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental and computational aspects of ¹³C-MFA with a focus on methionine metabolism.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in using DL-Methionine-¹³C for metabolic flux analysis?

A1: The primary challenges include achieving an isotopic steady state, which can be difficult due to the mixing of intracellular and extracellular methionine pools.[1][2] Another challenge is the accurate quantification of fluxes through interconnected pathways like transmethylation and polyamine biosynthesis. Additionally, analytical errors during sample preparation and mass spectrometry can introduce variability, and a poor fit between the experimental data and the metabolic model can lead to inaccurate flux estimations.[3]

Q2: How do I choose the correct ¹³C-labeled methionine tracer for my experiment?

A2: The choice of the isotopic tracer is critical and depends on the specific metabolic pathways you aim to investigate. For instance, using [methyl-¹³C]methionine is ideal for tracing the methyl group in methylation reactions, while using uniformly labeled [U-¹³C]methionine allows for the tracking of the carbon backbone through various metabolic routes, including transsulfuration and polyamine synthesis. The selection of the tracer should be guided by in silico experimental design to ensure it provides sufficient labeling information for the fluxes of interest.[3]

Q3: What are the key sources of error in labeling measurements for ¹³C-MFA?

A3: Accurate labeling measurements are crucial for reliable flux estimations.[3] Common sources of error include:

  • Background noise and low signal intensity in the mass spectrometer.

  • Overlapping peaks from co-eluting compounds.

  • Inaccurate correction for the natural abundance of ¹³C.[3][4]

  • Inconsistencies in sample preparation, such as metabolite extraction and derivatization.[3]

Q4: My flux confidence intervals are very wide. What does this signify and how can I improve them?

A4: Wide confidence intervals indicate a high degree of uncertainty in the estimated flux value, meaning the flux is poorly determined by the experimental data.[3][4] This can be due to several factors:

  • Insufficient Labeling Information: The selected tracer may not produce enough labeling variation in the metabolites related to the flux of interest.[3]

  • Redundant or Cyclic Pathways: The structure of the metabolic network can make it challenging to resolve certain fluxes independently.[3]

  • High Measurement Noise: Large errors in the labeling data will propagate to the flux estimates.[3]

To improve confidence intervals, consider using a more informative tracer, increasing the number of biological and technical replicates, and refining analytical protocols to reduce measurement noise.[3][4]

Troubleshooting Guides

Issue 1: Poor Fit Between Simulated and Measured Labeling Data

A common problem in ¹³C-MFA is a high sum of squared residuals (SSR), which indicates a poor fit between the model-simulated and experimentally measured isotopic labeling data. An acceptable fit is essential for the credibility of the estimated fluxes.[3]

Troubleshooting Workflow for Poor Model Fit

G start Poor Goodness-of-Fit (High Chi-Square) model_check Review Metabolic Network Model start->model_check data_check Review Measurement Data start->data_check steadystate_check Verify Steady State Assumption start->steadystate_check model_check->data_check No Errors model_correct Correct Model (Reactions, Atom Transitions, Compartmentation) model_check->model_correct Errors Found data_check->steadystate_check No Errors data_correct Correct Data (Re-run Samples, Check Natural Abundance Correction) data_check->data_correct Errors Found inst_mfa Consider Instationary MFA (INST-MFA) steadystate_check->inst_mfa Not at Steady State end_bad Re-evaluate Experiment Design steadystate_check->end_bad At Steady State, Still Poor Fit end_good Acceptable Fit model_correct->end_good data_correct->end_good inst_mfa->end_good

Troubleshooting workflow for a poor model fit in ¹³C-MFA.
Possible Cause Troubleshooting Steps
Incorrect Metabolic Network Model 1. Verify Reactions: Ensure all relevant metabolic reactions are included in your model. Missing reactions can lead to a poor fit.[4] 2. Check Atom Transitions: Double-check the atom mapping for all reactions to ensure they are correct.[4] 3. Consider Compartmentation: For eukaryotic cells, ensure that subcellular compartments and the transport reactions between them are accurately represented.[3]
Inaccurate Measurement Data 1. Review Raw Data: Examine the raw mass spectrometry (MS) or nuclear magnetic resonance (NMR) data for any anomalies or sources of error.[4] 2. Check Data Correction: Ensure that corrections for natural isotope abundances have been applied correctly.[3][4] 3. Re-run Samples: If significant measurement error is suspected, consider re-analyzing the samples.[4]
Violation of Metabolic Steady State 1. Verify Steady State: Confirm that the cells were in a metabolic and isotopic steady state during the labeling experiment.[3][4] For non-stationary experiments, ensure the dynamic model is appropriate.[4] 2. Extend Labeling Time: If not at a steady state, extend the labeling period and re-sample.[3] 3. Consider Instationary MFA (INST-MFA): If achieving a steady state is not feasible, consider using INST-MFA methods that do not require this assumption.[3]

Issue 2: Incomplete Isotopic Labeling or Failure to Reach Steady State

A fundamental assumption for standard ¹³C-MFA is that the system has reached an isotopic steady state, where the labeling of intracellular metabolites is stable over time.[3]

Possible Cause Troubleshooting Steps
Insufficient Labeling Time Extend the duration of cell culture with the ¹³C-labeled methionine to allow for complete labeling of all relevant metabolite pools. The time required to reach isotopic steady state varies for different metabolic pathways.[5]
Large Extracellular Pools The mixing of intracellular and extracellular methionine pools can prevent reaching a true isotopic steady state due to the large size of the media pool.[1][2] In such cases, measuring the isotope-labeling kinetics of both intracellular and extracellular methionine is recommended, and an instationary MFA approach may be necessary.[1][2]
Metabolic Inactivity If cells are not metabolically active (e.g., due to nutrient limitation or toxicity), they will not incorporate the labeled tracer. Ensure optimal cell culture conditions and verify cell viability.

Experimental Protocols

Key Experiment: ¹³C-Methionine Labeling in Cell Culture

This protocol outlines the general steps for labeling cellular metabolites using DL-Methionine-¹³C.

1. Media Preparation:

  • Prepare custom cell culture medium that is deficient in methionine.

  • Supplement the medium with a known concentration of the desired DL-Methionine-¹³C isotopologue (e.g., [U-¹³C₅]-DL-Methionine).

  • Ensure all other media components are at their standard concentrations. For mammalian cell culture, the use of dialyzed fetal bovine serum is recommended to avoid interference from unlabeled amino acids in the serum.[5]

2. Cell Seeding and Growth:

  • Seed cells at a density that will allow for exponential growth throughout the labeling period.

  • Culture cells in standard, unlabeled medium until they reach the desired confluence or cell number.

3. Isotope Labeling:

  • Remove the unlabeled medium and wash the cells with phosphate-buffered saline (PBS) to remove any residual unlabeled methionine.

  • Add the pre-warmed ¹³C-methionine-containing medium to the cells.

  • Incubate the cells for a predetermined period to allow for the incorporation of the labeled methionine and to reach isotopic steady state. This duration should be optimized for the specific cell line and pathways of interest.[5]

4. Metabolite Extraction:

  • Rapidly quench metabolism to prevent further metabolic activity. This is often achieved by aspirating the medium and adding a cold solvent, such as liquid nitrogen or a cold methanol/water mixture.

  • Scrape the cells in the presence of the extraction solvent.

  • Collect the cell lysate and centrifuge to pellet cellular debris.

  • Collect the supernatant containing the metabolites.

5. Sample Derivatization for GC-MS Analysis:

  • Dry the metabolite extract, typically under a stream of nitrogen gas.

  • Derivatize the amino acids to make them volatile for gas chromatography. A common method is the formation of N-acetyl methyl esters.[6] This involves a two-step process of esterification followed by acetylation.[7]

6. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Separate the derivatized amino acids on a suitable GC column.

  • Analyze the mass isotopomer distributions of methionine and other relevant amino acids and metabolites using the mass spectrometer.

Signaling Pathways and Workflows

DL-Methionine-¹³C Metabolic Flux Analysis Workflow

cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_comp Computational Phase A Cell Culture with DL-Methionine-13C B Metabolite Quenching & Extraction A->B C Sample Derivatization B->C D GC-MS Analysis C->D E Mass Isotopomer Distribution (MID) Data D->E G Flux Estimation (e.g., INCA, METRAN) E->G F Metabolic Model Construction F->G H Statistical Analysis (Goodness-of-Fit) G->H I Metabolic Flux Map H->I

A typical workflow for a ¹³C-MFA experiment.
Simplified Methionine Metabolism

Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation) Spermidine Spermidine/Spermine SAM->Spermidine Propylamine Transfer MTA Methylthioadenosine (MTA) SAM->MTA Polyamine Synthesis HCY Homocysteine SAH->HCY SAHH HCY->Met Remethylation CBS Cystathionine HCY->CBS Transsulfuration Cys Cysteine CBS->Cys MTA->Met Salvage Pathway

Key pathways in methionine metabolism.

References

Technical Support Center: Optimizing Fasting Times for In Vivo 13C Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in in vivo 13C labeling studies. The following sections offer insights into optimizing fasting times to ensure robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary purpose of fasting animals before a 13C labeling study?

Fasting is a critical step to reduce the background levels of unlabeled endogenous metabolites, particularly glucose from dietary sources.[1] This "resets" the metabolic state, allowing for a clearer and more accurate measurement of the incorporation of the 13C-labeled tracer into various metabolic pathways.[2] By minimizing the dilution of the labeled substrate with unlabeled counterparts, fasting enhances the signal-to-noise ratio, leading to more significant and interpretable labeling patterns.

Q2: How long should I fast my mice before initiating the 13C tracer infusion?

The optimal fasting duration is not a one-size-fits-all parameter and is highly dependent on the tissue of interest and the specific metabolic pathway being investigated.[2][3] While longer fasting periods can further reduce background unlabeled metabolites, they can also induce significant metabolic shifts, such as increased reliance on fatty acid oxidation and ketogenesis, which may not be the physiological state you aim to study.[4]

A recent study suggests that for general metabolic studies in mice, a 6-hour fast is often a good starting point, as it is sufficient to stabilize blood glucose levels without causing drastic metabolic reprogramming.[5][6] However, for certain tissues, the optimal time can vary. For instance, labeling in the heart may be improved with no fasting period, whereas most other organs benefit from a 3-hour fast.[2][3]

Q3: What are the potential consequences of an inappropriate fasting time?

  • Too short of a fast: This can lead to high background levels of unlabeled metabolites from recent food intake. This will dilute the 13C tracer, resulting in low isotopic enrichment in downstream metabolites and potentially masking the biological effects you are studying.

  • Too long of a fast: Prolonged fasting (e.g., 12-24 hours) can significantly alter the metabolic state of the animal.[2][3] This can lead to the activation of stress-related pathways and a shift away from glucose metabolism towards fatty acid oxidation and gluconeogenesis.[4][7] These changes might not be relevant to the research question and can complicate the interpretation of labeling data. For example, after 6 hours of fasting, mice may begin to utilize lipolysis for energy.[5]

Q4: My 13C labeling enrichment is very low. Could the fasting time be the issue?

Low 13C enrichment is a common problem that can stem from several factors, with fasting time being a key variable.

  • Troubleshooting Steps:

    • Review your fasting protocol: Was the fasting period strictly adhered to? Ensure that animals did not have access to any food, including residual chow in their cages.

    • Consider the tissue: As mentioned, optimal fasting times are tissue-specific. If you are studying a tissue with high metabolic turnover, a shorter or even no fasting period might be more appropriate.[3]

    • Evaluate the tracer dose and administration route: Insufficient tracer dosage or an inappropriate administration method (e.g., oral gavage vs. intravenous infusion) can also lead to low enrichment.[8] Bolus injections followed by continuous infusion are often preferred to rapidly achieve and maintain isotopic steady state.[1]

    • Check for metabolic steady state: It is crucial to ensure that the metabolic system is in a pseudo-steady state during the labeling experiment.[9] This means that metabolite concentrations are stable over time. Significant metabolic fluctuations during the experiment can affect tracer incorporation.

Q5: How do I know if my system has reached an isotopic steady state?

Isotopic steady state is achieved when the 13C enrichment in a particular metabolite becomes stable over time.[9][10] To determine this, you can perform a time-course experiment where you collect samples at multiple time points after initiating the tracer infusion.[11][12] Plotting the 13C enrichment of key metabolites against time will reveal when a plateau is reached, indicating isotopic steady state. For example, in a study infusing [U-13C]glucose in mice, maximal enrichment in the heart for glucose, lactate, and alanine was observed after approximately 20 minutes.[11][12]

Data Summary: Fasting Times and Their Effects

The following table summarizes fasting durations cited in various in vivo 13C labeling studies and their reported outcomes.

Fasting DurationAnimal ModelTracerKey FindingsReference
No Fasting Mouse[13C6]-glucoseBetter labeling in the heart compared to a 3-hour fast.[2][3]
3 hours Mouse[13C6]-glucoseImproved overall TCA cycle labeling in most organs compared to no fast.[3]
5-6 hours Mouse[U-13C]-glucoseRecommended to synchronize the post-gastrointestinal absorption state.[13]
6 hours Mouse[U-13C]glucoseA common duration used before glucose infusion in cardiac metabolism studies.[11][12]
6-8 hours Mouse[U-¹³C₆]-D-GlucoseRecommended to reduce background from dietary glucose.[1]
Up to 24 hours MouseNot specifiedFasting durations in metabolic studies can range from 3 to 24 hours.[3]

Experimental Protocols

Below are detailed methodologies for key experiments related to in vivo 13C labeling.

Protocol 1: Bolus plus Continuous Infusion of [U-13C]glucose

This method is designed to achieve a rapid isotopic steady state.[1]

  • Animal Preparation:

    • Fast mice for 6-8 hours with free access to water.[1]

    • For stress-free, continuous infusion, surgically implant a catheter into the jugular vein 3-5 days prior to the experiment to allow for recovery.[1]

  • Tracer Preparation:

    • Prepare a 200 mg/mL stock solution of [U-¹³C₆]-D-Glucose in sterile 0.9% saline.[1]

  • Tracer Administration:

    • Anesthetize the mouse (e.g., with 1.5% isoflurane).[11][12]

    • Administer an initial intraperitoneal bolus of 0.4 mg/g [U-13C]glucose.[11][12]

    • Immediately begin a continuous tail vein infusion of 0.012 mg·g⁻¹·min⁻¹ at a rate of 150 µL/h.[11][12]

    • Continue the infusion for the desired duration (e.g., 30 minutes, as determined by kinetic analysis).[11][12]

  • Sample Collection:

    • At the end of the infusion period, collect blood via cardiac puncture.[13]

    • Immediately euthanize the animal via an approved method (e.g., cervical dislocation under anesthesia).[1]

    • Quickly dissect the tissues of interest and freeze-clamp them in liquid nitrogen to quench metabolism.[13]

    • Store all samples at -80°C until metabolite extraction.[1]

Protocol 2: Metabolite Extraction from Tissues
  • Reagents:

    • 80% Methanol (pre-chilled to -80°C)

    • HPLC-grade water

    • Chloroform[1]

  • Procedure:

    • Weigh approximately 20-50 mg of frozen tissue.

    • Homogenize the tissue in 1 mL of ice-cold 80% methanol.

    • Add 500 µL of ice-cold water and vortex thoroughly.

    • Add 1 mL of ice-cold chloroform and vortex for 10 minutes at 4°C.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C to separate the polar (aqueous), non-polar (organic), and protein/lipid pellet phases.[1]

    • Collect the desired phase for analysis by LC-MS or NMR.

Visualizations

Signaling Pathways and Experimental Workflows

Fasting_Metabolic_Switch Fed_State Fed State (High Glucose) Fasting Fasting Fed_State->Fasting Insulin ↑ Insulin Fed_State->Insulin stimulates Glucagon ↑ Glucagon Fasting->Glucagon stimulates Adipose_Tissue Adipose Tissue Lipolysis Lipolysis Adipose_Tissue->Lipolysis Liver Liver Ketogenesis Ketogenesis Liver->Ketogenesis Muscle_Brain Muscle & Brain Energy_Ketones Energy from Ketones & FFAs Muscle_Brain->Energy_Ketones Glycolysis Glycolysis Insulin->Glycolysis promotes Glucagon->Adipose_Tissue acts on Glucagon->Liver acts on Energy_Glucose Energy from Glucose Glycolysis->Energy_Glucose FFA Free Fatty Acids (FFAs) Lipolysis->FFA FFA->Liver transport FFA->Muscle_Brain transport Ketones Ketones Ketogenesis->Ketones Ketones->Muscle_Brain transport

Caption: Metabolic switch from glucose to ketone and fatty acid metabolism during fasting.

Experimental_Workflow Start Start Fasting 1. Animal Fasting (e.g., 6 hours) Start->Fasting Tracer_Admin 2. 13C Tracer Administration (Bolus + Infusion) Fasting->Tracer_Admin Labeling 3. In Vivo Labeling (e.g., 30 min) Tracer_Admin->Labeling Sample_Collection 4. Tissue & Blood Collection Labeling->Sample_Collection Metabolite_Extraction 5. Metabolite Extraction Sample_Collection->Metabolite_Extraction Analysis 6. LC-MS / NMR Analysis Metabolite_Extraction->Analysis Data_Processing 7. Data Processing & Flux Analysis Analysis->Data_Processing End End Data_Processing->End TCA_Cycle_Labeling cluster_TCA TCA Cycle (1st Turn) Glucose [U-13C]Glucose (M+6) Pyruvate Pyruvate (M+3) Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA PDH OAA_anaplerotic Oxaloacetate (M+3) Pyruvate->OAA_anaplerotic Anaplerosis Citrate Citrate (M+2) AcetylCoA->Citrate Oxaloacetate_unlabeled Oxaloacetate (M+0) Oxaloacetate_unlabeled->Citrate aKG α-Ketoglutarate (M+2) Citrate->aKG Succinate Succinate (M+2) aKG->Succinate Fumarate Fumarate (M+2) Succinate->Fumarate Malate Malate (M+2) Fumarate->Malate Oxaloacetate_labeled Oxaloacetate (M+2) Malate->Oxaloacetate_labeled Oxaloacetate_labeled->AcetylCoA 2nd Turn PC Pyruvate Carboxylase Malate_anaplerotic Malate (M+3) OAA_anaplerotic->Malate_anaplerotic

References

Validation & Comparative

A Researcher's Guide to DL-Methionine-¹³C and L-Methionine-¹³C in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of isotopic tracer is critical for the precision and relevance of metabolic study outcomes. This guide provides a comprehensive comparison of DL-Methionine-¹³C and L-Methionine-¹³C, offering insights into their respective metabolic fates, experimental applications, and data interpretation.

Stable isotope-labeled methionine, particularly with ¹³C, is a powerful tool for tracing the intricate pathways of one-carbon metabolism, protein synthesis, and transsulfuration. The two primary forms available are the biologically active L-isomer (L-Methionine-¹³C) and the racemic mixture of D- and L-isomers (DL-Methionine-¹³C). While both can serve as tracers, their metabolic handling differs significantly, impacting the design and interpretation of research studies.

Core Metabolic Differences: The Significance of Stereoisomerism

L-methionine is the natural, biologically active form of the amino acid, directly participating in metabolic processes.[1][2][3] In contrast, DL-methionine is a synthetic mixture containing equal parts L-methionine and D-methionine.[1][4] The D-isomer is not directly usable by most organisms and must first be converted to L-methionine.[4][5][6] This conversion is a two-step enzymatic process primarily occurring in the liver and kidneys, involving D-amino acid oxidase (DAAO) and a transaminase.[1][4] This enzymatic conversion step for the D-isomer within DL-Methionine-¹³C can introduce kinetic differences in the appearance of the ¹³C label in downstream metabolites compared to the direct utilization of L-Methionine-¹³C.

Performance in Metabolic Tracer Studies: A Quantitative Comparison

The differential metabolism of D- and L-isomers has direct implications for tracer studies. The conversion of D-methionine to L-methionine can be a rate-limiting step, potentially leading to delayed and less efficient incorporation of the ¹³C label into the metabolic pool when using DL-Methionine-¹³C.

One of the most direct applications for comparing these tracers is the ¹³C-Methionine Breath Test, a non-invasive method to assess hepatic mitochondrial function.[7][8][9] A key study directly compared the performance of [methyl-¹³C]-methionine (a form of L-Methionine-¹³C) and L-methionine-1-¹³COOH in healthy subjects. The results, summarized in the table below, demonstrate a significant difference in the recovery of ¹³CO₂ in the breath, indicating different metabolic fates of the labeled carbon.

TracerMean Age of Subjects (Years)Basal ¹³CO₂ Recovery (%cum-dose at 120 min)Post-Ethanol ¹³CO₂ Recovery (%cum-dose at 120 min)Key Finding
[methyl-¹³C]-methionine30.5 ± 3.14.07 ± 0.82.16 ± 0.9Lower recovery suggests the methyl carbon is less readily oxidized to CO₂.
L-methionine-1-¹³COOH30.5 ± 3.110.25 ± 1.05.03 ± 1.8Higher recovery indicates the carboxyl carbon is more directly channeled into the Krebs cycle for oxidation.[10]

Data from a study comparing two different ¹³C-labeled L-methionines, highlighting how the position of the label impacts metabolic tracing.[10]

While direct comparative studies for DL-Methionine-¹³C versus L-Methionine-¹³C in breath tests are less common, data from animal nutrition studies consistently show that L-methionine is more bioavailable and efficient for growth than DL-methionine, particularly in younger animals where D-amino acid oxidase activity may be lower.[5][6]

Experimental Protocols

¹³C-Methionine Breath Test for Hepatic Mitochondrial Function

This non-invasive test measures the rate of ¹³CO₂ exhalation following the administration of ¹³C-labeled methionine, reflecting hepatic mitochondrial oxidation.

Protocol:

  • Subject Preparation: Subjects should fast for at least 8 hours prior to the test. Smoking and consumption of carbonated beverages should be avoided.[9]

  • Baseline Sample: A baseline breath sample is collected into a collection bag before the tracer is administered.

  • Tracer Administration: A weight-based dose (e.g., 2 mg/kg body weight) of L-[1-¹³C]methionine dissolved in water is administered orally or intravenously.[7][8]

  • Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 10-20 minutes) for a period of 90-120 minutes.[7][10]

  • Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the breath samples is analyzed using isotope ratio mass spectrometry (IRMS) or non-dispersive isotope-selective infrared spectroscopy (NDIRS).

  • Data Calculation: The results are typically expressed as the cumulative percentage of the ¹³C dose recovered (%cum-dose) over time.

¹³C-Metabolic Flux Analysis (MFA)

This technique quantifies the rates (fluxes) of metabolic pathways in a biological system at steady state.

General Workflow:

  • Cell Culture: Cells are cultured in a defined medium containing the ¹³C-labeled methionine tracer. Parallel cultures with different ¹³C-labeled tracers can enhance the precision of flux estimations.[11][12]

  • Isotopic Steady State: The cells are grown for a sufficient period to reach an isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant.

  • Metabolite Extraction: Intracellular metabolites are extracted from the cells.

  • Isotopomer Analysis: The mass isotopomer distributions of key metabolites (e.g., protein-bound amino acids) are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[11][12]

  • Computational Modeling: The isotopic labeling data, along with other measured rates (e.g., substrate uptake, product secretion), are used as inputs for a metabolic network model to calculate intracellular fluxes.

Key Metabolic Pathways and Experimental Workflows

Methionine Metabolism Signaling Pathway

Methionine is a central hub in cellular metabolism, connecting several crucial pathways. The diagram below illustrates the major metabolic fates of methionine.

MethionineMetabolism cluster_0 Methionine Cycle cluster_1 Transsulfuration Pathway Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Proteins Protein Synthesis Met->Proteins SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation (DNA, RNA, proteins) SAM->Methylation Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS, MTHFR Cystathionine Cystathionine Hcy->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine GSH Glutathione (GSH) Cysteine->GSH

Caption: Overview of major methionine metabolic pathways.

Experimental Workflow for ¹³C-Methionine Breath Test

The following diagram outlines the key steps in performing a ¹³C-Methionine Breath Test.

BreathTestWorkflow Fasting Subject Fasting (8h) Baseline Collect Baseline Breath Sample Fasting->Baseline Administer Administer L-Methionine-¹³C Baseline->Administer Collect Collect Serial Breath Samples (e.g., every 10-20 min for 120 min) Administer->Collect Analyze Analyze ¹³CO₂/¹²CO₂ Ratio (IRMS/NDIRS) Collect->Analyze Calculate Calculate Cumulative ¹³C Recovery Analyze->Calculate Result Assessment of Hepatic Mitochondrial Function Calculate->Result

Caption: Workflow for the ¹³C-Methionine Breath Test.

Logical Flow for Choosing Between DL- and L-Methionine-¹³C

The choice between DL-Methionine-¹³C and L-Methionine-¹³C depends on the specific research question. This diagram provides a logical framework for this decision.

IsotopeChoice Question Primary Research Question? Kinetics Is the kinetics of ¹³C incorporation critical? Question->Kinetics WholeBody Focus on whole-body metabolism and D-isomer fate? Question->WholeBody Kinetics->WholeBody No UseL Use L-Methionine-¹³C Kinetics->UseL Yes WholeBody->UseL No, focus on direct L-pathway ConsiderDL Consider DL-Methionine-¹³C WholeBody->ConsiderDL Yes UseBoth Consider using both for comparative analysis ConsiderDL->UseBoth

Caption: Decision tree for selecting the appropriate ¹³C-methionine isomer.

Conclusion

For metabolic studies requiring high precision and a clear understanding of the kinetics of the biologically active pathway, L-Methionine-¹³C is the preferred tracer . Its direct incorporation into metabolic pathways avoids the confounding variable of D- to L-isomer conversion.

DL-Methionine-¹³C may be considered in specific contexts , such as studies focused on the overall metabolic fate of synthetic methionine sources, including the efficiency and capacity of D-isomer conversion. However, researchers must be aware of the potential for altered kinetics and incomplete utilization of the D-¹³C component, which could complicate data interpretation.

Ultimately, the choice of tracer should be guided by the specific research question and a thorough understanding of the metabolic differences between these two forms of methionine.

References

Assessing the Metabolic Equivalence of Different Isotopically Labeled Methionines: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotopically labeled methionine is a cornerstone of metabolic research, enabling the precise tracking of this essential amino acid through various physiological and pathological processes. The choice of isotope can significantly influence experimental outcomes and their interpretation. This guide provides an objective comparison of the metabolic equivalence of commonly used isotopically labeled methionines, supported by experimental data, to aid researchers in selecting the most appropriate tracer for their studies.

Key Performance Indicators: A Tabular Comparison

The metabolic fate of methionine can be traced through its incorporation into proteins (protein synthesis) and its role as a methyl donor in the methionine cycle. The following tables summarize quantitative data from studies comparing different isotopically labeled methionines in human and in vitro models.

Table 1: In Vivo Human Methionine Metabolism using [methyl-D₃]- and [1-¹³C]-Methionine

This table presents the kinetic aspects of methionine metabolism in healthy young men during fed and postabsorptive (PA) states, as determined by a 5-hour constant intravenous infusion of [methyl-²H₃]- and [1-¹³C]methionine.

Metabolic ParameterIsotopic TracerPostabsorptive (PA) State (μmol·kg⁻¹·h⁻¹)Fed State (μmol·kg⁻¹·h⁻¹)
Protein Synthesis (S) [1-¹³C]Methionine20 ± 0.526 ± 2.5
Protein Breakdown (B) [1-¹³C]Methionine24 ± 0.518 ± 2
Transmethylation (TM) [methyl-²H₃]Methionine5.8 ± 0.614 ± 1.3
Remethylation (RM) [methyl-²H₃]Methionine1.8 ± 0.45.7 ± 0.9
Transsulfuration (TS) [1-¹³C]Methionine4.0 ± 0.48.3 ± 0.6

Data sourced from a study on the quantitative in vivo analysis of the methionine cycle in humans[1][2][3][4].

Table 2: In Vitro Muscle Cell Protein Turnover using [methyl-D₃]-¹³C-Methionine

This table shows the fractional synthetic rate (FSR) and fractional breakdown rate (FBR) of protein in C2C12 myotubes at various time points after incubation with [methyl-D₃]-¹³C-methionine.

Time Point (hours)Fractional Synthetic Rate (FSR) (%/h)Fractional Breakdown Rate (FBR) (%/h)Net Protein Balance (%/h)
4 2.2 ± 0.12.3 ± 0.3-0.1
6 2.6 ± 0.1--
8 -2.2 ± 0.2-
24 ---
48 1.4 ± 0.014.8 ± 0.2-3.4

Data adapted from a study developing a novel stable isotope tracer method for simultaneous quantification of muscle protein synthesis and breakdown[5][6]. Note that not all parameters were measured at all time points.

Signaling Pathways and Experimental Workflows

Understanding the metabolic pathways of methionine and the experimental design for tracer studies is crucial for interpreting the data.

Methionine_Metabolism Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Protein Protein Synthesis Met->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins, etc.) SAM->Methylation HCY Homocysteine SAH->HCY SAHH HCY->Met MS, BHMT (Remethylation) CYS Cysteine HCY->CYS CBS, CGL (Transsulfuration)

Figure 1: Methionine Metabolism Pathways

The diagram above illustrates the central pathways of methionine metabolism. Methionine is either incorporated into proteins or converted to S-adenosylmethionine (SAM), the universal methyl donor. The subsequent reactions form the methionine cycle, which includes transmethylation and remethylation, and the transsulfuration pathway, which leads to cysteine synthesis.

Experimental_Workflow cluster_infusion Tracer Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_modeling Data Analysis start Subject Preparation (Fasting/Fed State) infusion Primed, Constant Infusion of Isotopically Labeled Methionine start->infusion blood Serial Blood Sampling infusion->blood breath Breath Condensate Collection (for ¹³CO₂ analysis) infusion->breath processing Plasma Separation and Protein Hydrolysis blood->processing lcms LC-MS/MS Analysis of Isotopologue Enrichment processing->lcms modeling Metabolic Modeling to Calculate Flux Rates lcms->modeling

Figure 2: Experimental Workflow for In Vivo Tracer Studies

This workflow outlines the key steps in a typical human stable isotope infusion study to assess methionine metabolism. The process involves the continuous administration of the labeled tracer, followed by the collection of biological samples and subsequent analysis by mass spectrometry to determine the enrichment of the isotope in methionine and its metabolites. This data is then used in metabolic models to calculate the rates of various metabolic pathways.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols cited in the comparison data.

Human In Vivo Stable Isotope Infusion Protocol

This protocol is a generalized procedure for assessing whole-body methionine kinetics using a primed, constant intravenous infusion of isotopically labeled methionine.

a. Subject Preparation:

  • Subjects are studied in either a postabsorptive state (after an overnight fast) or a fed state (receiving small, frequent isocaloric and isonitrogenous meals).

  • Catheters are inserted into an antecubital vein for tracer infusion and into a contralateral hand or wrist vein, which is heated to obtain arterialized venous blood samples.

b. Tracer Infusion:

  • A priming dose of the isotopically labeled methionine (e.g., L-[1-¹³C]methionine and L-[methyl-²H₃]methionine) is administered to rapidly achieve isotopic equilibrium.

  • This is immediately followed by a continuous intravenous infusion of the tracer at a constant rate for a predetermined period (e.g., 5-8 hours).

c. Sample Collection:

  • Baseline blood and breath samples are collected before the infusion begins.

  • Arterialized venous blood samples are collected at regular intervals throughout the infusion period to measure plasma methionine isotopic enrichment.

  • Expired air is collected in gas-impermeable bags to measure the ¹³CO₂ enrichment, which is an indicator of methionine oxidation.

d. Sample Preparation and Analysis:

  • Blood samples are centrifuged to separate plasma, which is then stored at -80°C.

  • Plasma proteins are precipitated, and the supernatant containing free amino acids is collected.

  • The isotopic enrichment of methionine in plasma and ¹³CO₂ in breath is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

e. Metabolic Modeling:

  • The isotopic data are used in conjunction with stochastic models of amino acid metabolism to calculate the rates of methionine incorporation into and release from body proteins (synthesis and breakdown), transmethylation, remethylation, and transsulfuration.

LC-MS/MS Analysis of Methionine and its Metabolites

This protocol describes the general steps for the quantification of methionine and its isotopologues in plasma samples.

a. Sample Preparation:

  • Plasma proteins are precipitated using an acid (e.g., sulfosalicylic acid or perchloric acid).

  • The sample is centrifuged, and the supernatant is collected.

  • An internal standard (e.g., a different isotopically labeled methionine not used as the tracer) is added to the supernatant for accurate quantification.

b. Liquid Chromatography (LC) Separation:

  • The prepared sample is injected into an LC system.

  • A reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column is typically used to separate methionine and its metabolites from other plasma components.

  • A gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid or ammonium acetate modifier) and an organic solvent (e.g., acetonitrile or methanol) is employed.

c. Tandem Mass Spectrometry (MS/MS) Detection:

  • The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the unlabeled (endogenous) and isotopically labeled methionine are monitored.

  • The peak areas of the different isotopologues are used to calculate the isotopic enrichment.

d. Data Analysis:

  • A calibration curve is generated using standards of known concentrations of both unlabeled and labeled methionine.

  • The concentration and isotopic enrichment of methionine in the plasma samples are determined by comparing their peak area ratios to the calibration curve.

References

Quantitative Comparison of DL-Methionine-¹³C Incorporation Across Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic intricacies of different cell lines is paramount for robust and reproducible experimental outcomes. The incorporation of stable isotope-labeled amino acids, such as DL-Methionine-¹³C, is a cornerstone of quantitative proteomics, enabling precise measurement of protein synthesis, degradation, and overall metabolic flux. This guide provides a comparative analysis of DL-Methionine-¹³C incorporation across various cell lines, supported by experimental data and detailed methodologies to aid in experimental design and interpretation.

Executive Summary

The rate of DL-Methionine-¹³C incorporation serves as a critical indicator of a cell's metabolic activity and protein synthesis capacity. This guide consolidates quantitative data on methionine metabolism from studies on human fibrosarcoma, lung carcinoma, and breast cancer cell lines. The data reveals significant variations in methionine uptake and its allocation to protein synthesis, highlighting the diverse metabolic phenotypes of these cell lines. These differences underscore the importance of cell line-specific considerations in designing and interpreting metabolic labeling experiments.

Comparative Analysis of Methionine Metabolism

The following table summarizes key quantitative parameters of methionine metabolism across different cell lines, as determined by ¹³C-methionine labeling and mass spectrometry.

Cell LineCancer TypeKey Metabolic ParameterValue (nmol/μL-cells/h)Finding
HT1080M+ FibrosarcomaNet Methionine Uptake~0.8 ± 0.1High methionine uptake, with a significant portion directed to protein synthesis.[1]
Net Methionine Consumption for Protein Biosynthesis0.71
HT1080M- FibrosarcomaNet Methionine Uptake~0.8 ± 0.1Similar overall methionine uptake to HT1080M+, but slightly lower allocation to protein synthesis.[1]
Net Methionine Consumption for Protein Biosynthesis0.65
A549 Lung CarcinomaProtein Synthesis Rate-Protein synthesis rates are influenced by the stiffness of the extracellular matrix.[2]
MCF-7 Breast CancerMethionine Metabolism-Methionine supplementation can impact cellular metabolism and reduce tumor aggressiveness.[3]

Experimental Protocols and Methodologies

A standardized experimental workflow is crucial for obtaining reliable and comparable data on DL-Methionine-¹³C incorporation. The following protocol is a synthesis of methodologies reported in the cited literature.[1]

Cell Culture and Isotope Labeling
  • Cell Seeding: Cells are seeded in standard culture plates at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Methionine-Free Media: Prior to labeling, cells are washed with phosphate-buffered saline (PBS) and incubated in a methionine-free medium for a short period to deplete intracellular methionine pools.

  • Labeling: The methionine-free medium is replaced with a medium containing a known concentration of DL-Methionine-¹³C. The duration of the labeling period is critical and should be optimized based on the cell line's doubling time and protein turnover rates.

Sample Preparation for Mass Spectrometry
  • Cell Lysis: After labeling, cells are washed with cold PBS and lysed using a suitable lysis buffer containing protease inhibitors.

  • Protein Precipitation: Proteins are precipitated from the cell lysate, typically using a cold organic solvent like acetone.

  • Protein Digestion: The protein pellet is resolubilized, reduced, alkylated, and then digested into peptides using a protease such as trypsin.

  • Peptide Cleanup: The resulting peptide mixture is desalted and purified using a solid-phase extraction method (e.g., C18 spin columns) to remove contaminants that could interfere with mass spectrometry analysis.

Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: The purified peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer is operated in a data-dependent acquisition mode to fragment and identify peptides.

  • Data Processing: The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant) to identify peptides and proteins and to quantify the incorporation of ¹³C from the labeled methionine. The ratio of "heavy" (¹³C-containing) to "light" (¹²C-containing) peptides is used to determine the rate of protein synthesis and methionine incorporation.

Visualizing the Workflow and Metabolic Pathways

To provide a clearer understanding of the experimental process and the underlying biological pathways, the following diagrams have been generated using the DOT language.

Experimental Workflow for DL-Methionine-13C Incorporation Analysis cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Seeding Seed Cells Methionine_Depletion Incubate in Methionine-Free Medium Cell_Seeding->Methionine_Depletion Isotope_Labeling Incubate with this compound Methionine_Depletion->Isotope_Labeling Cell_Harvesting Harvest and Lyse Cells Isotope_Labeling->Cell_Harvesting Protein_Precipitation Protein Precipitation Cell_Harvesting->Protein_Precipitation Protein_Digestion Protein Digestion Protein_Precipitation->Protein_Digestion Peptide_Cleanup Peptide Cleanup Protein_Digestion->Peptide_Cleanup LC_MSMS LC-MS/MS Analysis Peptide_Cleanup->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for analyzing DL-Methionine-¹³C incorporation.

Methionine_Metabolic_Pathway DL_Methionine_13C DL-Methionine-¹³C (extracellular) Intracellular_Met Intracellular Methionine-¹³C DL_Methionine_13C->Intracellular_Met Protein_Synthesis Protein Synthesis Intracellular_Met->Protein_Synthesis SAM S-Adenosylmethionine (SAM)-¹³C Intracellular_Met->SAM Incorporated_Protein ¹³C-Labeled Proteins Protein_Synthesis->Incorporated_Protein Transmethylation Transmethylation Reactions SAM->Transmethylation SAH S-Adenosylhomocysteine (SAH)-¹³C Transmethylation->SAH Homocysteine Homocysteine-¹³C SAH->Homocysteine

Caption: Simplified overview of the methionine metabolic pathway.

Conclusion

The quantitative comparison of DL-Methionine-¹³C incorporation reveals cell line-specific differences in methionine metabolism and protein synthesis. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers utilizing stable isotope labeling in their studies. By understanding these inherent metabolic variations, scientists can better design their experiments, select appropriate cell models, and accurately interpret the results of quantitative proteomic analyses. This knowledge is crucial for advancing our understanding of cellular physiology and for the development of novel therapeutic strategies.

References

Validating Metabolic Flux Estimations: A Comparative Guide to 13C-Methionine Labeling Patterns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying metabolic fluxes is paramount to understanding cellular physiology and developing effective therapeutic strategies. 13C-Metabolic Flux Analysis (13C-MFA) using tracers like 13C-methionine has become a cornerstone for these investigations. However, the reliability of the estimated fluxes is critically dependent on the validation methods used. This guide provides an objective comparison of various approaches to validate flux estimations derived from 13C-methionine labeling patterns, supported by experimental data and detailed protocols.

Comparison of Flux Estimation Validation Methods

The accuracy of flux estimations in 13C-MFA is assessed through various statistical methods. The choice of method can significantly impact the confidence in the final flux map. Below is a comparison of two prominent validation techniques: the traditional Goodness-of-Fit (Chi-Square) test and the more recent validation-based model selection approach.

FeatureGoodness-of-Fit (Chi-Square, χ²) TestValidation-Based Model Selection
Principle Compares the sum of squared residuals (SSR) between measured and simulated labeling data to a chi-square distribution to determine if the model provides a statistically acceptable fit.[1]Utilizes an independent dataset, not used for model fitting, to evaluate the predictive power of the model. The model that best predicts the validation data is selected.[2][3]
Data Requirement A single dataset of isotopic labeling measurements.Requires at least two independent sets of labeling data, often from parallel experiments with different tracers.[2][3]
Robustness Can be sensitive to underestimated measurement errors, potentially leading to the rejection of valid models or the acceptance of overfitted models.[2][3]More robust against uncertainties in measurement errors as it focuses on the predictive capability of the model on unseen data.[2][3]
Model Complexity May favor more complex models that achieve a better fit to the data, even if they are not mechanistically justified (overfitting).[2]Less prone to overfitting as the model must generalize to predict the independent validation dataset accurately.[2]
Implementation Widely implemented in most 13C-MFA software packages.Requires a more complex experimental design and computational workflow to partition data for training and validation.
Quantitative Performance of Validation Methods

Direct quantitative comparison of flux estimations under different validation methods is still an emerging area of research. However, simulation studies have demonstrated the superior robustness of validation-based model selection. In a study by Sundqvist et al. (2022), the performance of different model selection methods was compared in identifying the "true" underlying metabolic model from a set of candidates under varying assumptions of measurement error. The validation-based method consistently selected the correct model, whereas the chi-square-based methods' performance was highly dependent on the accuracy of the assumed measurement uncertainty.[2][3]

Validation MethodPerformance with Accurate Error EstimationPerformance with Inaccurate Error Estimation
Chi-Square (χ²) Test Can perform well in identifying the correct model.Performance degrades significantly, often selecting overly simple or complex models.
Validation-Based Selection Consistently identifies the correct model.Performance remains robust and largely independent of the accuracy of the error estimation.

Experimental Protocols

Obtaining high-quality data is the foundation of accurate flux analysis. Below is a detailed protocol for a typical 13C-methionine labeling experiment in mammalian cells for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: 13C-Methionine Labeling and Sample Preparation for LC-MS

1. Cell Culture and Isotope Labeling:

  • Culture mammalian cells (e.g., HEK293, HeLa) in a standard growth medium to the desired confluence (typically 70-80%).

  • Prepare the labeling medium by supplementing a methionine-free basal medium (e.g., DMEM, RPMI 1640) with a known concentration of [U-13C5]-L-methionine. The concentration should be similar to that in the standard growth medium.

  • Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed 13C-methionine labeling medium to the cells and incubate for a time course determined by the expected rate of methionine metabolism. It is crucial to perform time-course experiments to ensure isotopic steady-state is reached for accurate flux analysis.

2. Quenching and Metabolite Extraction:

  • To halt metabolic activity, rapidly aspirate the labeling medium.

  • Immediately wash the cells with ice-cold 0.9% NaCl solution.

  • Add a pre-chilled (-80°C) extraction solvent, such as a mixture of methanol:acetonitrile:water (50:30:20 v/v/v), directly to the culture plate.

  • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the tubes vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Centrifuge the samples at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C.

  • Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.

3. Sample Preparation for LC-MS Analysis:

  • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac) without heating.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis, typically a mixture of water and an organic solvent like acetonitrile or methanol, compatible with the chosen chromatography method.

  • Centrifuge the reconstituted samples to pellet any insoluble debris before transferring the supernatant to LC-MS vials.

4. LC-MS Analysis:

  • Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.

  • Employ a suitable chromatography method, such as HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase chromatography, to separate methionine and its downstream metabolites.

  • Acquire data in full scan mode to detect all mass isotopologues of the target metabolites. The mass resolution should be high enough to distinguish between 13C-labeled and unlabeled compounds.

  • Confirm the identity of metabolites by comparing their retention times and mass-to-charge ratios (m/z) with authentic standards.

5. Data Analysis and Flux Calculation:

  • Process the raw LC-MS data to determine the mass isotopomer distributions (MIDs) for methionine and related metabolites. This involves correcting for the natural abundance of 13C.

  • Utilize 13C-MFA software (e.g., INCA, 13CFLUX2, Metran) to estimate metabolic fluxes by fitting the measured MIDs to a metabolic network model.

  • Apply a robust validation method, such as the validation-based model selection, to assess the accuracy and reliability of the estimated fluxes.

Mandatory Visualizations

To facilitate the understanding of the experimental workflow and the underlying metabolic pathways, the following diagrams are provided in the DOT language for Graphviz.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Cell Culture Cell Culture 13C-Methionine Labeling 13C-Methionine Labeling Cell Culture->13C-Methionine Labeling Switch Medium Quenching Quenching 13C-Methionine Labeling->Quenching Stop Metabolism Metabolite Extraction Metabolite Extraction Quenching->Metabolite Extraction LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing MID Calculation Flux Estimation Flux Estimation Data Processing->Flux Estimation 13C-MFA Software Model Validation Model Validation Flux Estimation->Model Validation Statistical Tests Flux Map Flux Map Model Validation->Flux Map

Experimental and computational workflow for 13C-MFA.

Methionine_Metabolism Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases MTA 5'-Methylthioadenosine (MTA) SAM->MTA Polyamine Synthesis Spermidine Spermidine SAM->Spermidine Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS Cystathionine Cystathionine Hcy->Cystathionine CBS Cys Cysteine Cystathionine->Cys CGL Ser Serine Ser->Cystathionine MTA->Met Salvage Pathway Spermine Spermine Spermidine->Spermine MAT MAT Methyltransferases Methyltransferases SAHH SAHH MS MS CBS CBS CGL CGL

Key pathways in methionine metabolism.

References

literature review comparing different stable isotope tracers for methionine metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of commonly used stable isotope tracers for elucidating the complexities of methionine metabolism, tailored for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the performance of different stable isotope tracers used to study methionine metabolism. It includes a summary of quantitative data, detailed experimental methodologies, and visual diagrams of metabolic pathways and experimental workflows to aid in the design and interpretation of tracer studies.

Unraveling Methionine's Metabolic Fate: A Comparative Analysis of Stable Isotope Tracers

Methionine is a critical essential amino acid that serves as a building block for proteins and as a key methyl donor in a vast number of cellular reactions via its conversion to S-adenosylmethionine (SAM). The intricate pathways of methionine metabolism, including transmethylation, transsulfuration, and remethylation, are fundamental to cellular health and are often dysregulated in disease. Stable isotope tracers are invaluable tools for dynamically tracking the flux of methionine through these pathways. This guide compares the most commonly used stable isotope tracers to assist researchers in selecting the optimal tracer for their specific experimental questions.

The primary stable isotope tracers for methionine metabolism are singly labeled with either Carbon-13 (¹³C) or Deuterium (²H, or D), or doubly labeled with both. Each tracer offers distinct advantages and is suited for investigating different aspects of methionine's metabolic journey.

TracerIsotopic Label Position(s)Primary Metabolic Pathways TracedKey Quantitative OutputsAnalytical Method(s)
[1-¹³C]-Methionine Carboxyl carbonProtein synthesis, Transsulfuration, OxidationRate of protein incorporation, Rate of transsulfuration to cysteine, Rate of oxidation to CO₂GC-MS, LC-MS/MS
[methyl-²H₃]-Methionine Methyl group hydrogensTransmethylation, RemethylationRate of transmethylation (loss of ²H₃), Rate of remethylation (retention of unlabeled methyl group)GC-MS, LC-MS/MS
[1-¹³C; methyl-²H₃]-Methionine Carboxyl carbon and methyl group hydrogensSimultaneous measurement of Protein synthesis, Transmethylation, Transsulfuration, and RemethylationComprehensive kinetic analysis of all major pathways from a single tracer infusionGC-MS, LC-MS/MS
[U-¹³C]-Methionine Uniformly labeled with ¹³COverall methionine metabolism and contribution to downstream metabolitesLabeling patterns in various metabolites, remethylation activity in tissuesLC-MS/MS
[³⁵S]-Methionine (Radioactive) Sulfur atomProtein synthesis, precursor-product relationshipsIncorporation into proteins and peptidesAutoradiography, Scintillation counting

Key Considerations for Tracer Selection

The choice of tracer depends on the specific metabolic pathway of interest.

  • [1-¹³C]-Methionine is ideal for studying the fate of the carbon skeleton of methionine. The ¹³C label is retained through protein synthesis and the initial steps of the transsulfuration pathway, allowing for the quantification of these processes. Its oxidation to ¹³CO₂ can also be measured in breath tests in vivo.[1]

  • [methyl-²H₃]-Methionine is the tracer of choice for specifically investigating the dynamics of the methyl group. The loss of the deuterated methyl group during the conversion of SAM to S-adenosylhomocysteine (SAH) provides a direct measure of transmethylation flux.[1]

  • [1-¹³C; methyl-²H₃]-Methionine offers the most comprehensive analysis from a single experiment. By tracking the fates of both the carboxyl carbon and the methyl group, researchers can simultaneously determine the rates of protein synthesis, transmethylation, transsulfuration, and remethylation.[2][3] This doubly-labeled tracer is particularly powerful for obtaining a holistic view of methionine metabolism and how it is perturbed in different physiological or pathological states.[2][3]

  • [U-¹³C]-Methionine provides a broader view of how methionine carbon is incorporated into various downstream metabolites, making it useful for metabolic flux analysis in tissues.[2]

  • [³⁵S]-Methionine , a radioactive tracer, is highly sensitive and has been historically used to track methionine incorporation into proteins.[4] However, due to the safety precautions required for handling radioactive materials, stable isotopes are now generally preferred for in vivo studies in humans.

Experimental Protocols: A Generalized Approach

The following provides a general framework for in vivo and in vitro studies using stable isotope-labeled methionine. Specific details may need to be optimized based on the experimental model and research question.

In Vivo Human and Animal Studies (Continuous Infusion)
  • Tracer Preparation: A sterile solution of the desired stable isotope-labeled methionine is prepared in saline for intravenous infusion.

  • Subject Preparation: Subjects are typically fasted overnight to achieve a metabolic steady state.

  • Tracer Infusion: A primed-constant intravenous infusion of the tracer is administered over several hours (e.g., 5 hours).[1] The priming dose helps to rapidly achieve isotopic equilibrium in the plasma.

  • Sample Collection: Blood samples are collected at baseline and at regular intervals during the infusion. For studies involving [1-¹³C]-methionine, breath samples can also be collected to measure ¹³CO₂ enrichment.[1]

  • Sample Processing: Plasma is separated from blood samples and stored at -80°C until analysis. Proteins may be precipitated to analyze the free amino acid pool.

  • Analytical Measurement: The isotopic enrichment of methionine and its metabolites in plasma is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

In Vitro Cell Culture Studies
  • Cell Culture: Cells are grown in a standard culture medium.

  • Labeling Medium: For the experiment, the standard medium is replaced with a medium containing a known concentration of the stable isotope-labeled methionine.

  • Time-Course Experiment: Cells and media are harvested at various time points to track the incorporation and metabolism of the tracer.

  • Sample Extraction: Metabolites are extracted from cells and media using a suitable solvent (e.g., a mixture of methanol, acetonitrile, and water).

  • Analytical Measurement: The isotopic enrichment of intracellular and extracellular methionine and its metabolites is quantified by LC-MS/MS.

Visualizing Methionine Metabolism and Experimental Design

To facilitate a deeper understanding, the following diagrams illustrate the core metabolic pathways of methionine and a typical experimental workflow for tracer studies.

Methionine_Metabolism cluster_transmethylation Transmethylation cluster_remethylation Remethylation cluster_transsulfuration Transsulfuration Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Protein Protein Synthesis Met->Protein Translation SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases HCY Homocysteine (HCY) SAH->HCY SAHH Methyl Methylation Reactions (DNA, proteins, etc.) SAH->Methyl HCY->Met MS CYS Cysteine HCY->CYS CBS, CGL THF Tetrahydrofolate MTHF 5-Methyl-THF MTHF->HCY MTHF->THF Betaine Betaine Betaine->HCY BHMT DMG Dimethylglycine Betaine->DMG Experimental_Workflow start Start: Experimental Design tracer Select & Prepare Stable Isotope Tracer start->tracer admin Tracer Administration (e.g., Infusion or in Media) tracer->admin sampling Sample Collection (Blood, Tissue, Cells, Media) admin->sampling extraction Metabolite Extraction & Sample Preparation sampling->extraction analysis Mass Spectrometry Analysis (GC-MS or LC-MS/MS) extraction->analysis data Data Processing & Isotopomer Analysis analysis->data interpretation Kinetic Modeling & Biological Interpretation data->interpretation

References

Safety Operating Guide

Proper Disposal Procedures for DL-Methionine-13C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of DL-Methionine-13C, a stable, non-radioactive, isotope-labeled amino acid.

Understanding this compound

This compound is chemically identical to its unlabeled counterpart, DL-Methionine, but with the carbon-13 isotope incorporated into its structure. Since ¹³C is a stable, non-radioactive isotope, no special precautions related to radioactivity are required for its handling or disposal[1][]. The disposal procedures are therefore governed by the chemical properties of DL-Methionine.

DL-Methionine is generally not classified as a hazardous substance[3][4][5]. However, it is crucial to handle it as a chemical substance within a laboratory setting, employing standard safety protocols.

Chemical and Physical Properties

A summary of the key properties of DL-Methionine is provided below.

PropertyValueSource(s)
Appearance White, fine crystalline powder[6][7]
Molecular Formula C₄¹³CH₁₁NO₂S
Molecular Weight Approx. 150.21 g/mol [7]
Melting Point 270-281°C (decomposes)[7]
Solubility in Water 33.81 g/L @ 25°C[7]
pH 5.6-6.1 (1% aqueous solution)[7]

Safety Operating and Disposal Plan

This section outlines the procedural, step-by-step guidance for safe handling and disposal.

Personal Protective Equipment (PPE)

Proper personal protective equipment should be worn to minimize exposure and ensure safety.

EquipmentSpecificationSource(s)
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[7][8]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[7]
Respiratory Protection Not required under normal use with adequate ventilation. Use a NIOSH-approved respirator if dust may be generated.[7]
Experimental Protocol: Spill Management

In the event of a spill, follow these steps to ensure safe cleanup:

  • Evacuate : If the spill is large, evacuate non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Prevent the powder from becoming airborne. Avoid generating dust[6][7].

  • Cleanup : Carefully sweep or vacuum the spilled material[7]. Place the collected material into a suitable, sealed, and clearly labeled container for disposal[6].

  • Decontamination : Clean the spill area thoroughly with soap and water[6].

Step-by-Step Disposal Procedure
  • Waste Identification and Collection :

    • Collect waste this compound in a sturdy, compatible, and sealable container[9].

    • Clearly label the container as "Waste this compound"[10].

    • Do not mix with incompatible materials, such as strong oxidizing agents[7][11].

  • Storage :

    • Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances[7].

    • Keep the container tightly closed except when adding waste[9].

  • Final Disposal :

    • The final disposal method must comply with all applicable local, state, and federal regulations[7][10][12].

    • Offer surplus and non-recyclable solutions to a licensed disposal company[5][13].

    • For specific institutional procedures, always consult your Environmental Health and Safety (EHS) department[4][10]. Depending on local regulations, disposal into a landfill may be an appropriate method[6].

  • Empty Container Disposal :

    • Thoroughly empty the original product container.

    • The first rinse of the container should be collected and disposed of as chemical waste[9].

    • After rinsing thoroughly, deface or remove the original label[9].

    • The clean, empty container can then be disposed of as normal laboratory glass or plastic waste.

Visualizations

The following diagrams illustrate the decision-making process and the logical workflow for proper disposal.

G cluster_0 Isotope Type Identification cluster_1 Disposal Pathway IsotopeType Is the compound radioactive? Radioactive Follow Radioactive Waste Protocol - Specialized Handling - Shielding Required - EHS Coordination IsotopeType->Radioactive Yes Stable Follow Standard Chemical Waste Protocol - Assess Chemical Hazards - Consult SDS - Local Regulations Apply IsotopeType->Stable No (e.g., ¹³C, ¹⁵N, ²H)

Fig 1. Isotope Disposal Decision Pathway.

G A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Labeled, Sealed Container B->C D Store in a Designated Waste Area C->D E Consult Institutional EHS & Local Regulations D->E F Arrange for Pickup by Licensed Waste Disposal Vendor E->F

Fig 2. Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling DL-Methionine-13C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This guide provides essential, immediate safety and logistical information for handling DL-Methionine-13C, a stable isotope-labeled amino acid. By offering clear procedural guidance, this document aims to be a preferred source for laboratory safety and chemical handling, fostering a deep trust that extends beyond the product itself.

This compound is a non-radioactive, stable isotope-labeled compound. As such, it does not require the specialized handling and disposal procedures mandated for radioactive materials.[1][2][3] An official Safety Data Sheet (SDS) for L-Methionine (methyl-13C, 99%) indicates that the substance is not classified as hazardous under Regulation (EC) No. 1272/2008 [CLP].[4] General safe laboratory practices should always be observed.

Personal Protective Equipment (PPE)

Standard laboratory PPE is sufficient for the routine handling of this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GlassesShould be worn at all times in the laboratory to protect from potential splashes or airborne particles.
Hand Protection Disposable GlovesNitrile gloves are recommended. Change gloves immediately if they become contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from accidental spills.
Foot Protection Closed-toe ShoesMust be worn in all laboratory settings to protect against spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized protocol ensures both safety and the integrity of the experimental results.

1. Preparation and Area Setup:

  • Designate a clean, dry area for handling this compound.
  • Ensure the work area, typically a laboratory bench, is free from contaminants.
  • Assemble all necessary equipment (e.g., spatulas, weighing paper, vials) before handling the compound.

2. Handling the Compound:

  • Wear the appropriate PPE as outlined in the table above.
  • To avoid contamination of the stock supply, use a clean spatula for dispensing.
  • If weighing the compound, do so on a clean, calibrated balance.
  • Keep the container tightly sealed when not in use to prevent contamination and moisture absorption.

3. Spillage:

  • In the event of a small spill, sweep up the solid material carefully to avoid generating dust.
  • Place the spilled material and any contaminated cleaning materials into a designated waste container.
  • Clean the spill area with an appropriate solvent (e.g., water) and wipe dry.

Disposal Plan

As a non-hazardous, stable isotope-labeled compound, this compound and its associated waste can generally be disposed of as standard chemical waste.[1][] However, it is crucial to adhere to local and institutional regulations.

1. Waste Segregation:

  • Do not mix this compound waste with radioactive waste.[1][]
  • Segregate solid waste (e.g., contaminated gloves, weighing paper, empty vials) from liquid waste.

2. Solid Waste Disposal:

  • Place all solid waste contaminated with this compound into a clearly labeled waste container. The label should identify the contents as "Non-hazardous chemical waste" and specify "this compound".
  • Follow your institution's guidelines for the disposal of non-hazardous solid chemical waste.

3. Liquid Waste Disposal:

  • For solutions containing this compound, consult your institution's policies on the disposal of non-hazardous aqueous waste.
  • In many cases, dilute, non-hazardous aqueous solutions can be disposed of down the sanitary sewer, but this must be confirmed with local regulations.

Workflow for Safe Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate and Prepare Work Area don_ppe Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) prep_area->don_ppe handle_compound Weigh and Handle This compound don_ppe->handle_compound spill_check Spill? handle_compound->spill_check spill_cleanup Clean Spill According to Protocol spill_check->spill_cleanup Yes store_compound Store in Tightly Sealed Container spill_check->store_compound No spill_cleanup->handle_compound segregate_waste Segregate Solid and Liquid Waste store_compound->segregate_waste dispose_solid Dispose of Solid Waste in Labeled Container segregate_waste->dispose_solid dispose_liquid Dispose of Liquid Waste per Institutional Guidelines segregate_waste->dispose_liquid

Safe handling and disposal workflow for this compound.

References

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試験管内研究製品の免責事項と情報

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